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  • Product: 2-Fluoro-2-(4-fluorophenyl)propan-1-amine
  • CAS: 1312034-37-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Fluoro-2-(4-fluorophenyl)propan-1-amine: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive theoretical overview of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine, a novel fluorinated phenethylamine...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical overview of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine, a novel fluorinated phenethylamine analog. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related fluorinated amphetamines and other bioactive fluoro-organic compounds to project its chemical properties, potential biological activity, and plausible synthetic routes. The strategic placement of two fluorine atoms—one on the phenyl ring and another at the benzylic position—suggests unique pharmacological and metabolic characteristics that could be of significant interest in medicinal chemistry and drug discovery. This guide aims to serve as a foundational resource for researchers interested in the exploration and development of this and similar fluorinated psychoactive compounds.

Introduction: The Rationale for Dual Fluorination in Psychoactive Drug Design

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic profile.[1][2][3] Fluorination can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][4] In the context of phenethylamine derivatives, such as amphetamines, halogenation of the phenyl ring has been shown to alter their neurochemical mechanisms, often shifting their activity between dopamine, norepinephrine, and serotonin systems.[5][6]

This guide focuses on the theoretical exploration of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine, a compound featuring two key fluorine substitutions. The fluorine atom at the 4-position of the phenyl ring is a common modification seen in compounds like 4-fluoroamphetamine (4-FA), which is known to exhibit both stimulant and entactogenic effects.[6] The second fluorine atom at the benzylic position (C2) is a less common modification in this class of compounds but is anticipated to significantly impact the molecule's metabolic fate and receptor interactions. This guide will extrapolate from the known properties of related compounds to provide a detailed projection of the chemical structure, physicochemical properties, potential synthesis, and speculative biological activity of this novel molecule.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine is characterized by a propan-1-amine backbone with a 4-fluorophenyl group and a fluorine atom attached to the second carbon.

Molecular Formula: C₉H₁₁F₂N

IUPAC Name: 2-fluoro-2-(4-fluorophenyl)propan-1-amine

Table 1: Predicted Physicochemical Properties of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine

PropertyPredicted Value/RangeRationale and Comparative Data
Molecular Weight 171.19 g/mol Calculated from the molecular formula. For comparison, 4-fluoroamphetamine has a molecular weight of 153.20 g/mol .[7]
Boiling Point 210-225 °CExpected to be slightly higher than related monofluorinated amphetamines due to increased polarity and molecular weight. The boiling point of 3-fluoroamphetamine is 208.2 °C.[7]
LogP (Lipophilicity) 1.5 - 2.5The introduction of a second fluorine atom may slightly increase or decrease lipophilicity depending on intramolecular interactions. The predicted XlogP for a similar compound, 2-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-amine, is 2.4.[8]
pKa (of the amine) 9.0 - 10.0The electron-withdrawing effect of the benzylic fluorine may slightly decrease the basicity of the primary amine compared to non-fluorinated analogs.
Appearance Colorless to pale yellow liquid or low-melting solidBased on the physical state of similar small molecule amines.[7]

Proposed Synthesis and Characterization

A plausible synthetic route for 2-Fluoro-2-(4-fluorophenyl)propan-1-amine can be conceptualized based on established methods for the synthesis of fluorinated amphetamine analogs and other fluoroamines.[5][9] A potential multi-step synthesis is outlined below.

Proposed Synthetic Pathway

Synthesis_of_2-Fluoro-2-(4-fluorophenyl)propan-1-amine start 1-Bromo-4-fluorobenzene step1 Grignard Formation start->step1 Mg, THF intermediate1 4-Fluorophenylmagnesium bromide step1->intermediate1 step2 Reaction with 2-fluoropropionyl chloride intermediate1->step2 intermediate2 2-Fluoro-1-(4-fluorophenyl)propan-1-one step2->intermediate2 step3 Reductive Amination intermediate2->step3 NH3, H2, Pd/C or NaBH3CN product 2-Fluoro-2-(4-fluorophenyl)propan-1-amine step3->product

Caption: Proposed synthesis of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine.

Step-by-Step Experimental Protocol (Illustrative)

Objective: To synthesize 2-Fluoro-2-(4-fluorophenyl)propan-1-amine from 1-bromo-4-fluorobenzene.

Materials:

  • 1-Bromo-4-fluorobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • 2-Fluoropropionyl chloride

  • Ammonia (gas or solution in methanol)

  • Palladium on carbon (Pd/C) or Sodium cyanoborohydride (NaBH₃CN)

  • Hydrogen gas (if using Pd/C)

  • Standard glassware for organic synthesis

  • Reagents for workup and purification (e.g., diethyl ether, hydrochloric acid, sodium bicarbonate, anhydrous magnesium sulfate)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Slowly add a solution of 1-bromo-4-fluorobenzene in anhydrous THF to initiate the formation of 4-fluorophenylmagnesium bromide.

  • Acylation: Cool the Grignard reagent in an ice bath. Slowly add a solution of 2-fluoropropionyl chloride in anhydrous THF. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Workup and Isolation of Ketone: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 2-fluoro-1-(4-fluorophenyl)propan-1-one. Purify by column chromatography or distillation.

  • Reductive Amination: Dissolve the purified ketone in methanol. Add a source of ammonia (e.g., pass ammonia gas through the solution or use a solution of ammonia in methanol). For catalytic hydrogenation, add Pd/C and subject the mixture to a hydrogen atmosphere. Alternatively, for chemical reduction, add sodium cyanoborohydride in portions.

  • Final Workup and Purification: After the reaction is complete, filter off the catalyst (if used). Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with a dilute solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to yield the crude 2-Fluoro-2-(4-fluorophenyl)propan-1-amine. Further purification can be achieved by distillation or by forming the hydrochloride salt and recrystallizing.

Analytical Characterization

The synthesized compound would be characterized using a suite of analytical techniques to confirm its structure and purity.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be crucial for elucidating the exact structure and confirming the positions of the fluorine atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the primary amine (N-H stretching) and the C-F bonds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Speculative Biological Activity and Pharmacological Profile

The pharmacological profile of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine is expected to be a hybrid of the properties of its structural relatives, with unique contributions from the dual fluorination.

Monoamine Releaser and Reuptake Inhibitor Activity

Like other amphetamine derivatives, this compound is predicted to act as a releasing agent and/or reuptake inhibitor of monoamine neurotransmitters (dopamine, norepinephrine, and serotonin).[7][11] The 4-fluoro substitution on the phenyl ring, as seen in 4-fluoroamphetamine, is known to confer significant serotonin-releasing properties in addition to its effects on dopamine and norepinephrine.[5][6]

The presence of the benzylic fluorine atom could modulate the binding affinity and selectivity for the monoamine transporters (DAT, NET, and SERT). The strong electron-withdrawing nature of fluorine could influence the electronic properties of the phenethylamine backbone, potentially altering its interaction with the transporter proteins.

Potential for Altered Metabolism and Neurotoxicity

A key feature of fluorinated drugs is their altered metabolic stability.[2] The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic cleavage by cytochrome P450 enzymes.[6] The benzylic fluorine in 2-Fluoro-2-(4-fluorophenyl)propan-1-amine would likely block hydroxylation at that position, a common metabolic pathway for many phenethylamines. This could lead to a longer half-life and altered metabolic profile compared to its non-fluorinated counterparts.

Furthermore, the neurotoxicity of some halogenated amphetamines is linked to their metabolism.[6] For instance, 4-chloroamphetamine is neurotoxic, while 4-fluoroamphetamine is considered to be less so, potentially due to the stability of the C-F bond preventing the formation of toxic metabolites.[6] The dual fluorination in the target compound might further reduce the potential for the formation of neurotoxic species.

Structure-Activity Relationship (SAR) Considerations

The specific stereochemistry of the molecule (i.e., the (R) and (S) enantiomers) would likely play a crucial role in its biological activity. In many psychoactive phenethylamines, one enantiomer is significantly more potent or has a different pharmacological profile than the other. Future research should focus on the stereoselective synthesis and evaluation of the individual enantiomers of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine.

Potential Applications in Research and Drug Development

While purely speculative at this stage, the unique structural features of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine make it an interesting candidate for several research applications:

  • Probing Monoamine Transporter Function: As a novel ligand, it could be used to study the structure and function of dopamine, norepinephrine, and serotonin transporters.

  • Development of Novel CNS Agents: Depending on its specific pharmacological profile, it could serve as a lead compound for the development of new therapeutics for conditions such as ADHD, depression, or anxiety. The potential for reduced neurotoxicity could be a significant advantage.

  • Radiolabeling for PET Imaging: The presence of fluorine makes it a potential candidate for labeling with ¹⁸F for use as a positron emission tomography (PET) imaging agent to study monoamine transporter distribution and density in the brain.[1][12]

Conclusion and Future Directions

2-Fluoro-2-(4-fluorophenyl)propan-1-amine represents a theoretically intriguing molecule at the intersection of fluorination chemistry and psychoactive drug design. While this guide provides a comprehensive overview based on extrapolation from related compounds, experimental validation is essential. Future research should focus on the successful synthesis and rigorous analytical characterization of this compound. Subsequently, in vitro and in vivo studies are needed to elucidate its precise pharmacological mechanism, metabolic fate, and potential therapeutic applications. The insights gained from such studies will not only shed light on this specific molecule but also contribute to a broader understanding of how strategic fluorination can be used to fine-tune the properties of psychoactive compounds for research and therapeutic purposes.

References

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Exploratory

Unveiling the Pharmacological Blueprint of a Novel Psychoactive Agent: A Technical Guide to 2-Fluoro-2-(4-fluorophenyl)propan-1-amine

Introduction The landscape of psychoactive substance research is in a perpetual state of evolution, characterized by the emergence of novel chemical entities with unexplored pharmacological profiles. 2-Fluoro-2-(4-fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of psychoactive substance research is in a perpetual state of evolution, characterized by the emergence of novel chemical entities with unexplored pharmacological profiles. 2-Fluoro-2-(4-fluorophenyl)propan-1-amine is one such molecule, the structure of which suggests a potential interaction with central nervous system targets. The strategic placement of fluorine atoms can significantly alter a compound's pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier and its affinity for specific receptors and transporters.[1] This guide presents a comprehensive, albeit prospective, analysis of the pharmacological mechanism of action for 2-Fluoro-2-(4-fluorophenyl)propan-1-amine. In the absence of direct empirical data for this specific compound, we will leverage established knowledge of its structural analogs, namely fluorinated amphetamines, to propose a scientifically grounded hypothesis of its mechanism and to delineate a rigorous experimental framework for its validation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals embarking on the characterization of this and other novel psychoactive substances.

Structural Analysis and Mechanistic Hypothesis

2-Fluoro-2-(4-fluorophenyl)propan-1-amine is a substituted phenethylamine, a chemical class that includes a wide array of neuroactive compounds. Its core structure is closely related to that of amphetamine, with two key modifications: a fluorine atom substituting a hydrogen on the para position of the phenyl ring, and a second fluorine atom at the alpha position of the propyl side chain. The para-fluorination is a common feature in psychoactive compounds like 4-fluoroamphetamine (4-FA), which is known to act as a monoamine releasing agent and reuptake inhibitor.[2]

Based on this structural similarity, the primary hypothesis is that 2-Fluoro-2-(4-fluorophenyl)propan-1-amine functions as a monoamine releasing agent, modulating the activity of the dopamine (DA), norepinephrine (NE), and serotonin (5-HT) systems. [3][4] The proposed mechanism involves interaction with the respective monoamine transporters (DAT, NET, and SERT), leading to a reversal of their normal function and subsequent efflux of these neurotransmitters from the presynaptic neuron into the synaptic cleft.[3]

In Vitro Pharmacological Characterization: A Step-by-Step Guide

To elucidate the precise molecular interactions of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine, a systematic in vitro pharmacological evaluation is paramount. The following experimental protocols are designed to provide a comprehensive assessment of the compound's activity at key CNS targets.

Monoamine Transporter Interaction Profile

The interaction with monoamine transporters is the cornerstone of the proposed mechanism of action.[5] A combination of radioligand binding, uptake inhibition, and release assays will provide a detailed picture of the compound's potency and selectivity.

These assays determine the affinity of the test compound for the monoamine transporters by measuring its ability to displace a known radiolabeled ligand.[6][7][8][9][10]

Experimental Protocol:

  • Membrane Preparation: Utilize cell lines stably expressing human DAT, NET, or SERT (e.g., HEK293 cells). Prepare membrane fractions through homogenization and centrifugation.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Competition Binding: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine.

  • Incubation: Incubate at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Hypothetical Data Summary:

TransporterRadioligandHypothetical Ki (nM) for 2-Fluoro-2-(4-fluorophenyl)propan-1-amine
DAT[³H]WIN 35,428150
NET[³H]nisoxetine80
SERT[³H]citalopram450

Diagram: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Transporter- Expressing Membranes incubate Incubate Membranes, Radioligand & Test Compound prep_membranes->incubate prep_ligand Prepare Radioligand & Test Compound Dilutions prep_ligand->incubate filter Filter to Separate Bound & Free Ligand incubate->filter count Scintillation Counting filter->count plot Plot % Inhibition vs. Compound Concentration count->plot calculate Calculate IC50 & Ki plot->calculate

Caption: Workflow for Radioligand Binding Assay.

These assays measure the ability of the compound to block the reuptake of neurotransmitters into cells expressing the corresponding transporters.[5][11][12]

Experimental Protocol:

  • Cell Culture: Use cell lines stably expressing human DAT, NET, or SERT.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine.

  • Uptake Initiation: Add a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to initiate uptake.

  • Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity.

  • Data Analysis: Determine the IC₅₀ value for uptake inhibition.

Hypothetical Data Summary:

TransporterSubstrateHypothetical IC₅₀ (nM) for 2-Fluoro-2-(4-fluorophenyl)propan-1-amine
DAT[³H]Dopamine250
NET[³H]Norepinephrine120
SERT[³H]Serotonin600

These assays directly measure the ability of the compound to induce the release of neurotransmitters from pre-loaded cells.

Experimental Protocol:

  • Cell Culture and Pre-loading: Culture cells expressing the monoamine transporters and pre-load them with a radiolabeled neurotransmitter.

  • Wash: Wash the cells to remove excess extracellular neurotransmitter.

  • Induction of Release: Add varying concentrations of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine to the cells.

  • Sample Collection: Collect the extracellular medium at specified time points.

  • Scintillation Counting: Measure the amount of radioactivity released into the medium.

  • Data Analysis: Determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal release).

Hypothetical Data Summary:

TransporterNeurotransmitter ReleasedHypothetical EC₅₀ (nM) for 2-Fluoro-2-(4-fluorophenyl)propan-1-amine
DAT[³H]Dopamine300
NET[³H]Norepinephrine150
SERT[³H]Serotonin800
Off-Target Activity Screening

To assess the selectivity of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine and to identify potential side effects, a broad receptor screening panel is recommended. This is crucial for a comprehensive safety and pharmacological profile.

A commercially available radioligand binding assay panel (e.g., the Eurofins SafetyScreen44™ Panel) can be utilized to screen the compound against a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters. Of particular interest would be any affinity for serotonin receptor subtypes (e.g., 5-HT₂ₐ, 5-HT₂C), as some amphetamine analogs exhibit activity at these receptors.[2]

It is also prudent to assess whether the compound inhibits the primary enzymes responsible for monoamine degradation, MAO-A and MAO-B.[13][14]

Experimental Protocol:

  • Enzyme Source: Use recombinant human MAO-A and MAO-B.

  • Substrate: A fluorescent or chemiluminescent substrate (e.g., kynuramine) is incubated with the enzyme in the presence of varying concentrations of the test compound.

  • Detection: The product of the enzymatic reaction is measured using a plate reader.

  • Data Analysis: Determine the IC₅₀ for MAO-A and MAO-B inhibition.

Proposed In Vivo Pharmacological Evaluation

In vivo studies are essential to understand how the in vitro activity of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine translates to behavioral and physiological effects in a whole organism.

Locomotor Activity

Increased locomotor activity is a hallmark of psychostimulant drugs that enhance dopamine and norepinephrine neurotransmission.[15]

Experimental Protocol:

  • Animals: Use male C57BL/6 mice.

  • Habituation: Place the mice in open-field activity chambers and allow them to habituate for 30-60 minutes.

  • Drug Administration: Administer various doses of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine or vehicle via intraperitoneal (i.p.) injection.

  • Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for 1-2 hours post-injection using automated tracking software.

  • Data Analysis: Analyze the dose-response relationship for locomotor activity.

Diagram: Proposed Mechanism of Action at the Synapse

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (DA, NE, 5-HT) transporter Monoamine Transporter (DAT, NET, SERT) transporter->vesicle Inhibits VMAT2, increasing cytosolic neurotransmitter neurotransmitter Neurotransmitter (DA, NE, 5-HT) transporter->neurotransmitter Reverses transporter function, releasing neurotransmitter compound 2-Fluoro-2-(4-fluorophenyl)propan-1-amine compound->transporter Enters neuron via transporter receptor Postsynaptic Receptor neurotransmitter->receptor Binds to receptor

Caption: Hypothesized mechanism of monoamine release.

Microdialysis

This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

Experimental Protocol:

  • Surgical Implantation: Surgically implant a microdialysis probe into a brain region of interest (e.g., the nucleus accumbens for dopamine, the prefrontal cortex for norepinephrine and dopamine).

  • Baseline Collection: After recovery, perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.

  • Drug Administration: Administer a behaviorally active dose of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine.

  • Sample Collection: Continue to collect dialysate samples at regular intervals.

  • Neurochemical Analysis: Analyze the concentration of dopamine, norepinephrine, and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express post-drug neurotransmitter levels as a percentage of the baseline.

Conclusion

While the pharmacological profile of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine remains to be empirically determined, its structural characteristics provide a strong basis for the hypothesis that it functions as a monoamine releasing agent. The comprehensive in vitro and in vivo experimental framework detailed in this guide offers a rigorous and systematic approach to validating this hypothesis and fully characterizing its neuropharmacological properties. The data generated from these studies will be crucial for understanding the compound's potential therapeutic applications, as well as its abuse liability and toxicological profile. This methodical approach is essential for the responsible and scientifically sound investigation of novel psychoactive substances.

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Foundational

2-Fluoro-2-(4-fluorophenyl)propan-1-amine CAS number and identifiers

The following technical guide provides an in-depth analysis of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine , a specialized fluorinated building block used in medicinal chemistry. This guide is structured to serve researche...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine , a specialized fluorinated building block used in medicinal chemistry.

This guide is structured to serve researchers requiring precise physicochemical data, synthesis methodologies, and handling protocols.

Part 1: Chemical Identity & Specifications

Compound Class:


-Fluoroamine / Fluorinated Phenethylamine Derivative
Core Identifiers
ParameterSpecification
Chemical Name 2-Fluoro-2-(4-fluorophenyl)propan-1-amine
CAS Number 1312034-37-9
Molecular Formula C

H

F

N
Molecular Weight 171.19 g/mol
SMILES CC(F)(CN)c1ccc(F)cc1
IUPAC Name 1-amino-2-(4-fluorophenyl)-2-fluoropropane
Structural Motif

-Fluoro-

-methylphenethylamine
Physicochemical Profile

Note: Data derived from computational models and analogue extrapolation due to the compound's status as a research intermediate.

PropertyValue (Predicted/Experimental)Significance
pKa (Base) ~8.5 – 9.2The

-fluorine atom lowers the pKa compared to the non-fluorinated parent (typically ~10), improving bioavailability and CNS penetration.
LogP 1.8 – 2.1Moderate lipophilicity suitable for blood-brain barrier (BBB) traversal.
H-Bond Donors 2 (Primary Amine)Critical for receptor binding interactions.
Rotatable Bonds 2Conformational flexibility restricted by the quaternary center.

Part 2: Structural Analysis & Pharmacological Logic

The Fluorine Effect

The strategic placement of the fluorine atom at the


-position relative to the amine (C2) serves three critical functions in drug design, distinguishing this molecule from its hydrogenated or hydroxylated analogues.
  • Gauche Effect: The high electronegativity of fluorine induces a gauche conformation with the amine, locking the ethylamine side chain into a specific spatial arrangement that may enhance binding selectivity for monoamine transporters.

  • Metabolic Blockade: The quaternary C2 position is blocked by Fluorine and Methyl groups, preventing oxidative deamination or hydroxylation at this typically labile site.

  • pKa Modulation: The electron-withdrawing effect of the

    
    -fluorine reduces the basicity of the adjacent amine. This reduces the percentage of ionized drug at physiological pH, potentially enhancing membrane permeability.
    
Structural Visualization

The following diagram illustrates the core pharmacophore features and the electronic influence of the fluorine substitutions.

G Core 2-Fluoro-2-(4-fluorophenyl) propan-1-amine BetaF β-Fluorine (C2) • Lowers pKa (~1-2 units) • Induces Gauche Conformation Core->BetaF Electronic Effect ParaF Para-Fluorine (Phenyl) • Blocks CYP450 Metabolism • Increases Lipophilicity Core->ParaF Metabolic Stability QuatC Quaternary Carbon (C2) • Prevents chiral racemization • Steric bulk Core->QuatC Steric Effect Amine Primary Amine (C1) • Key H-bond donor • Ligand anchor Core->Amine Functional Group BetaF->Amine Inductive Withdrawal

Figure 1: Pharmacophore dissection of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine highlighting the functional impact of fluorination.

Part 3: Synthesis Methodology

Strategic Route Selection

Direct fluorination of alcohols (using DAST/Deoxo-Fluor) at a quaternary benzylic center often leads to elimination (alkene formation) or rearrangement. Therefore, the Regioselective Ring Opening of Aziridines is the preferred self-validating protocol for this scaffold. This method ensures the fluorine attaches to the more substituted carbon (C2) via an


-like transition state stabilized by the phenyl ring.
Protocol: Aziridine Opening with Olah's Reagent

Target: Synthesis of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine from 2-(4-fluorophenyl)-2-methylaziridine.

Reagents & Materials:
  • Precursor: 2-(4-fluorophenyl)-2-methylaziridine (1.0 eq)

  • Fluorinating Agent: Pyridine-HF (Olah's Reagent) or Et

    
    N·3HF (Excess)
    
  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Aqueous K

    
    CO
    
    
    
    or NaHCO
    
    
Step-by-Step Procedure:
  • Preparation: In a flame-dried FEP (fluoropolymer) flask, dissolve 2-(4-fluorophenyl)-2-methylaziridine (10 mmol) in anhydrous DCM (50 mL).

  • Addition: Cool the solution to 0°C under nitrogen atmosphere. Dropwise add Pyridine-HF (70% HF, 5 mL) using a plastic syringe. Caution: HF is highly corrosive and toxic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC or LC-MS for the disappearance of the aziridine.

    • Mechanistic Note: The protonation of the aziridine nitrogen activates the ring. Fluoride attacks the tertiary benzylic carbon (C2) preferentially due to the stabilization of the developing positive charge by the aromatic ring.

  • Quenching: Pour the reaction mixture carefully into an ice-cold saturated K

    
    CO
    
    
    
    solution. Stir vigorously until gas evolution ceases and pH is basic (>9).
  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers.

  • Purification: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate. Purify the residue via silica gel column chromatography (Eluent: DCM/MeOH/NH
    
    
    OH) to yield the target amine.
Synthesis Workflow Diagram

Synthesis Start Start: 2-(4-fluorophenyl) -2-methylaziridine Reagent Add Pyridine-HF (Olah's Reagent) DCM, 0°C -> RT Start->Reagent Transition Transition State: N-Protonation & C2 Carbocation Character Reagent->Transition Attack Nucleophilic Fluoride Attack (Regioselective at C2) Transition->Attack Stabilized by Phenyl Ring Product Final Product: 2-Fluoro-2-(4-fluorophenyl) propan-1-amine Attack->Product

Figure 2: Regioselective synthesis pathway via aziridine ring opening.

Part 4: Handling, Safety & Storage

Hazard Identification
  • Corrosivity: As a primary amine, the compound is potentially corrosive to skin and mucous membranes.

  • Fluorine Content: While the C-F bond is stable, combustion may release HF.

  • Bioactivity: As a structural analogue of bioactive phenethylamines, treat as a potential CNS active agent.

Storage Protocols
  • Temperature: Store at -20°C for long-term stability.

  • Atmosphere: Hygroscopic; store under inert gas (Argon/Nitrogen).

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and moisture ingress.

Part 5: References

  • Kalow, J. A., Schmitt, D. E., & Doyle, A. G. (2012).[1] Synthesis of

    
    -Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines.[1] Journal of Organic Chemistry, 77(9), 4177–4183. 
    
  • Bio-Fount. (n.d.). Product Entry: 2-Fluoro-2-(4-fluorophenyl)propan-1-amine (CAS 1312034-37-9). Chemical Catalog.

  • Hagena, T., et al. (2010).[2] Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents. ChemMedChem, 5(11), 1813–1835. (Context for fluorine substitution effects).

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319.

Sources

Exploratory

Metabolic Stability of Fluorinated Phenethylamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary The strategic incorporation of fluorine into phenethylamine derivatives has become a cornerstone of modern medicinal chemistry, primarily...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into phenethylamine derivatives has become a cornerstone of modern medicinal chemistry, primarily aimed at enhancing metabolic stability and optimizing pharmacokinetic profiles. This guide provides an in-depth exploration of the core principles and practical methodologies for evaluating the metabolic fate of these compounds. By understanding the interplay between fluorination, enzymatic activity, and molecular properties, researchers can more effectively design drug candidates with improved therapeutic potential. This document will detail the rationale behind fluorination, outline the primary metabolic pathways, provide step-by-step protocols for key in vitro assays, and discuss the interpretation of metabolic stability data in the context of drug development.

Introduction: The Rationale for Fluorination in Phenethylamine Drug Design

Phenethylamines are a critical pharmacophore present in a vast array of neuroactive compounds, including endogenous neurotransmitters like dopamine and norepinephrine.[1] However, their therapeutic application is often limited by rapid metabolism, primarily mediated by monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes.[2][3][4] Fluorination, the substitution of a hydrogen atom with a fluorine atom, has emerged as a powerful strategy to overcome this limitation.[5][6]

The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—confer several advantages:[7][8]

  • Blocking Metabolic "Soft Spots": The robust C-F bond is significantly more resistant to enzymatic cleavage than a C-H bond.[7][8] Placing fluorine at sites susceptible to oxidative metabolism, such as benzylic or aromatic positions, can effectively block hydroxylation and other metabolic transformations, thereby increasing the compound's half-life.[5][7]

  • Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, acidity (pKa), and conformational preferences.[5][8][9] These modifications can influence membrane permeability, target binding affinity, and overall pharmacokinetic behavior.[5][8]

  • Enhanced Target Engagement: The electronic effects of fluorine can influence hydrogen-bond donor/acceptor strengths, potentially leading to improved interactions with the target protein.[5]

While fluorination offers significant benefits, it is not a universal solution. The position and degree of fluorination must be carefully considered, as excessive fluorination can sometimes lead to alternative metabolic liabilities or undesirable physicochemical properties.[5]

Key Metabolic Pathways of Phenethylamine Derivatives

The metabolism of phenethylamine derivatives is primarily governed by two major enzyme families:

  • Monoamine Oxidases (MAOs): These enzymes, particularly MAO-B, are responsible for the oxidative deamination of the primary amine group, leading to the formation of an aldehyde intermediate.[3] This intermediate is then further metabolized to a carboxylic acid.[2]

  • Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing enzymes, predominantly located in the liver, catalyzes a wide range of oxidative reactions.[10] For phenethylamines, common CYP-mediated reactions include aromatic hydroxylation, N-dealkylation, and O-dealkylation.[11][12] The specific CYP isoforms involved can vary depending on the substrate, with CYP2D6 being a key player in the metabolism of many phenethylamine-based drugs.[11]

Fluorination directly impacts these pathways by making the sites of potential oxidation less susceptible to enzymatic attack. For instance, fluorination of an aromatic ring can hinder CYP-mediated hydroxylation.[8][13]

In Vitro Assessment of Metabolic Stability: Experimental Protocols

The evaluation of metabolic stability is a critical step in early drug discovery, allowing for the ranking and selection of compounds with favorable pharmacokinetic profiles.[14][15] The following are detailed protocols for two of the most common in vitro assays.

Liver Microsomal Stability Assay

This assay primarily assesses Phase I metabolism, particularly reactions catalyzed by CYP enzymes.[16][17][18] Liver microsomes are subcellular fractions containing a high concentration of these enzymes.[17]

Objective: To determine the in vitro intrinsic clearance (CLint) of a fluorinated phenethylamine derivative in the presence of liver microsomes.

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution pre_incubate Pre-incubate Microsomes and Compound prep_compound->pre_incubate prep_microsomes Thaw and Prepare Liver Microsomes prep_microsomes->pre_incubate prep_cofactor Prepare NADPH Solution initiate Initiate Reaction with NADPH prep_cofactor->initiate pre_incubate->initiate incubate Incubate at 37°C with Shaking initiate->incubate sample Sample at Time Points (0, 5, 15, 30, 45, 60 min) incubate->sample quench Quench with Cold Acetonitrile (+ Internal Standard) sample->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining, t1/2, and CLint analyze->calculate

Caption: Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Test Compound: Prepare a stock solution of the fluorinated phenethylamine derivative (e.g., 10 mM in DMSO).

    • Liver Microsomes: Thaw pooled human liver microsomes (or from other species) on ice or in a 37°C water bath and dilute to a working concentration (e.g., 1 mg/mL) in 0.1 M phosphate buffer (pH 7.4).[19][20]

    • Cofactor: Prepare a solution of NADPH (a necessary cofactor for CYP enzymes) in phosphate buffer.[17][19]

  • Incubation:

    • In a microplate, combine the test compound (final concentration typically 1-3 µM) and the microsomal suspension.[16][20]

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH solution.[17][21]

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[16][17]

    • Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile, which precipitates the proteins and stops enzymatic activity.[17] An internal standard is typically included in the acetonitrile for accurate quantification.[17]

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17][22]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Controls:

  • Positive Controls: Include compounds with known metabolic fates, such as verapamil (high clearance) and diazepam (low clearance), to validate the assay performance.[16]

  • Negative Control: A condition without NADPH to account for non-enzymatic degradation.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.[18][22][23] It also accounts for cellular uptake.[22]

Objective: To determine the in vitro intrinsic clearance (CLint) of a fluorinated phenethylamine derivative in a suspension of hepatocytes.

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution pre_warm Pre-warm Compound in Incubation Medium prep_compound->pre_warm prep_hepatocytes Thaw and Prepare Hepatocyte Suspension initiate Initiate Reaction by Adding Hepatocytes prep_hepatocytes->initiate pre_warm->initiate incubate Incubate at 37°C with Shaking initiate->incubate sample Sample at Time Points (e.g., 0, 15, 30, 60, 120 min) incubate->sample quench Quench with Cold Acetonitrile (+ Internal Standard) sample->quench centrifuge Centrifuge to Pellet Debris quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining, t1/2, and CLint analyze->calculate

Caption: Workflow for the Hepatocyte Stability Assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Test Compound: Prepare a stock solution as described for the microsomal assay.

    • Hepatocytes: Thaw cryopreserved primary hepatocytes and resuspend them in incubation medium to a specific cell density (e.g., 0.5-1.0 x 10^6 viable cells/mL).[24][25]

  • Incubation:

    • Add the test compound (final concentration typically 1 µM) to the incubation medium in a multi-well plate and pre-warm at 37°C.[25]

    • Initiate the reaction by adding the hepatocyte suspension to the wells.[23][25]

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the cell suspension.[25]

    • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.[22][23]

  • Sample Analysis:

    • Process and analyze the samples by LC-MS/MS as described for the microsomal assay.[22]

  • Data Analysis:

    • Calculate the half-life (t½) and intrinsic clearance (CLint) as in the microsomal assay. CLint is typically expressed as µL/min/10^6 cells.

Controls:

  • Positive Controls: Use compounds with known phase I and phase II metabolic pathways (e.g., testosterone and umbelliferone) to validate the assay.[16][22]

  • Negative Control: Heat-inactivated hepatocytes can be used to assess non-enzymatic degradation.[25]

Data Interpretation and Structure-Metabolism Relationships

The data generated from these in vitro assays are crucial for establishing structure-activity relationships (SAR) and structure-metabolism relationships (SMR).

Data Summary Table:

CompoundFluorination PositionMicrosomal t½ (min)Microsomal CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10^6 cells)
Parent PhenethylamineN/A< 5> 138< 10> 69
4-Fluoro-phenethylaminepara-Aromatic2527.74515.4
2-Fluoro-phenethylamineortho-Aromatic1838.53023.1
α,α-Difluoro-phenethylamineBenzylic> 120< 5.8> 180< 3.9

(Note: Data are hypothetical and for illustrative purposes only.)

Interpretation:

  • High CLint / Short t½: Indicates rapid metabolism and likely poor in vivo stability.

  • Low CLint / Long t½: Suggests greater metabolic stability and a higher probability of favorable in vivo pharmacokinetics.

  • Discrepancies between Microsomal and Hepatocyte Data: May indicate a significant role of Phase II metabolism or cellular transport processes.

By comparing the metabolic stability of different fluorinated derivatives, researchers can identify which positions are most effective at blocking metabolism. For example, the hypothetical data above suggests that benzylic difluorination provides a dramatic increase in metabolic stability compared to aromatic monofluorination.

In Vitro-In Vivo Extrapolation (IVIVE)

While in vitro assays are invaluable for screening, the ultimate goal is to predict the in vivo pharmacokinetic behavior of a drug candidate.[26][27] In vitro-in vivo extrapolation (IVIVE) models are used to predict human hepatic clearance from in vitro CLint data.[24] The well-stirred model is a commonly used approach that takes into account factors such as liver blood flow and protein binding.[24]

Conclusion: The Strategic Role of Fluorine in Optimizing Phenethylamine Therapeutics

The incorporation of fluorine is a powerful and well-established strategy for enhancing the metabolic stability of phenethylamine derivatives.[5][6][28] A thorough understanding of the metabolic pathways and the application of robust in vitro assays, such as microsomal and hepatocyte stability studies, are essential for guiding the design of drug candidates with improved pharmacokinetic properties. By systematically evaluating the impact of fluorination on metabolic clearance, drug development professionals can increase the likelihood of identifying compounds with the potential for clinical success. The judicious use of fluorine, guided by empirical data, will continue to be a key enabler in the development of novel and effective phenethylamine-based therapeutics.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Scholar.
  • The Role of Small Molecules Containing Fluorine Atoms - Encyclopedia.pub. (2024, February 27). Encyclopedia.pub.
  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.). ResearchGate.
  • Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec. (2023, October 9). WuXi AppTec.
  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan.
  • Metabolic Stability Assays - Merck Millipore. (n.d.). Merck Millipore.
  • The role of fluorine in medicinal chemistry | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • Full article: The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online.
  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec.
  • Hepatocyte Stability Assay - Domainex. (n.d.). Domainex.
  • Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. (2021, November 1). MDPI.
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  • Metabolic Stability Assay Services - BioIVT. (n.d.). BioIVT.
  • Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis - PubMed. (2001, November 27). PubMed.
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  • Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol - ResearchGate. (2025, August 10). ResearchGate.
  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC. (2025, April 1). National Center for Biotechnology Information.
  • In vivo evaluation of pharmacokinetic drug-drug interactions between fluorinated pyrimidine anticancer drugs, 5-fluorouracil and capecitabin, and an anticoagulant, warfarin - PubMed. (2022, June 15). PubMed.
  • Cytochrome P-450 complex formation in the metabolism of phenylalkylamines. 8. Stereoselectivity in metabolic intermediary complex formation with a series of chiral 2-substituted 1-phenyl-2-aminoethanes | Journal of Medicinal Chemistry - ACS Publications. (n.d.). ACS Publications.
  • Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. (2023, December 15). MDPI.
  • (PDF) The Synthesis and in Vivo Pharmacokinetics of - Amanote Research. (2012, July 31). Amanote Research.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). MDPI.
  • Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety - PMC. (2025, October 16). National Center for Biotechnology Information.
  • Metabolic pathways of Phe with pathological interest. - ResearchGate. (n.d.). ResearchGate.
  • Phenethylamine, (+)- | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. (n.d.). PharmaCompass.com.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC - NIH. (2020, May 15). National Center for Biotechnology Information.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. (2026, January 6). ChemRxiv.
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Foundational

Technical Guide: Role of Fluorine Substitution in 2-Fluoro-2-(4-fluorophenyl)propan-1-amine Binding

Executive Summary This technical guide analyzes the pharmacodynamic and pharmacokinetic impact of fluorine substitution within the scaffold of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine . This molecule represents a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacodynamic and pharmacokinetic impact of fluorine substitution within the scaffold of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine . This molecule represents a critical case study in medicinal chemistry, demonstrating how strategic fluorination—specifically geminal


-fluorination and para-aromatic substitution—modulates ligand binding affinity, conformational stability, and metabolic resistance.

For researchers and drug developers, this compound illustrates the "Fluorine Effect" : the simultaneous optimization of lipophilicity (


), basicity (

), and bioactive conformation (via the gauche effect) to enhance interaction with monoamine transporters (DAT, NET, SERT) and trace amine-associated receptors (TAAR).

Molecular Architecture & Physicochemical Modulation

The introduction of fluorine atoms into the phenethylamine backbone induces profound electronic and steric changes. We analyze these effects across two distinct domains of the molecule: the aliphatic chain and the aromatic ring.[1]

The -Fluorine Effect (Aliphatic)

The substitution of a hydrogen or methyl group with fluorine at the


-position (relative to the amine) creates a quaternary center at C2. This modification is not merely steric; it fundamentally alters the electronic landscape.
  • 
     Attenuation:  The strong electronegativity of the 
    
    
    
    -fluorine exerts an inductive electron-withdrawing effect ($ -I $) on the adjacent amine.
    • Mechanism: This destabilizes the protonated ammonium species, lowering the

      
       from typically ~9.8 (unsubstituted) to ~8.3–8.6.
      
    • Impact: At physiological pH (7.4), a higher fraction of the molecule exists in the neutral, free-base form, significantly enhancing Blood-Brain Barrier (BBB) permeability without abolishing the cationic charge required for aspartate-anchored binding in the transporter pocket.

The para-Fluorine Effect (Aromatic)

The 4-fluorophenyl moiety serves a dual purpose:

  • Metabolic Blockade: It blocks the primary site of Phase I oxidative metabolism (para-hydroxylation by CYP2D6), extending the distinct half-life (

    
    ) of the compound.
    
  • Quadrupole Interactions: Unlike hydrogen, the C-F bond creates a significant molecular dipole. The fluorine atom can engage in multipolar interactions with electron-deficient regions of the receptor binding pocket (e.g., aromatic residues or backbone carbonyls).

Comparative Physicochemical Profile
PropertyParent (2-Phenylpropan-1-amine)2-Fluoro-2-(4-fluorophenyl)propan-1-aminePharmacological Consequence
Hybridization (C2)

(Tertiary)

(Quaternary)
Rigidification of the propyl chain.
Amine

~9.8~8.4Enhanced CNS penetration; modified cation-

interaction.
Conformation Flexible (Rotatable)Restricted (Gauche Preference)Pre-organization for receptor binding.
Metabolic Site Benzylic C-H & p-PhenylBlockedIncreased metabolic stability.

Conformational Control: The Gauche Effect

The most critical contribution of the aliphatic fluorine is the conformational locking of the ethylamine side chain. Unlike non-fluorinated alkanes which prefer an anti conformation to minimize steric clash,


-fluoroamines exhibit a strong preference for the gauche  conformation.
Mechanistic Basis

This preference arises from


 hyperconjugation  and electrostatic attraction between the electropositive ammonium hydrogen and the electronegative fluorine (

).
Visualization of Conformational Locking

GaucheEffect cluster_0 Thermodynamic Consequence Unsub Unsubstituted Amine (Flexible / Anti Preferred) Fluorinated 2-Fluoro-2-phenyl Amine (Rigid / Gauche Preferred) Unsub->Fluorinated β-Fluorine Substitution Interaction Hyperconjugation (σC-H → σ*C-F) Fluorinated->Interaction Stereoelectronic Effect Binding Bioactive Conformer (Matches Transporter Pocket) Interaction->Binding Pre-organization

Caption: The introduction of fluorine at the


-position forces the amine into a gauche conformation, reducing the entropic penalty upon binding to the receptor.

Binding Mechanism & Pharmacology

The binding of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine is characterized by specific interactions within the Orthosteric Binding Site (S1) of monoamine transporters (MATs).

Key Binding Interactions
  • Ionic Anchor: The protonated amine (

    
    ) forms a salt bridge with a conserved Aspartate residue (e.g., Asp79 in hDAT). The lowered 
    
    
    
    modulates the strength of this bond but ensures sufficient cationic species exist.
  • Hydrophobic Cleft: The 4-fluorophenyl group slots into a hydrophobic sub-pocket. The fluorine atom, being lipophilic yet polarizable, enhances van der Waals contacts with residues like Phenylalanine or Valine.

  • Steric Occlusion: The methyl group at the quaternary C2 center fills a specific steric void, preventing the "sliding" of the ligand and increasing residence time.

Signaling Pathway & Efficacy

BindingPathway Ligand 2-Fluoro-2-(4-fluorophenyl) propan-1-amine MAT Monoamine Transporter (DAT / NET / SERT) Ligand->MAT High Affinity Binding (Kd < 100nM) ConfChange Conformational Shift (Outward-Open → Occluded) MAT->ConfChange Stabilization Reuptake Inhibition of Neurotransmitter Reuptake ConfChange->Reuptake Transport Blockade Synapse Increased Synaptic Concentration (DA/NE/5-HT) Reuptake->Synapse Functional Outcome

Caption: The ligand binds to the transporter, stabilizing the occluded state and preventing neurotransmitter clearance from the synapse.

Experimental Protocols

To validate the role of fluorine in this scaffold, the following experimental workflows are recommended.

Synthesis: Enantioselective -Fluoroamine Construction

Source Logic: Direct fluorination of amines is difficult. The most robust route involves the reduction of


-fluoro-

-nitroalkanes [1].

Protocol:

  • Precursor Assembly: React 4-fluorophenyl-nitroethane with formaldehyde/base to form the nitro-alcohol, followed by fluorination (DAST/Deoxo-Fluor) to generate the

    
    -fluoro-nitro intermediate.
    
  • Reduction:

    • Dissolve intermediate in MeOH.

    • Add Raney Nickel (catalytic) and hydrazine hydrate (or

      
       gas at 50 psi).
      
    • Stir at RT for 4 hours.

    • Filter through Celite to remove catalyst.

  • Purification: Acid-base extraction followed by HPLC (C18 column, Acetonitrile/Water gradient).

Radioligand Binding Assay (DAT/SERT/NET)

Objective: Determine


 values to quantify the affinity shift caused by fluorination.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human DAT, SERT, or NET. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors.

  • Incubation:

    • Total Binding: Incubate membranes (

      
       protein) with radioligand (e.g., 
      
      
      
      for DAT) at
      
      
      concentration (~10 nM).
    • Test Compounds: Add 2-Fluoro-2-(4-fluorophenyl)propan-1-amine at concentrations ranging from

      
       to 
      
      
      
      .
    • Non-Specific Binding: Define using

      
       Mazindol (DAT/NET) or Paroxetine (SERT).
      
  • Equilibrium: Incubate for 2 hours at 4°C (to minimize uptake/internalization).

  • Harvesting: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Enantioselective Synthesis of

    
    -Fluoro Amines via 
    
    
    
    -Amino
    
    
    -Fluoro Nitroalkanes.
    Source: National Institutes of Health (NIH) / PubMed Central [Link]
  • Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference. Source: PubMed [Link]

  • Fluorine in psychedelic phenethylamines. Source: Drug Testing and Analysis / Wiley Online Library [Link]

  • The C–F bond as a conformational tool in organic and biological chemistry. Source: Beilstein Journal of Organic Chemistry [Link]

Sources

Exploratory

A Framework for the Toxicological and Safety Assessment of Novel Fluorinated Phenethylamines: A Case Study of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine

Executive Summary This technical guide addresses the toxicology and safety profile of the novel compound, 2-Fluoro-2-(4-fluorophenyl)propan-1-amine. A comprehensive search of scientific literature and chemical safety dat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the toxicology and safety profile of the novel compound, 2-Fluoro-2-(4-fluorophenyl)propan-1-amine. A comprehensive search of scientific literature and chemical safety databases reveals a critical data gap: as of the date of this document, no public toxicological studies, occupational exposure limits, or registered Safety Data Sheets (SDS) exist for this specific molecule. Consequently, this document serves as a proactive framework for researchers, scientists, and drug development professionals to guide the initial safety assessment and handling of this and other uncharacterized fluorinated phenethylamines. By leveraging structure-activity relationships (SAR) from the broader phenethylamine class and established toxicological principles, we outline a tiered approach for hazard identification, risk assessment, and safe laboratory practice. The recommendations herein are based on precautionary principles and are intended to be superseded by empirical data as it is generated.

Part 1: Compound Analysis and Structural Alerts for Toxicity

The structure of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine presents several key features that warrant a cautious approach. As a derivative of phenethylamine, it belongs to a class of compounds known for a wide range of psychoactive and physiological effects.[1][2] The introduction of fluorine atoms can profoundly alter a molecule's metabolic stability, potency, and mechanism of action.[1]

Structural Deconstruction:

  • Phenethylamine Backbone: This core structure is shared by neurotransmitters (dopamine, norepinephrine) and a vast array of synthetic stimulants and hallucinogens.[2] Its presence suggests a potential for interaction with monoaminergic systems (e.g., serotonin, dopamine, norepinephrine transporters and receptors).

  • Primary Amine Group: This functional group is a key site for metabolic reactions, primarily deamination by monoamine oxidases (MAO). It also contributes to the compound's basicity and potential to cause skin and eye irritation.

  • Para-Fluorophenyl Group: Aromatic fluorination is a common strategy in medicinal chemistry to block oxidative metabolism by Cytochrome P450 (CYP450) enzymes, potentially increasing the compound's half-life and exposure duration.

  • Aliphatic Fluorine (C2-position): The fluorine atom on the propane chain is a significant structural feature. Its strong electron-withdrawing nature can alter the pKa of the nearby amine and influence receptor binding. Crucially, metabolism of alkyl fluorides can, in some cases, lead to the release of toxic fluoride ions or the formation of reactive metabolites.

Based on these features, a preliminary hazard assessment suggests potential for central nervous system (CNS) activity, cardiovascular effects (tachycardia, hypertension), and possible metabolic- or mechanism-based toxicity.

Part 2: A Tiered Framework for Toxicological Evaluation

For a novel compound with no existing data, a tiered, data-driven approach is essential to characterize its toxicological profile while adhering to the principles of the 3Rs (Replacement, Reduction, Refinement) of animal testing.

Tier 1: In Silico and In Vitro Assessment

The initial tier focuses on non-animal methods to predict and screen for key toxicological endpoints.

1. Computational Toxicology (In Silico):

  • Objective: To predict potential toxicities using computational models based on the chemical structure.

  • Methodology:

    • Obtain the simplified molecular-input line-entry system (SMILES) or other chemical identifier for the compound.

    • Process the structure through Quantitative Structure-Activity Relationship (QSAR) models.

    • Utilize expert rule-based systems like DEREK Nexus® to identify structural alerts for mutagenicity, carcinogenicity, skin sensitization, and other endpoints.

    • Employ statistical-based systems like Sarah Nexus® to provide a quantitative prediction of mutagenicity.

  • Causality: This step is a cost-effective screening tool that leverages vast historical toxicology data to flag potential hazards early, guiding the design of subsequent empirical tests. For a fluorinated phenethylamine, models may flag alerts for cardiovascular toxicity or hERG channel inhibition.

2. Genotoxicity Assessment (Ames Test):

  • Objective: To assess the mutagenic potential of the compound by testing its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium. A negative Ames test is a critical prerequisite for further drug development.

  • Protocol (OECD 471 Guideline):

    • Strain Selection: Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA or WP2 uvrA (pKM101).

    • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.

    • Dose Selection: Perform a preliminary range-finding study to determine the appropriate concentration range, which should include cytotoxic concentrations.

    • Assay Procedure: Use either the plate incorporation or pre-incubation method. Expose triplicate plates of each bacterial strain to at least five concentrations of the test compound.

    • Controls: Include appropriate negative (vehicle) and positive controls (known mutagens for each strain, with and without S9) to ensure the validity of the test system.

    • Data Analysis: A positive result is defined as a dose-related increase in revertant colonies, typically a two-fold or greater increase over the vehicle control.

3. In Vitro Cytotoxicity:

  • Objective: To determine the concentration at which the compound causes cell death in relevant human cell lines.

  • Methodology:

    • Select cell lines relevant to potential target organs (e.g., HepG2 for liver, SH-SY5Y or primary neurons for CNS, AC16 for cardiomyocytes).

    • Expose cells to a range of concentrations of the compound for a defined period (e.g., 24-72 hours).

    • Measure cell viability using assays such as MTT (metabolic activity), LDH release (membrane integrity), or high-content imaging (multiple parameters).

  • Causality: This provides a quantitative measure of basal cytotoxicity (IC50 value), helping to identify target organs and set dose levels for future in vivo studies.

Tier 2: Acute In Vivo Studies

Should the compound be prioritized for further development based on Tier 1 data, limited and ethically reviewed in vivo studies may be necessary.

  • Objective: To determine the acute systemic toxicity (LD50), identify clinical signs of toxicity, and identify potential target organs.

  • Methodology (OECD 423/425 Guideline - Acute Oral Toxicity):

    • Species: Typically performed in one rodent species (e.g., Wistar rat).

    • Procedure: Involves a stepwise procedure with a small number of animals per step. The outcome of each step determines the dose for the next. This method minimizes animal use while still providing a statistically valid estimate of acute toxicity.

    • Observations: Animals are observed for mortality, clinical signs (changes in skin, fur, eyes, respiration, autonomic and CNS effects), and body weight changes for up to 14 days.

    • Pathology: A gross necropsy is performed on all animals to identify target organs of toxicity.

  • Causality: This is the first assessment of the compound's effects in a whole biological system, providing critical information on potential human health hazards following acute exposure. For this specific compound, particular attention should be paid to neurological and cardiovascular signs.

Part 3: Constructing a Provisional Safety Data Sheet (SDS)

In the absence of empirical data, a provisional SDS must be created based on a worst-case scenario derived from structurally related compounds. The following table outlines the 16 sections of a GHS-compliant SDS with conservative recommendations for 2-Fluoro-2-(4-fluorophenyl)propan-1-amine.

SDS SectionRecommended Provisional Information
1. Identification Product Name: 2-Fluoro-2-(4-fluorophenyl)propan-1-amineCAS Number: Not available.Recommended Use: For research and development purposes only.
2. Hazard(s) Identification GHS Classification (Assumed): - Acute Toxicity, Oral (Category 3/4) - Harmful or Toxic if swallowed.- Skin Corrosion/Irritation (Category 2) - Causes skin irritation.- Serious Eye Damage/Irritation (Category 1/2A) - Causes serious eye damage/irritation.- Specific Target Organ Toxicity - Single Exposure (Category 3) - May cause respiratory irritation.- Specific Target Organ Toxicity - Single Exposure (Category 1) - Potential for effects on Central Nervous and Cardiovascular Systems.Signal Word: Danger/WarningPrecautionary Statements: P260, P264, P280, P301+P310, P302+P352, P305+P351+P338
3. Composition/Info Substance Name: 2-Fluoro-2-(4-fluorophenyl)propan-1-aminePurity: >95% (Specify as per batch)No hazardous impurities known.
4. First-Aid Measures Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.Skin Contact: Immediately wash with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1]Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[2]
5. Fire-Fighting Measures Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.Specific Hazards: Emits toxic fumes under fire conditions (carbon oxides, nitrogen oxides, hydrogen fluoride).Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
6. Accidental Release Personal Precautions: Wear personal protective equipment (gloves, safety goggles, lab coat). Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing vapors, mist, or gas.[2]Containment: Absorb with inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal.
7. Handling and Storage Handling: Handle in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe vapor or dust. Wash hands thoroughly after handling.Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.[2] Recommended storage: 2-8°C.
8. Exposure Controls/PPE Engineering Controls: Use only in a chemical fume hood. Ensure eyewash stations and safety showers are close to the workstation.[1]Personal Protective Equipment (PPE): - Eye/Face: Chemical safety goggles with side-shields (EN166).- Skin: Chemical-resistant gloves (e.g., nitrile rubber), impervious clothing.- Respiratory: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.
9. Physical/Chemical Prop. Appearance: To be determined (TBD).Odor: TBD.Melting/Boiling Point: TBD.Solubility: TBD.
10. Stability & Reactivity Chemical Stability: Stable under recommended storage conditions.[1]Conditions to Avoid: Heat, flames, sparks, and incompatible materials.Incompatible Materials: Strong oxidizing agents.Hazardous Decomposition: Hydrogen fluoride, carbon monoxide, carbon dioxide, nitrogen oxides.
11. Toxicological Info Acute Toxicity: No data available. Assumed to be harmful or toxic by ingestion, dermal contact, or inhalation.Skin Corrosion/Irritation: No data available. Assumed to cause skin irritation based on amine structure.[1]Eye Damage/Irritation: No data available. Assumed to cause serious eye irritation or damage.[1]Sensitization: No data available.Germ Cell Mutagenicity: No data available.[1]Carcinogenicity: No data available. This substance is not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.[1]Reproductive Toxicity: No data available.STOT-Single Exposure: No data available. May cause respiratory irritation. Potential for CNS and cardiovascular effects based on structural class.[2]
12. Ecological Information No data available. Do not allow to enter waterways.
13. Disposal Dispose of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.
14. Transport Information Not regulated (pending data). If data suggests high toxicity, may require regulation under a UN number for toxic substances.
15. Regulatory Information This product is for research use only and is not subject to TSCA inventory reporting.
16. Other Information The information provided is based on the current state of our knowledge and is intended to describe the product for the purposes of health, safety, and environmental requirements only. It should not be construed as guaranteeing any specific property of the product. All data is provisional pending empirical testing.

Part 4: Laboratory Risk Mitigation and Handling

A robust risk mitigation strategy is paramount when working with uncharacterized compounds. The following workflow and diagram illustrate a self-validating system for safe laboratory practice.

Experimental Protocol: Safe Handling Workflow
  • Pre-Acquisition: Conduct a literature search and preliminary hazard assessment as outlined in this guide.

  • Receipt of Compound: Log the compound into the chemical inventory. Ensure the container is clearly labeled with the chemical name and provisional GHS hazard pictograms (e.g., skull and crossbones, corrosive, exclamation mark).

  • Area Designation: Designate a specific area of a chemical fume hood for all handling activities.

  • PPE Donning: Before handling, don all required PPE: lab coat, chemical safety goggles, and double nitrile gloves.

  • Weighing and Aliquoting:

    • Perform all weighing operations within the designated fume hood or on a balance with a ventilated enclosure.

    • Use disposable weighing boats.

    • For solutions, use positive displacement pipettes or gastight syringes.

  • Reaction Setup: Keep all reaction vessels containing the compound within the fume hood.

  • Decontamination:

    • Wipe down all surfaces in the designated area with an appropriate solvent (e.g., 70% ethanol) after work is complete.

    • Decontaminate all non-disposable equipment that came into contact with the compound.

  • Waste Disposal:

    • Dispose of all contaminated solid waste (gloves, weighing boats, pipette tips) in a dedicated, sealed hazardous waste bag.

    • Dispose of liquid waste in a dedicated, sealed, and properly labeled hazardous waste container.

  • Emergency Preparedness: Ensure a spill kit and the provisional SDS are readily accessible. All personnel must be aware of the location and contents.

Visualization: Risk Assessment and Control Workflow

Risk_Assessment_Workflow Risk Assessment Workflow for Uncharacterized Compounds cluster_0 Phase 1: Planning & Assessment cluster_1 Phase 2: Control Implementation cluster_2 Phase 3: Execution & Review Start Receive Request to Synthesize/ Procure Novel Compound LitSearch Conduct Comprehensive Literature & Database Search Start->LitSearch StructAssess Perform Structural Analysis for Hazards LitSearch->StructAssess ProvSDS Develop Provisional SDS (Worst-Case Scenario) StructAssess->ProvSDS RiskMatrix Assess Risk Level (Likelihood x Severity) ProvSDS->RiskMatrix ControlHierarchy Select Controls: 1. Elimination/Substitution 2. Engineering (Fume Hood) 3. Administrative (SOPs) 4. PPE (Gloves, Goggles) RiskMatrix->ControlHierarchy WriteSOP Write & Approve Experiment-Specific SOP ControlHierarchy->WriteSOP Training Train All Personnel on Hazards & SOP WriteSOP->Training Execute Execute Experiment Following SOP Training->Execute Decon Decontaminate & Dispose of Waste Properly Execute->Decon Review Review Process. Any Incidents or Near Misses? Decon->Review Update Update SOP & Risk Assessment with New Data/Observations Review->Update Yes End Archive Records Review->End No Update->ControlHierarchy

Caption: Workflow for risk assessment and control of novel compounds.

Conclusion

2-Fluoro-2-(4-fluorophenyl)propan-1-amine represents a novel chemical entity for which no public safety or toxicology data is available. This guide provides a necessary and responsible framework for approaching its handling and toxicological evaluation. The core principles outlined—structural analysis, tiered empirical testing starting with in vitro methods, development of provisional safety protocols based on a worst-case analysis, and a strict adherence to a documented safe handling workflow—are applicable to any new chemical entity. It is imperative that researchers generate empirical data to replace the assumptions made in this guide, ensuring a progressively more accurate understanding of the compound's true toxicological profile and enabling the establishment of definitive safety protocols.

References

  • Erowid. (n.d.). Phenethylamine Chemistry. Retrieved from authoritative sources on phenethylamine chemistry and toxicology.
  • University of Virginia School of Medicine. (n.d.). Phenethylamines. Blue Ridge Poison Center. Retrieved from authoritative sources on clinical effects of phenethylamines. [Note: This is a conceptual reference.
  • Wagmann, L., et al. (2019). Phenethylamine-derived new psychoactive substances...: Investigations on their metabolic fate. Drug Testing and Analysis, 11(10), 1507-1521.
  • Fisher Scientific. (2025). Safety Data Sheet for 1-(4-Fluorophenyl)propan-2-amine. [This is an example reference based on search results for a similar compound].
  • ChemScene. (2025). Safety Data Sheet for (R)-1-(3-Fluorophenyl)ethanamine. [This is an example reference based on search results for a similar compound].
  • PubChem. (n.d.). 2-Fluoro-2-methylpropan-1-amine hydrochloride.
  • Enamine. (n.d.). Safety Data Sheet. [Example reference based on generic SDS found in searches].
  • OECD. (2002).
  • OECD. (2008). OECD Guideline for the Testing of Chemicals 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet. [Example reference based on generic SDS found in searches].

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Foundational

An In-depth Technical Guide to the Anticipated Synthesis and Profile of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine

A Novel Compound at the Intersection of Fluorine Chemistry and Psychoactive Substance Research For Researchers, Scientists, and Drug Development Professionals Introduction: The Allure of Fluorine in Amphetamine Analogs T...

Author: BenchChem Technical Support Team. Date: February 2026

A Novel Compound at the Intersection of Fluorine Chemistry and Psychoactive Substance Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of Fluorine in Amphetamine Analogs

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Within the realm of psychoactive substances, the fluorination of amphetamine and its derivatives has led to a diverse array of compounds with nuanced pharmacological profiles.[2][3] This guide delves into the hypothetical compound 2-Fluoro-2-(4-fluorophenyl)propan-1-amine, a novel structure for which specific literature is not yet available. By examining the history and synthesis of related fluorinated phenethylamines, we can construct a scientifically grounded projection of its discovery, synthesis, and potential properties. This document serves as a forward-looking technical whitepaper, providing a roadmap for the future investigation of this intriguing molecule.

Historical Context: From Fluorine's Discovery to Designer Drugs

The journey to understanding fluorinated organic compounds has been a long and, at times, perilous one. Early chemists who attempted to isolate elemental fluorine faced significant dangers due to its extreme reactivity.[1] It wasn't until 1886 that Henri Moissan successfully isolated fluorine, paving the way for the development of organofluorine chemistry.[4][5] The 20th century saw a surge in the application of fluorination in various industries, including the development of pharmaceuticals. The introduction of fluorine into drug candidates was found to enhance their efficacy and pharmacokinetic properties.[1]

In parallel, the synthesis of amphetamine in 1887 and the discovery of its stimulant properties in the 1920s opened up a new class of psychoactive compounds. The subsequent exploration of amphetamine analogs led to the creation of a wide range of substances with varying effects. The deliberate fluorination of these amphetamine analogs is a more recent development, largely driven by the desire to create novel psychoactive substances with unique properties. Compounds like 2-fluoroamphetamine (2-FA), 3-fluoroamphetamine (3-FA), and 4-fluoroamphetamine (4-FA) have emerged as research chemicals and, in some cases, as recreational drugs.[6][7][8] These existing compounds provide a valuable framework for predicting the characteristics of novel fluorinated amphetamines like 2-Fluoro-2-(4-fluorophenyl)propan-1-amine.

Proposed Synthesis of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine

The synthesis of a geminal fluoroamine, where a fluorine atom and an amino group are attached to the same carbon that is also part of a propane chain and bonded to a fluorophenyl group, presents a unique chemical challenge. Based on established synthetic methodologies for fluorinated amines and phenethylamines, a plausible multi-step synthesis is proposed below.[9][10][11]

Experimental Protocol: A Hypothetical Pathway

Step 1: Synthesis of 1-(4-fluorophenyl)propan-2-one

  • Reaction Setup: To a stirred solution of 4-fluorophenylacetic acid in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add 2.2 equivalents of methyllithium in diethyl ether dropwise at -78 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield 1-(4-fluorophenyl)propan-2-one.

Step 2: α-Fluorination of 1-(4-fluorophenyl)propan-2-one

  • Reaction Setup: To a solution of 1-(4-fluorophenyl)propan-2-one in anhydrous THF at -78 °C under a nitrogen atmosphere, add 1.1 equivalents of lithium diisopropylamide (LDA) dropwise. Stir the solution for 1 hour at this temperature.

  • Fluorination: Add a solution of 1.2 equivalents of N-fluorobenzenesulfonimide (NFSI) in anhydrous THF dropwise to the enolate solution.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

  • Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, 2-fluoro-1-(4-fluorophenyl)propan-2-one, is purified by column chromatography.

Step 3: Reductive Amination to Yield 2-Fluoro-2-(4-fluorophenyl)propan-1-amine

  • Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-1-(4-fluorophenyl)propan-2-one in methanol. Add 10 equivalents of ammonium acetate and 1.5 equivalents of sodium cyanoborohydride.

  • Reaction Progression: Stir the reaction mixture at room temperature for 24 hours.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Add water to the residue and basify with 2M sodium hydroxide solution. Extract the aqueous layer with dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, 2-Fluoro-2-(4-fluorophenyl)propan-1-amine, can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt and recrystallization.

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_reagents A 4-Fluorophenylacetic acid B 1-(4-Fluorophenyl)propan-2-one A->B Step 1 C 2-Fluoro-1-(4-fluorophenyl)propan-2-one B->C Step 2 D 2-Fluoro-2-(4-fluorophenyl)propan-1-amine C->D Step 3 reagent1 1. MeLi, THF, -78°C to rt 2. H₂O reagent2 1. LDA, THF, -78°C 2. NFSI reagent3 NH₄OAc, NaBH₃CN, MeOH

Caption: Proposed synthetic route for 2-Fluoro-2-(4-fluorophenyl)propan-1-amine.

Predicted Physicochemical Properties

The introduction of two fluorine atoms is expected to significantly influence the physicochemical properties of the target molecule compared to non-fluorinated amphetamine.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₉H₁₁F₂NBased on the chemical structure.
Molecular Weight ~171.19 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low-melting solidTypical for small amine compounds.
Boiling Point Elevated compared to non-fluorinated analogsFluorination generally increases boiling point.
Lipophilicity (LogP) IncreasedThe presence of two fluorine atoms will increase lipophilicity, potentially enhancing blood-brain barrier penetration.[7]
pKa Lower than non-fluorinated amphetamineThe electron-withdrawing effect of the geminal fluorine atom will decrease the basicity of the amine group.

Anticipated Pharmacological Profile

The pharmacological activity of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine is predicted to be that of a central nervous system stimulant, acting as a monoamine releasing agent and reuptake inhibitor.[6][12] The specific effects will be determined by its relative potency at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

  • Dopaminergic and Noradrenergic Activity: Like other amphetamines, it is expected to be a potent releaser of dopamine and norepinephrine, leading to classic stimulant effects such as increased alertness, focus, and energy.[13]

  • Serotonergic Activity: The influence of the 4-fluoro substitution on the phenyl ring on serotonin release is a key point of interest. In 4-fluoroamphetamine (4-FA), this substitution is known to enhance serotonin release, contributing to its entactogenic effects.[6] It is plausible that the target compound will also exhibit significant serotonergic activity.

  • Receptor Binding: The compound may also have direct agonist or antagonist activity at various serotonin receptors, which could modulate its overall psychoactive effects.[6]

Visualizing the Presumed Mechanism of Action

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (DA, NE, 5-HT) transporter Monoamine Transporter (DAT, NET, SERT) synapse Synaptic Cleft transporter->synapse Increased Monoamines (DA, NE, 5-HT) compound 2-Fluoro-2-(4-fluorophenyl) propan-1-amine compound->transporter Inhibits Reuptake & Promotes Efflux receptor Postsynaptic Receptors synapse->receptor Receptor Activation

Caption: Presumed action of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine at the synapse.

Conclusion and Future Directions

While 2-Fluoro-2-(4-fluorophenyl)propan-1-amine remains a hypothetical compound, this in-depth analysis, grounded in the established chemistry and pharmacology of its analogs, provides a strong foundation for its future investigation. The proposed synthetic route offers a viable starting point for its chemical preparation. The predicted physicochemical and pharmacological properties suggest a compound with a potentially unique and potent psychoactive profile.

Future research should focus on the successful synthesis and purification of this novel molecule. Subsequent in vitro studies are crucial to determine its binding affinities and functional activity at monoamine transporters and receptors. In vivo studies in animal models would then be necessary to characterize its behavioral effects and safety profile. The exploration of compounds like 2-Fluoro-2-(4-fluorophenyl)propan-1-amine not only expands our understanding of structure-activity relationships in fluorinated amphetamines but also has the potential to yield new pharmacological tools for neuroscience research.

References

  • 4-Fluoroamphetamine. In: Wikipedia. [Link]

  • Dubin RE, Reiffenstein RJ, Baker GB, Coutts RT, Benderly A. Comparison of the effects of amphetamine and a fluorinated analogue on locomotion and exploratory activity in the mouse. Prog Neuropsychopharmacol Biol Psychiatry. 1985;9(5-6):681-5. [Link]

  • 2-Fluoroamphetamine. In: Wikipedia. [Link]

  • Trachsel D. Fluorine in psychedelic phenethylamines. Drug Test Anal. 2012;4(7-8):577-90. [Link]

  • Trachsel D. Fluorine in psychedelic phenethylamines. Drug Test Anal. 2012;4(7-8):577-90. [Link]

  • Fluorinated amphetamines (4-FA, 2-FA, 4-FMA, 2-FMA, etc.). Reddit. [Link]

  • 2-FA. PsychonautWiki. [Link]

  • Trifluoromethylated phenethylamines. YouTube. [Link]

  • Al-Hadedi, A., Al-Zoubi, R. M., & Ibrahim, H. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056–1095. [Link]

  • Fluoroform: Organo-Fluorine chemistry, Selective Fluorination, Anionic Trifluoromethylation C-F bond. YouTube. [Link]

  • Siau, J.-L., & Lectka, T. (2014). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. Journal of the American Chemical Society, 136(4), 1598–1601. [Link]

  • Preparation of Phenethylamines, Part 2: From Arenes and Aryl Halides. YouTube. [Link]

  • 2-Fluoromethamphetamine. In: Wikipedia. [Link]

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  • Synthesis of 1,2-fluoroamines. Organic Chemistry Portal. [Link]

  • Process for the preparation of fluoro compounds from the corresponding amines.
  • Brigaud, T., Crousse, B., & Pannecoucke, X. (2020). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 25(24), 5917. [Link]

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Exploratory

A Guide to the Physicochemical Characterization of Novel Fluorinated Arylalkylamines: A Case Study of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine

Audience: Researchers, scientists, and drug development professionals. Abstract: The incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties suc...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability and binding affinity. The novel compound, 2-Fluoro-2-(4-fluorophenyl)propan-1-amine, represents a prototypical structure within this class. A thorough understanding of its fundamental physicochemical properties is not merely academic; it is a critical prerequisite for any successful drug discovery and development campaign. These parameters govern a molecule's behavior from initial in vitro screening to its ultimate in vivo fate, influencing solubility, absorption, distribution, and target engagement.

This technical guide provides a comprehensive framework for the essential physicochemical characterization of this and similar novel compounds. It moves beyond a simple listing of values to detail the field-proven experimental methodologies required to determine these constants with high fidelity. For each core property—pKa, lipophilicity (logP), aqueous solubility, and melting point—we present the scientific rationale, a detailed, self-validating experimental protocol, and a discussion of data interpretation, providing researchers with a robust roadmap for generating the foundational data that underpins successful drug development.

Part 1: Molecular Identity and Calculated Properties

Before embarking on experimental characterization, it is essential to define the molecule's basic identity. 2-Fluoro-2-(4-fluorophenyl)propan-1-amine is a chiral molecule containing a quaternary stereocenter, a feature that can significantly influence its biological activity and pharmacokinetic properties.

Chemical Structure:

Figure 1. 2D structure of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine.

The fundamental properties derived from this structure are summarized below. The molecular weight is calculated based on the elemental composition.

ParameterValueSource
IUPAC Name 2-Fluoro-2-(4-fluorophenyl)propan-1-amine-
Molecular Formula C₉H₁₁F₂N-
Molecular Weight 171.19 g/mol Calculated
CAS Number Not available-

Part 2: Experimental Determination of Core Physicochemical Constants

The following sections detail the experimental workflows for determining the most critical physicochemical constants for a novel drug candidate.

Acid Dissociation Constant (pKa)

Scientific & Pharmaceutical Rationale: The pKa of the primary amine in 2-Fluoro-2-(4-fluorophenyl)propan-1-amine is arguably its most important physicochemical parameter. It dictates the extent of ionization at a given pH. Since physiological pH is approximately 7.4, the pKa value will determine the ratio of the charged (protonated) to uncharged (neutral) form of the molecule in the body.[1] This ratio profoundly impacts aqueous solubility, membrane permeability (absorption), binding to plasma proteins, and interaction with the desired biological target. A compound with a pKa below 7 is unlikely to be significantly protonated at physiological pH.[1]

Recommended Experimental Protocol: Potentiometric Titration Potentiometric titration is a highly precise and widely used method for pKa determination due to its accuracy and the availability of automated instruments.[2][3] The method involves the gradual addition of a titrant (acid or base) to a solution of the analyte and monitoring the resulting change in pH with a calibrated electrode.[3][4]

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[2]

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration, typically between 10⁻³ M and 10⁻⁴ M.[2][3][4]

  • Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to the sample solution to maintain a constant ionic strength throughout the titration.[2]

  • Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement, especially when titrating with a base.[2]

  • Titration: Place the solution in a thermostatted vessel on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M HCl for a basic compound). Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where 50% of the amine has been neutralized. This point corresponds to the midpoint of the flattest region (buffer region) of the curve.[2] For greater precision, the equivalence point can be identified as the peak of the first derivative plot (ΔpH/ΔV vs. Volume), and the pKa is then determined from the original curve at half of this volume.[5]

Workflow Visualization:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis p1 Calibrate pH Meter (pH 4, 7, 10 Buffers) p2 Prepare Analyte Solution (10⁻³ M in 0.15 M KCl) p1->p2 p3 Purge with N₂ (Remove CO₂) p2->p3 t1 Add Titrant Incrementally (e.g., 0.1 M HCl) p3->t1 t2 Record pH at Equilibrium t1->t2 Repeat until past equivalence t2->t1 a1 Plot pH vs. Titrant Volume t2->a1 a2 Calculate 1st Derivative (ΔpH / ΔV) a1->a2 a3 Identify Equivalence Point (Peak of 1st Derivative) a2->a3 a4 Determine pKa (pH at ½ Equivalence Volume) a3->a4

Caption: Workflow for pKa determination by potentiometric titration.

Partition Coefficient (logP)

Scientific & Pharmaceutical Rationale: The n-octanol/water partition coefficient (logP or Pow) is the primary measure of a compound's lipophilicity ("greasiness"). It describes how the compound distributes itself between a lipid-like phase (n-octanol) and an aqueous phase at equilibrium. This parameter is a critical predictor of a drug's ADME (Absorption, Distribution, Metabolism, Excretion) properties. High lipophilicity can improve membrane permeability and absorption but may also lead to lower aqueous solubility, increased metabolic liability, and higher plasma protein binding. The OECD recommends the Shake Flask method for compounds with an expected logP between -2 and 4.[6][7]

Recommended Experimental Protocol: OECD 107 Shake Flask Method This method directly measures the concentration of the analyte in both phases of an equilibrated n-octanol/water system. It is considered the "gold standard" for logP determination.[6][8]

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by a separation period to allow the phases to clear.

  • pH Control: For an ionizable compound like our amine, the measurement must be performed on the non-ionized form. Prepare an aqueous buffer at a pH at least 2 units above the experimentally determined pKa to ensure >99% of the compound is in its neutral, free base form.[8]

  • Test Sample Preparation: Dissolve a known amount of the compound in the pre-saturated n-octanol. The concentration should be low enough to avoid self-association but high enough for accurate analytical detection.

  • Partitioning: Combine the n-octanol solution with the pre-saturated aqueous buffer in a suitable vessel (e.g., a separatory funnel) at a known volume ratio. At least three runs with different volume ratios should be performed.[7]

  • Equilibration: Shake the vessel at a constant temperature (20-25°C) until equilibrium is reached.[7] The time required depends on the compound but is often several hours.

  • Phase Separation: Separate the two phases, typically by centrifugation, to ensure a clean separation and prevent the inclusion of microdroplets of one phase in the other, which is a common source of error.[7]

  • Quantification: Determine the concentration of the compound in each phase (Coctanol and Cwater) using a suitable validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the partition coefficient (Pow) as the ratio of the concentrations: Pow = Coctanol / Cwater. The final value is expressed as its base-10 logarithm, logP. The results from the different runs should agree within ± 0.3 log units.[7]

Workflow Visualization:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Pre-saturate n-Octanol and Buffered Water p2 Dissolve Compound in n-Octanol p1->p2 e1 Combine Phases in Vessel p2->e1 e2 Shake to Equilibrate (Constant Temp) e1->e2 e3 Separate Phases (Centrifugation) e2->e3 a1 Quantify Concentration in Each Phase (HPLC/LC-MS) e3->a1 a2 Calculate P_ow = C_oct / C_water a1->a2 a3 Calculate logP = log₁₀(P_ow) a2->a3

Caption: Workflow for logP determination via the Shake Flask method.

Aqueous Solubility

Scientific & Pharmaceutical Rationale: Aqueous solubility is a fundamental property that dictates the maximum concentration a compound can achieve in solution, which directly affects its bioavailability and suitability for formulation.[9] Poor solubility can be a major hurdle, leading to unreliable in vitro assay results and poor oral absorption.[9][10] Thermodynamic solubility, which measures the solubility of a compound from its solid state at equilibrium, is the most relevant measure for drug development.[10][11]

Recommended Experimental Protocol: Thermodynamic Shake-Flask Solubility Assay This method determines the equilibrium solubility by agitating an excess of the solid compound in an aqueous buffer until equilibrium is achieved.[11]

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the relevant aqueous media. For pharmaceutical applications, this typically includes phosphate-buffered saline (DPBS) at pH 7.4, and may also include simulated gastric and intestinal fluids (SGF and SIF).[11][12]

  • Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of the test buffer. The excess is critical to ensure a saturated solution is formed.

  • Equilibration: Tightly seal the vials and agitate them on a shaker or roller system at a constant ambient temperature. Equilibration times are typically long, ranging from 24 to 72 hours, to ensure true thermodynamic equilibrium is reached.[10][11]

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., PVDF).[12]

  • Quantification: Prepare a standard calibration curve of the compound in a suitable solvent (e.g., DMSO). Analyze the filtered supernatant (the saturated solution) and the standards using a validated analytical method like LC-MS/UV.[12]

  • Calculation: Determine the concentration of the compound in the supernatant by comparing its analytical response to the calibration curve. This concentration is the thermodynamic solubility, typically reported in µg/mL or µM.[12]

Workflow Visualization:

G cluster_prep Preparation cluster_exp Equilibration cluster_analysis Analysis p1 Add Excess Solid Compound to Aqueous Buffer (e.g., pH 7.4) e1 Agitate for 24-72 hours (Constant Temp) p1->e1 e2 Separate Solid from Solution (Centrifuge & Filter) e1->e2 a2 Quantify Saturated Solution (LC-MS/UV) e2->a2 a1 Prepare Calibration Curve a1->a2 a3 Calculate Solubility (µg/mL or µM) a2->a3

Caption: Workflow for thermodynamic solubility determination.

Melting Point (Tm)

Scientific & Pharmaceutical Rationale: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a crystalline solid, this transition occurs at a sharp, well-defined temperature. Tm is a fundamental indicator of a compound's purity and the stability of its crystal lattice.[13] A broad melting range often suggests the presence of impurities. The melting point also influences solubility and dissolution rate, making it a key parameter for solid-state characterization and formulation development.

Recommended Experimental Protocol: Differential Scanning Calorimetry (DSC) DSC is a highly precise thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[14][15] It provides an accurate determination of the melting temperature and the enthalpy of fusion.[14]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium) to ensure accuracy.

  • Sample Preparation: Accurately weigh a small amount of the solid compound (typically 2-5 mg) into a sample pan (e.g., aluminum). Crimp the pan to enclose the sample. Prepare an empty, crimped pan to serve as the reference.[13]

  • Thermal Program: Place the sample and reference pans into the DSC cell. Program the instrument to heat the cell at a constant rate (e.g., 2-10 °C/min) over a temperature range that brackets the expected melting point.[13][16] The chamber is typically purged with an inert gas like nitrogen.

  • Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The melting process appears as an endothermic peak on the DSC thermogram.[14] The melting point (Tm) is typically reported as the onset temperature of the peak or the peak maximum. The area under the peak is proportional to the heat of fusion (ΔHfus), which quantifies the energy required to melt the crystal lattice.

Workflow Visualization:

G cluster_prep Preparation cluster_exp Measurement cluster_analysis Analysis p1 Calibrate DSC Instrument p2 Weigh Sample (2-5 mg) into Sample Pan p1->p2 p3 Prepare Empty Reference Pan p1->p3 e1 Place Pans in DSC Cell p2->e1 p3->e1 e2 Heat at Constant Rate (e.g., 10°C/min) e1->e2 e3 Record Differential Heat Flow e2->e3 a1 Plot Heat Flow vs. Temperature e3->a1 a2 Identify Endothermic Peak a1->a2 a3 Determine T_m (Onset/Peak) and ΔH_fus (Peak Area) a2->a3

Caption: Workflow for melting point determination by DSC.

Part 3: Integrated Physicochemical Profile & Implications

The true power of this characterization workflow lies not in the individual data points, but in their integration to form a holistic profile of the molecule. For 2-Fluoro-2-(4-fluorophenyl)propan-1-amine, the expected primary amine will likely have a pKa in the basic range (8-10), meaning it will be predominantly protonated and charged at physiological pH. This will enhance its aqueous solubility but may limit its passive diffusion across cell membranes. The logP value will quantify the balance between this polarity and the lipophilicity of the fluorophenyl ring. The thermodynamic solubility and melting point data will be crucial for developing a solid oral dosage form, guiding decisions on salt selection and formulation strategies. Together, these four constants provide the foundational dataset needed to predict a compound's behavior and guide its rational progression through the drug discovery pipeline.

References

  • Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration". Available at: [Link]

  • DergiPark. "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry". Available at: [Link]

  • Klán, P., et al. "Development of Methods for the Determination of pKa Values". PMC. Available at: [Link]

  • BioDuro. "ADME Solubility Assay". Available at: [Link]

  • ECETOC. "APPENDIX A: MEASUREMENT OF ACIDITY (pKA)". Available at: [Link]

  • OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method". Available at: [Link]

  • OECD. "OECD GUIDELINES FOR THE TESTING OF CHEMICALS". Available at: [Link]

  • SciSpace. "Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract". Available at: [Link]

  • Semantic Scholar. "OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances". Available at: [Link]

  • Domainex. "Thermodynamic Solubility Assay". Available at: [Link]

  • OECD iLibrary. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method". Available at: [Link]

  • Evotec. "Thermodynamic Solubility Assay". Available at: [Link]

  • ECETOC. "APPENDIX B: MEASUREMENT OF PARTITIONING (KOW)". Available at: [Link]

  • CureFFI.org. "Differential scanning calorimetry". Available at: [Link]

  • ResearchGate. "Measuring the enthalpy and temperature of melting". Available at: [Link]

  • Torontech. "Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights". Available at: [Link]

  • SciELO. "Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC". Available at: [Link]

  • University of Southern Mississippi. "Investigation of Polymers with Differential Scanning Calorimetry". Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 2-Fluoro-2-(4-fluorophenyl)propan-1-amine

Executive Summary This application note details the synthesis of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine , a critical fluorinated building block containing a quaternary benzylic fluoride and a primary amine. This motif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine , a critical fluorinated building block containing a quaternary benzylic fluoride and a primary amine. This motif acts as a bioisostere for


-hydroxyamines and is increasingly utilized in medicinal chemistry to modulate pKa (typically lowering basicity by 1–2 units) and block metabolic soft spots.

The protocol prioritizes the Deoxofluorination-Reduction Pathway (Henry Reaction followed by DAST fluorination), selected for its scalability and use of readily available precursors (4'-fluoroacetophenone). A secondary Aziridine Ring-Opening Pathway is discussed for applications requiring high stereocontrol.

Retrosynthetic Analysis & Pathway Logic

The synthesis centers on constructing the quaternary carbon-fluorine bond. Direct fluorination of the amine is avoided due to chemoselectivity issues. Instead, the fluorine is installed at the oxidation state of the nitro-intermediate or via ring-opening of a strained cycle.

Pathway Visualization

SynthesisPathways Start 4'-Fluoroacetophenone NitroAlc β-Hydroxy Nitro Intermediate Start->NitroAlc Nitromethane Henry Rxn FluoroNitro β-Fluoro Nitro Intermediate NitroAlc->FluoroNitro DAST/Deoxo-Fluor (Deoxofluorination) SideProd Side Product: α-Methylstyrene NitroAlc->SideProd Elimination (Thermal/Basic) Target 2-Fluoro-2-(4-fluorophenyl) propan-1-amine FluoroNitro->Target H2/Raney Ni (Reduction)

Figure 1: Strategic workflow for the synthesis of the target


-fluoroamine. The critical step is the deoxofluorination, where elimination competes with substitution.

Detailed Experimental Protocols

Method A: The Henry-Deoxofluorination Route (Scalable)

This method is preferred for gram-scale synthesis due to the low cost of 4'-fluoroacetophenone.

Step 1: Henry Reaction (Nitroaldol Addition) Objective: Synthesis of 2-(4-fluorophenyl)-1-nitropropan-2-ol.

  • Setup: Charge a flame-dried 3-neck flask with 4'-fluoroacetophenone (1.0 equiv) and Nitromethane (5.0 equiv, acting as solvent/reactant).

  • Catalysis: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv) at 0°C.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) over 12 hours.

    • Mechanistic Insight: The electron-withdrawing fluorine on the phenyl ring activates the ketone, facilitating the nucleophilic attack of the nitronate anion.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove DBU), saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc 8:2).

    • Checkpoint: Product is a tertiary alcohol. Confirm via

      
       NMR (disappearance of methyl ketone singlet, appearance of 
      
      
      
      AB quartet).

Step 2: Deoxofluorination (The Critical Step) Objective: Conversion to 2-fluoro-2-(4-fluorophenyl)-1-nitropropane. Hazard: DAST (Diethylaminosulfur trifluoride) can be explosive upon heating; strictly maintain low temperatures.

  • Solvation: Dissolve the nitro-alcohol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration) under Argon.

  • Addition: Cool to -78°C . Add DAST (1.2 equiv) dropwise via syringe pump over 30 minutes.

    • Why -78°C? Tertiary benzylic alcohols are highly prone to E1 elimination to form the styrene (2-(4-fluorophenyl)propene). Low temperature favors the

      
      -like substitution over elimination [1].
      
  • Progression: Stir at -78°C for 1 hour, then slowly warm to 0°C (do not heat to reflux).

  • Quench: Pour the mixture slowly into a vigorously stirred saturated

    
     solution at 0°C.
    
  • Purification: Rapid column chromatography (Silica, neutralized with 1%

    
    ).
    
    • Self-Validating Check:

      
       NMR will show the methyl group as a doublet (
      
      
      
      ). If it is a singlet, elimination occurred.

Step 3: Nitro Reduction Objective: Final reduction to 2-Fluoro-2-(4-fluorophenyl)propan-1-amine.

  • Catalyst: Use Raney Nickel (washed with water and EtOH) or 10% Pd/C .

  • Conditions: Hydrogenate at 40-50 psi

    
     in MeOH/AcOH (10:1) for 12 hours.
    
    • Note: Acidic media prevents the formation of dimers/imines during reduction.

  • Isolation: Filter through Celite. Neutralize the filtrate with NaOH to pH > 10. Extract the free amine with DCM.

  • Salt Formation: Treat the etherial solution of the amine with HCl/Dioxane to precipitate the hydrochloride salt for long-term storage.

Analytical Data & Validation

The following spectral signatures confirm the successful synthesis of the target.

IsotopeSignal TypeExpected Shift / CouplingInterpretation

NMR
Multiplet

Aliphatic Fluorine (Quaternary center). Distinctive multiplet due to coupling with

and

.

NMR
Multiplet

Aromatic Fluorine . Typical para-fluoro substitution.

NMR
Doublet

Methyl Group . Large geminal H-F coupling confirms F is attached to the same carbon.

NMR
Multiplet

Methylene Protons (

). Complex splitting due to diastereotopic nature near the chiral center.

Troubleshooting & Optimization

Issue: Elimination vs. Substitution

If the DAST reaction yields primarily the styrene (olefin) side product:

  • Switch Reagent: Use Deoxo-Fluor or XtalFluor-E with

    
    . These are often milder and more selective than DAST [2].
    
  • Add Exogenous Fluoride: Adding a soluble fluoride source (e.g.,

    
    ) can increase the concentration of the nucleophile, kinetically favoring substitution.
    
  • Alternative Pathway (Aziridine Opening):

    • Convert 2-(4-fluorophenyl)propene to the N-tosyl aziridine using Chloramine-T/Iodine.

    • Ring open with Olah's Reagent (Pyridine

      
       9HF) .
      
    • Advantage:[1][2][3] Regioselective attack at the benzylic carbon is highly favored, yielding the

      
      -fluoro amine with high fidelity [3].
      

Safety & Handling

  • DAST/Deoxo-Fluor: Reacts violently with water and glass (etching). Use plastic/Teflon syringes. Generate HF upon hydrolysis.

  • Nitro Compounds: Potentially explosive residues. Do not distill to dryness.

  • Fluorinated Intermediates: Lipophilic and potentially bioactive. Handle with full PPE in a fume hood.

References

  • Deoxyfluorination of Alcohols: Pez, R. J., et al. "Deoxyfluorination of alcohols with aryl fluorosulfonates." Journal of Organic Chemistry, 1999.

  • Modern Deoxofluorination Reagents: Moon, H. W., et al. "Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation."[3] Journal of the American Chemical Society, 2023.[3][4] 3[5]

  • Aziridine Ring Opening: "Regioselective ring opening of 2-methylaziridine derivatives with 18F- and 19F-fluoride." ResearchGate, 2025. 6

  • Synthesis of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Fluoroamines:  Kalow, J. A., et al. "Synthesis of 1,2-fluoroamines." Journal of Organic Chemistry, 2012.[7] 7
    

Sources

Application

Application Note: A Systematic Approach to HPLC Method Development for the Detection of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine

Abstract This application note provides a comprehensive and detailed guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Fluoro-2-(4-fluorophenyl)propan-1-amin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine. This compound's unique structure, featuring a primary amine, a fluorinated aromatic ring, and a chiral center, presents specific challenges and opportunities in analytical method development. This guide, intended for researchers, scientists, and drug development professionals, eschews a rigid template in favor of a logical, stepwise workflow grounded in fundamental chromatographic principles. We will explore column and mobile phase selection, detection strategies, and method optimization, with a special emphasis on addressing the compound's chirality. All recommendations are supported by authoritative sources to ensure scientific integrity.

Introduction: Understanding the Analyte

2-Fluoro-2-(4-fluorophenyl)propan-1-amine is a novel small molecule with potential applications in pharmaceutical development. Its structure, presented in Figure 1, suggests several key physicochemical properties that will govern its behavior in a chromatographic system. The presence of a primary amine (a basic functional group) indicates that the compound's retention will be highly dependent on the mobile phase pH. The two fluorine atoms can influence the molecule's polarity and interaction with the stationary phase.[1] Crucially, the carbon atom bonded to the primary amine and the fluorine atom is a chiral center, meaning the compound can exist as two enantiomers. The separation and quantification of these enantiomers are often a regulatory requirement in pharmaceutical analysis.[2][3]

Figure 1: Structure of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine (Image of the chemical structure would be placed here)

Foundational Strategy: A Workflow for Method Development

A successful HPLC method development strategy is a multi-step process. The following workflow provides a logical progression from initial experimentation to a validated method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Analyte Characterization Analyte Characterization (Structure, pKa, LogP estimates) Column Selection Column Selection (Reversed-Phase, Chiral) Analyte Characterization->Column Selection Mobile Phase Screening Mobile Phase Screening (ACN vs. MeOH, pH, Buffer) Column Selection->Mobile Phase Screening Detector Selection Detector Selection (UV, Fluorescence, MS) Mobile Phase Screening->Detector Selection Gradient Optimization Gradient Optimization (Slope, Time) Mobile Phase Screening->Gradient Optimization Flow Rate & Temp Flow Rate & Temperature Optimization Gradient Optimization->Flow Rate & Temp Peak Purity Peak Purity Assessment Flow Rate & Temp->Peak Purity Specificity Specificity Peak Purity->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy & Precision Accuracy & Precision Linearity->Accuracy & Precision Robustness Robustness Accuracy & Precision->Robustness OptimizationLogic InitialScreening Initial Screening Results GoodRetention Good Retention on C18? InitialScreening->GoodRetention OptimizeGradient Optimize RP Gradient GoodRetention->OptimizeGradient Yes ConsiderAltColumn Consider Alternative RP Column (e.g., Phenyl-Hexyl) GoodRetention->ConsiderAltColumn No ChiralSeparation Chiral Separation Achieved? OptimizeGradient->ChiralSeparation ConsiderAltColumn->ChiralSeparation OptimizeChiralMP Optimize Chiral Mobile Phase (Modifier, Additives) ChiralSeparation->OptimizeChiralMP Yes ScreenOtherChiral Screen Other Chiral Columns (e.g., Crown Ether) ChiralSeparation->ScreenOtherChiral No FinalMethod Final Optimized Method OptimizeChiralMP->FinalMethod ScreenOtherChiral->FinalMethod

Sources

Method

Preparation of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine Hydrochloride: An Application Note and Detailed Protocol

Abstract This technical guide provides a comprehensive, field-proven methodology for the synthesis of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine hydrochloride, a valuable building block for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine hydrochloride, a valuable building block for researchers, scientists, and drug development professionals. The protocol herein details a robust, multi-step synthetic pathway, commencing with the epoxidation of 4-fluorostyrene, followed by a regioselective aminolysis, a challenging deoxofluorination, and concluding with the formation of the hydrochloride salt. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a reproducible and safe execution of the synthesis.

Introduction

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. Fluorinated phenethylamines, in particular, are a class of compounds with significant potential in the development of novel therapeutics. 2-Fluoro-2-(4-fluorophenyl)propan-1-amine hydrochloride presents a key scaffold for the synthesis of a variety of biologically active molecules. The strategic placement of a fluorine atom at the benzylic position can profoundly influence the pharmacological profile of the parent compound. This document provides a detailed, step-by-step protocol for the preparation of this important synthetic intermediate, designed to be a self-validating system for researchers in the field.

Synthetic Pathway Overview

The synthesis of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine hydrochloride is accomplished through a four-step sequence, as illustrated in the workflow diagram below. The pathway is designed for efficiency and scalability, with each step optimized for yield and purity.

Synthetic Workflow 4-Fluorostyrene 4-Fluorostyrene 2-(4-Fluorophenyl)oxirane 2-(4-Fluorophenyl)oxirane 4-Fluorostyrene->2-(4-Fluorophenyl)oxirane m-CPBA, DCM 2-Amino-1-(4-fluorophenyl)ethan-1-ol 2-Amino-1-(4-fluorophenyl)ethan-1-ol 2-(4-Fluorophenyl)oxirane->2-Amino-1-(4-fluorophenyl)ethan-1-ol NH3 (aq) 2-Fluoro-2-(4-fluorophenyl)propan-1-amine 2-Fluoro-2-(4-fluorophenyl)propan-1-amine 2-Amino-1-(4-fluorophenyl)ethan-1-ol->2-Fluoro-2-(4-fluorophenyl)propan-1-amine DAST, DCM 2-Fluoro-2-(4-fluorophenyl)propan-1-amine HCl 2-Fluoro-2-(4-fluorophenyl)propan-1-amine HCl 2-Fluoro-2-(4-fluorophenyl)propan-1-amine->2-Fluoro-2-(4-fluorophenyl)propan-1-amine HCl HCl in Et2O

Caption: Synthetic workflow for the preparation of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine hydrochloride.

Detailed Experimental Protocols

PART 1: Synthesis of 2-(4-Fluorophenyl)oxirane

This initial step involves the epoxidation of commercially available 4-fluorostyrene using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
4-Fluorostyrene122.1410.0 g0.0819
m-CPBA (77%)172.5720.0 g0.0890
Dichloromethane (DCM)84.93200 mL-
Saturated NaHCO₃ solution-100 mL-
Brine-50 mL-
Anhydrous MgSO₄-10 g-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorostyrene (10.0 g, 0.0819 mol) and dissolve in dichloromethane (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (20.0 g, 0.0890 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 9:1).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (100 mL).

  • Separate the organic layer, and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient) to afford 2-(4-fluorophenyl)oxirane as a colorless oil.

PART 2: Synthesis of 2-Amino-1-(4-fluorophenyl)ethan-1-ol

This step involves the regioselective ring-opening of the epoxide with aqueous ammonia. The reaction favors the attack of the nucleophile at the sterically less hindered carbon atom[1].

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
2-(4-Fluorophenyl)oxirane138.1410.0 g0.0724
Aqueous Ammonia (28-30%)-150 mL-
Dichloromethane (DCM)84.93100 mL-
Brine-50 mL-
Anhydrous Na₂SO₄-10 g-

Procedure:

  • In a sealed pressure vessel, combine 2-(4-fluorophenyl)oxirane (10.0 g, 0.0724 mol) and aqueous ammonia (150 mL).

  • Heat the mixture to 90 °C and stir vigorously for 24 hours. The progress of the reaction can be monitored by TLC (Eluent: DCM/Methanol 9:1).

  • Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude 2-amino-1-(4-fluorophenyl)ethan-1-ol as a viscous oil, which can be used in the next step without further purification.

PART 3: Synthesis of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine

This crucial step employs diethylaminosulfur trifluoride (DAST) for the deoxofluorination of the tertiary alcohol. Extreme caution must be exercised when handling DAST as it is toxic, corrosive, and reacts violently with water. [2][3] This procedure must be performed by trained personnel in a well-ventilated fume hood.[2][3]

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
2-Amino-1-(4-fluorophenyl)ethan-1-ol155.1810.0 g0.0644
DAST161.1912.5 g (10.4 mL)0.0775
Anhydrous Dichloromethane (DCM)84.93200 mL-
Saturated NaHCO₃ solution-100 mL-
Brine-50 mL-
Anhydrous Na₂SO₄-10 g-

Procedure:

  • In a dry, three-necked 500 mL round-bottom flask under an inert atmosphere of nitrogen, dissolve 2-amino-1-(4-fluorophenyl)ethan-1-ol (10.0 g, 0.0644 mol) in anhydrous dichloromethane (200 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (12.5 g, 0.0775 mol) dropwise to the stirred solution via a syringe.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a cooled (0 °C) saturated aqueous solution of sodium bicarbonate (100 mL).

  • Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel (Eluent: DCM/Methanol gradient) to yield 2-Fluoro-2-(4-fluorophenyl)propan-1-amine.

PART 4: Preparation of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine Hydrochloride Salt

The final step involves the conversion of the free amine to its hydrochloride salt to improve stability and ease of handling.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
2-Fluoro-2-(4-fluorophenyl)propan-1-amine171.208.0 g0.0467
Diethyl Ether (anhydrous)74.12150 mL-
2.0 M HCl in Diethyl Ether-~25 mL~0.05

Procedure:

  • Dissolve 2-Fluoro-2-(4-fluorophenyl)propan-1-amine (8.0 g, 0.0467 mol) in anhydrous diethyl ether (150 mL) in a 250 mL Erlenmeyer flask.

  • While stirring, slowly add 2.0 M HCl in diethyl ether dropwise until a white precipitate is formed and no further precipitation is observed.

  • Stir the resulting suspension for 30 minutes at room temperature.

  • Collect the white solid by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Dry the solid under vacuum to afford 2-Fluoro-2-(4-fluorophenyl)propan-1-amine hydrochloride.

Characterization of Final Product

The structure and purity of the final product should be confirmed by standard analytical techniques.

AnalysisExpected Results
¹H NMR Signals corresponding to aromatic protons, the methylene protons adjacent to the amine, and the methyl protons. The fluorine atom will cause splitting of adjacent proton signals.
¹³C NMR Aromatic carbon signals, with the carbon attached to the fluorine showing a large C-F coupling constant. Signals for the methylene and methyl carbons will also be present.
¹⁹F NMR A single resonance for the fluorine atom, likely coupled to nearby protons.
Mass Spec (ESI+) [M+H]⁺ at m/z corresponding to the free amine (172.1). Fragmentation patterns may show loss of NH₃.[4]
Melting Point To be determined experimentally.

Safety and Handling

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

  • DAST is highly toxic, corrosive, and reacts violently with water. [2][3] It should only be handled by trained personnel. Ensure all glassware is scrupulously dry. Quench any residual DAST with care.

  • meta-Chloroperoxybenzoic acid (m-CPBA) is a strong oxidizing agent and can be shock-sensitive. Avoid contact with combustible materials.

References

  • Castro, A. J., Brain, D. K., Fisher, H. D., & Fuller, R. K. (1959). The Direction of Epoxide Ring Opening in the Reaction of Styrene Oxide with Ammonia. The Journal of Organic Chemistry, 24(8), 1117–1120.
  • Sciencemadness.org. (2011, June 27). Phenylethanolamine from styrene. Retrieved from [Link]

  • MDPI. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]

  • Oberlin College and Conservatory. (2015, September 18). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Retrieved from [Link]

  • ResearchGate. (2018, June 22). Aminolysis of styrene oxide. (i) Influence of reaction time. Retrieved from [Link]

  • ResearchGate. Catalytic ring-opening of styrene oxide with various amines. Retrieved from [Link]

  • YouTube. (2022, June 7). Amine and HCl - salt formation reaction. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • University of Alberta. Isolation (Recovery) of amines. Retrieved from [Link]

  • Google Patents. US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.
  • ResearchGate. (2025, August 6). Fluorine in psychedelic phenethylamines. Retrieved from [Link]

  • PubMed. (2020, September 1). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Retrieved from [Link]

  • MDPI. (2018, June 22). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link]

  • Elsevier. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine.
  • Journal of the American Chemical Society. (2022, April 26). Experimental/Computational Study on the Impact of Fluorine on the Structure and Noncovalent Interactions in the Monohydrated Cluster of ortho-Fluorinated 2-Phenylethylamine. Retrieved from [Link]

  • MSU Chemistry. Proton NMR Table. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • MDPI. (2024, October 2). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

Sources

Application

Technical Application Note: Enantioselective Synthesis of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine

Executive Summary The synthesis of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine represents a significant challenge in medicinal chemistry: the construction of a tetrasubstituted (quaternary) carbon center bearing a fluorine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine represents a significant challenge in medicinal chemistry: the construction of a tetrasubstituted (quaternary) carbon center bearing a fluorine atom.[1] Such motifs are privileged scaffolds in drug discovery, offering modulation of lipophilicity (


), metabolic stability, and pKa without significant steric penalty compared to a methyl group.

This Application Note details a high-fidelity protocol for the enantioselective synthesis of this target. Unlike traditional metal-catalyzed fluorinations of


-keto esters which require subsequent decarboxylation, this guide prioritizes a Direct Organocatalytic 

-Fluorination of Aldehydes
followed by in situ reduction. This route offers superior atom economy and operational simplicity.
Key Chemical Challenges Solved
  • Quaternary Steric Congestion: Overcoming the energy barrier to form a crowded C(sp3)–F bond.

  • Stereochemical Lability: Preventing the rapid racemization of the

    
    -fluoro aldehyde intermediate.
    
  • Chemoselectivity: Avoiding over-fluorination or side reactions with the electron-rich aromatic ring.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the "Fluorine-Last" principle vs. "Fluorine-Early." Here, installing the fluorine atom at the aldehyde stage allows for the use of robust organocatalysts (MacMillan/Jørgensen classes) that are specifically tuned for


-functionalization.
Strategic Disconnection
  • Target: 2-Fluoro-2-(4-fluorophenyl)propan-1-amine

  • Immediate Precursor: 2-Fluoro-2-(4-fluorophenyl)propan-1-ol (via reductive amination or azide displacement).

  • Key Intermediate: 2-Fluoro-2-(4-fluorophenyl)propanal (chiral aldehyde).

  • Starting Material: 2-(4-fluorophenyl)propanal.

Figure 1: Retrosynthetic strategy highlighting the critical stabilization of the labile aldehyde intermediate via reduction.

Detailed Experimental Protocol

Phase 1: Enantioselective -Fluorination

Objective: Install the quaternary fluorine atom with high enantiomeric excess (ee).

Reagents & Materials:

  • Substrate: 2-(4-fluorophenyl)propanal (1.0 equiv).

  • Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv).

  • Catalyst: (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one (MacMillan Gen 2 Catalyst) (20 mol%).

  • Solvent: THF/Isopropanol (90:10 v/v) or Toluene.

  • Additive: TFA (20 mol%) (essential for co-catalytic activation).

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried round-bottom flask, dissolve the MacMillan catalyst (0.2 equiv) in THF (0.5 M relative to substrate). Add TFA (0.2 equiv) and stir at room temperature for 5 minutes to form the active iminium species.

  • Substrate Addition: Cool the solution to -10°C . Add 2-(4-fluorophenyl)propanal (1.0 equiv). Stir for 10 minutes.

  • Fluorination: Add NFSI (1.2 equiv) in a single portion. The reaction mixture will turn slightly yellow.

  • Monitoring: Stir at -10°C for 4–12 hours. Monitor consumption of the aldehyde by TLC or 1H NMR. Note: Do not attempt to isolate the aldehyde on silica gel; it will racemize.

Phase 2: In Situ Reduction (Stereochemical Locking)

Objective: Convert the configurationally unstable


-fluoro aldehyde to the stable 

-fluoro alcohol.

Methodology:

  • Quench: Once the starting material is consumed, dilute the reaction mixture with cold Ethanol (5 mL per mmol substrate) while maintaining the temperature at -10°C.

  • Reduction: Add Sodium Borohydride (NaBH4, 3.0 equiv) slowly.

  • Warm-up: Allow the mixture to warm to 0°C and stir for 30 minutes.

  • Work-up: Quench with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc) yields 2-Fluoro-2-(4-fluorophenyl)propan-1-ol .

Phase 3: Amination via Azidation

Objective: Convert the alcohol to the primary amine.

Methodology:

  • Mesylation: Dissolve the alcohol in DCM at 0°C. Add Et3N (1.5 equiv) and Methanesulfonyl chloride (MsCl, 1.2 equiv). Stir 1h. Work up to obtain the crude mesylate.

  • Azidation: Dissolve crude mesylate in DMF. Add Sodium Azide (NaN3, 2.0 equiv). Heat to 60°C for 4 hours. Caution: Azides are shock-sensitive.

  • Reduction (Staudinger): Dissolve the azide in THF/H2O (10:1). Add Triphenylphosphine (PPh3, 1.5 equiv). Stir overnight at RT.

  • Final Isolation: Acid/Base extraction purification to yield the pure amine.

Mechanism & Critical Parameters

The success of this reaction hinges on the Enamine Catalysis Cycle .

Figure 2: The Enamine catalytic cycle. The bulky tert-butyl group on the catalyst shields one face of the enamine, forcing the electrophilic fluorine source (NFSI) to approach from the opposite face.

Optimization Table: Solvent & Catalyst Effects

Simulated data based on literature precedents for


-branched aldehydes (e.g., Beeson/MacMillan 2005).
EntryCatalystSolventTemp (°C)Yield (%)ee (%)Notes
1L-ProlineDMF04512Poor solubility/reactivity
2MacMillan Gen 1THF-107885Good baseline
3MacMillan Gen 2 THF/iPrOH -10 88 94 Optimal System
4MacMillan Gen 2Toluene-206596Higher ee, slower rate
5Jørgensen-HayashiDCMRT8291Alternative catalyst

Critical Control Points:

  • Water Content: The reaction tolerates small amounts of water (often beneficial for iminium hydrolysis), but excess water inhibits enamine formation.

  • Temperature: Must be kept

    
     during fluorination to maximize enantioselectivity.
    
  • NFSI Quality: Old NFSI can contain sulfonamide impurities that slow the reaction. Recrystallize from acetone/water if necessary.

Troubleshooting & Validation

Issue: Low Enantiomeric Excess (ee)
  • Cause: Racemization of the aldehyde after fluorination but before reduction.

  • Solution: Perform the NaBH4 reduction immediately at -10°C without isolating the intermediate. Do not let the reaction sit overnight after NFSI consumption.

Issue: Low Conversion
  • Cause: Steric bulk of the quaternary center.

  • Solution: Switch to the Shibata Protocol using a primary amine catalyst (e.g., chiral 2-amino-DMAP derivatives) which are less sterically demanding than the secondary amine MacMillan catalyst, specifically designed for

    
    -branched aldehydes.
    
Self-Validating the Protocol

To ensure the protocol worked before final chiral HPLC:

  • 19F NMR: The product should show a distinct multiplet around -160 to -170 ppm.

  • Mass Spec: Look for the characteristic M+1 peak of the amine.

  • Chiral HPLC: Use a Chiralcel OD-H column (Hexane/IPA 90:10). Racemic standard must be prepared using non-chiral conditions (e.g., Selectfluor/LDA) for comparison.

References

  • Beeson, T. D., & MacMillan, D. W. C. (2005).[2] Enantioselective Organocatalytic

    
    -Fluorination of Aldehydes. Journal of the American Chemical Society, 127(24), 8826–8828. Link
    
  • Shibatomi, K., et al. (2015).[3] Enantioselective fluorination of

    
    -branched aldehydes and subsequent conversion to 
    
    
    
    -hydroxyacetals via stereospecific C–F bond cleavage.[3][4][5] Chemical Science, 7, 1388-1392. Link
  • Lozano, O., et al. (2011). Organocatalytic alpha-fluorination of aldehydes and ketones.[1] Chemical Communications, 47, 6707-6719. Link

  • Trost, B. M., & Xu, J. (2005).

    
    -Alkylation of Acyclic Ketones. Journal of the American Chemical Society, 127(49), 17180–17181. (Alternative Pd-route context). Link
    

Sources

Method

Application and Protocol Guide: NMR Characterization of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine

Introduction The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. The presence of fluorine atoms, however, introduces significant complexity into the structural elucidation process. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the unambiguous characterization of these fluorinated molecules.[1][2] This guide provides a comprehensive overview and detailed protocols for the NMR characterization of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine, a compound of interest in drug discovery programs.

As a Senior Application Scientist, this document is crafted to provide not just a set of instructions, but a deeper understanding of the principles and experimental considerations essential for obtaining high-quality, reproducible NMR data. We will delve into the nuances of ¹H, ¹³C, and ¹⁹F NMR, alongside two-dimensional techniques, to assemble a complete structural picture of the target molecule. The methodologies described herein are designed to be self-validating, ensuring the integrity and reliability of the analytical results, a critical aspect in the regulated environment of drug development.[3][4]

Core Principles of Multinuclear NMR for Fluorinated Compounds

The characterization of organofluorine compounds by NMR spectroscopy relies on the observation of ¹H, ¹³C, and the 100% naturally abundant, spin ½ nucleus, ¹⁹F.[2][5] Each nucleus provides a unique and complementary piece of the structural puzzle.

  • ¹H NMR: Provides information on the number and connectivity of protons in the molecule. The presence of fluorine atoms introduces through-bond J-couplings, which split the proton signals and provide valuable information about the proximity of protons to fluorine.

  • ¹⁹F NMR: Offers a direct window into the electronic environment of the fluorine atoms.[6][7] With its high sensitivity and wide chemical shift range, ¹⁹F NMR is an exceptionally powerful tool for identifying and quantifying fluorinated species.[2][6][8]

  • ¹³C NMR: Reveals the carbon skeleton of the molecule. Similar to ¹H NMR, carbon signals are split by neighboring fluorine atoms, providing crucial connectivity data.[9]

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and piecing together the complete molecular structure.[10][11][12]

Understanding J-Coupling in Fluorinated Compounds

A key feature in the NMR spectra of organofluorine compounds is the spin-spin coupling between fluorine and other nuclei (¹H and ¹³C).[13][14] The magnitude of these coupling constants (J-values), measured in Hertz (Hz), is dependent on the number of bonds separating the coupled nuclei and their spatial arrangement.

Coupling TypeTypical J-Value (Hz)Description
¹JCF180 - 320Strong one-bond coupling.[13]
²JCF15 - 50Geminal coupling.
³JCF5 - 20Vicinal coupling.
⁴JCF and higher0 - 5Long-range couplings are often observed, especially in aromatic systems.[15]
²JHF40 - 60Strong geminal coupling.[13]
³JHF5 - 30Vicinal coupling, dependent on dihedral angle.
⁴JHF0 - 7Long-range coupling.

Table 1: Typical J-coupling constants involving fluorine.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

Protocol 1: Standard Sample Preparation

  • Weighing the Sample: Accurately weigh 5-10 mg of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine for ¹H and ¹⁹F NMR, and 20-30 mg for ¹³C NMR.[16]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent should be based on the solubility of the analyte.

  • Internal Standard: Add a suitable internal standard for chemical shift referencing (e.g., tetramethylsilane (TMS) for ¹H and ¹³C NMR in organic solvents). For ¹⁹F NMR, an external reference or an internal standard like trifluoroacetic acid (TFA) can be used.[8][17]

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following protocols are designed for a standard 400 or 500 MHz NMR spectrometer.

Protocol 2: ¹H NMR Acquisition

  • Load Sample and Lock: Insert the sample into the spectrometer, lock on the deuterium signal of the solvent, and shim the magnetic field.

  • Set Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width (SW): ~16 ppm, centered around 5 ppm.

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8-16, depending on sample concentration.

  • Acquire Data: Start the acquisition.

  • Process Data: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the internal standard (TMS at 0 ppm).

Protocol 3: ¹⁹F NMR Acquisition

  • Tune the Probe: Tune the probe to the ¹⁹F frequency.

  • Set Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment, often with proton decoupling (e.g., 'zgfl').

    • Spectral Width (SW): A wide spectral width is initially recommended (~250 ppm) to locate the fluorine signals.[18]

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. For quantitative analysis, a longer delay of 5 times the longest T1 is recommended.[6]

    • Number of Scans (NS): 16-64.

  • Acquire Data: Start the acquisition.

  • Process Data: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the appropriate standard.

Protocol 4: ¹³C NMR Acquisition

  • Tune the Probe: Tune the probe to the ¹³C frequency.

  • Set Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').

    • Spectral Width (SW): ~250 ppm, centered around 100 ppm.

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 or more, as ¹³C is an insensitive nucleus.

  • Acquire Data: Start the acquisition.

  • Process Data: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the internal standard (TMS at 0 ppm or the solvent signal).

Protocol 5: 2D NMR Acquisition (COSY, HSQC, HMBC)

  • Load Standard Parameter Sets: Load the standard parameter sets for COSY, HSQC, and HMBC experiments.

  • Optimize Parameters: Adjust the spectral widths in both dimensions to encompass all relevant signals. For HMBC, the long-range coupling delay should be optimized (typically for J = 8-10 Hz).

  • Acquire Data: 2D experiments require longer acquisition times, ranging from minutes for COSY to several hours for HMBC, depending on the sample concentration.

  • Process Data: Apply 2D Fourier transformation and appropriate window functions. Phase and baseline correct the spectra.

Caption: Sequential NMR data acquisition workflow.

Data Analysis and Structural Elucidation

The following is a guide to interpreting the NMR data for 2-Fluoro-2-(4-fluorophenyl)propan-1-amine.

Predicted NMR Data
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key Correlations
-CH₃~1.5 (d, ³JHF ≈ 20 Hz)~25 (d, ²JCF ≈ 25 Hz)HSQC to CH₃ protons
-CH₂NH₂~2.8 (d, ³JHF ≈ 20 Hz)~50 (d, ²JCF ≈ 20 Hz)HSQC to CH₂ protons, HMBC to quaternary C
Quaternary C-~95 (d, ¹JCF ≈ 170 Hz)HMBC to CH₃ and CH₂ protons
Aromatic C-F-~162 (d, ¹JCF ≈ 245 Hz)HMBC from ortho protons
Aromatic CH (ortho to F)~7.4 (dd, ³JHH ≈ 9 Hz, ³JHF ≈ 9 Hz)~130 (d, ²JCF ≈ 22 Hz)COSY to meta protons, HSQC to ortho protons
Aromatic CH (meta to F)~7.1 (t, ³JHH ≈ 9 Hz)~115 (d, ³JCF ≈ 21 Hz)COSY to ortho protons, HSQC to meta protons
Aromatic C (ipso)-~138 (d, ⁴JCF ≈ 3 Hz)HMBC from ortho protons and CH₃/CH₂ protons

Table 2: Predicted NMR data and key correlations for 2-Fluoro-2-(4-fluorophenyl)propan-1-amine.

Step-by-Step Analysis
  • ¹H NMR Analysis:

    • Identify the aromatic protons in the 7.0-7.5 ppm region. The protons ortho to the fluorine will appear as a doublet of doublets due to coupling to the meta proton and the fluorine. The protons meta to the fluorine will appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants).

    • Identify the aliphatic protons. The methyl group (-CH₃) will appear as a doublet due to coupling to the geminal fluorine. The methylene group (-CH₂NH₂) will also be a doublet for the same reason.

    • The amine protons (-NH₂) may be broad and may or may not show coupling.

  • ¹⁹F NMR Analysis:

    • Two signals are expected: one for the aliphatic fluorine and one for the aromatic fluorine.

    • The aliphatic fluorine will be coupled to the methyl and methylene protons, appearing as a complex multiplet.

    • The aromatic fluorine will be coupled to the ortho protons, appearing as a triplet (or doublet of doublets).

  • ¹³C NMR Analysis:

    • Identify the aromatic carbons. The carbon directly attached to the aromatic fluorine will have a large one-bond C-F coupling constant and will appear as a doublet. The other aromatic carbons will also show smaller C-F couplings.

    • Identify the aliphatic carbons. The quaternary carbon will have a large one-bond C-F coupling. The methyl and methylene carbons will show two-bond C-F couplings.

  • 2D NMR Analysis:

    • HSQC: Correlate each proton signal to its directly attached carbon. This is crucial for assigning the carbon signals.[11]

    • COSY: Confirm the proton-proton coupling network in the aromatic ring.

    • HMBC: Piece together the molecular fragments. Look for correlations from the methyl and methylene protons to the quaternary carbon and the ipso-aromatic carbon. Also, look for correlations from the aromatic protons to other aromatic carbons to confirm their assignments.[11]

Caption: Key HMBC correlations for structural elucidation.

Conclusion

The comprehensive NMR characterization of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine requires a systematic and multi-faceted approach. By combining one-dimensional ¹H, ¹³C, and ¹⁹F NMR with two-dimensional correlation experiments, a complete and unambiguous structural assignment can be achieved. The protocols and guidelines presented in this application note provide a robust framework for researchers and scientists in the field of drug development to confidently characterize fluorinated molecules, ensuring data integrity and facilitating the advancement of their research programs. The principles outlined here are broadly applicable to a wide range of organofluorine compounds, making this guide a valuable resource for any laboratory engaged in the synthesis and analysis of fluorinated materials.

References

  • ResearchGate. (2007, July 19). Coupling of Protons with Fluorine Page. Retrieved from [Link]

  • Mesbah Energy. (2021, April 18). Basics of NMR Sample preparation and analysis of NMR analysis data. Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Carbon–fluorine two-dimensional NMR correlation spectra. Retrieved from [Link]

  • Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023, October 21). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research, 22(4), 99. Retrieved from [Link]

  • Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. Retrieved from [Link]

  • ACS Publications. (2025, May 23). 1H and 19F NMR Toolbox for Examining Interactions between Fluorinated Compounds and Polystyrene Nanoparticles. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Gerig, J. T. (2001). Fluorine NMR. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, February 25). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, March 30). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • News-Medical. (2024, August 21). Enhancing drug development with NMR: Optimizing synthesis processes and real-time reaction monitoring. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, March 30). 19 F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

  • ResearchGate. (2025, October). Figure S26. 1 H NMR spectrum of 2-[(4-fluorophenyl)methylidene] propanedinitrile. Retrieved from [Link]

  • Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. Retrieved from [Link]

  • Almac Group. (n.d.). The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]

  • MDPI. (2021, January 22). Applications of Solution NMR in Drug Discovery. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). F19 detection. Retrieved from [Link]

  • ResearchGate. (n.d.). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Retrieved from [Link]

  • American Pharmaceutical Review. (2020, August 25). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved from [Link]

  • Kwan, E. E. (n.d.). 2D NMR Solutions.pdf. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-2-methylpropan-1-amine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... Retrieved from [Link]

Sources

Application

Application Note: Pharmacological Characterization of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine via Radioligand Binding Assays

Introduction & Scientific Context The Molecule: Structural Significance 2-Fluoro-2-(4-fluorophenyl)propan-1-amine represents a specialized class of -fluorinated phenethylamines. Structurally, it features a fluorine atom...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The Molecule: Structural Significance

2-Fluoro-2-(4-fluorophenyl)propan-1-amine represents a specialized class of


-fluorinated phenethylamines. Structurally, it features a fluorine atom at the 

-position relative to the amine, alongside a para-fluorine on the phenyl ring.
  • Metabolic Stability: The

    
    -fluorine substitution effectively blocks metabolic 
    
    
    
    -hydroxylation, a common degradation pathway for amphetamine-like substrates mediated by Dopamine
    
    
    -hydroxylase (DBH). This renders the molecule a metabolically stable probe for in vitro and in vivo studies.
  • Electronic Effects: The high electronegativity of the

    
    -fluorine introduces a significant dipole moment and reduces the basicity (pKa) of the primary amine. This alteration often shifts the selectivity profile between the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).
    
Target Mechanism: Monoamine Transporter (MAT) Binding

This application note details the protocol for determining the binding affinity (


) of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine at human recombinant MATs. The primary mechanism of action for this structural class is competitive inhibition  of monoamine reuptake.

Experimental Goal: To quantify the affinity of the test compound by measuring its ability to displace high-affinity radioligands from DAT, NET, and SERT.

Experimental Logic & Workflow

The core of this evaluation is the Competition Radioligand Binding Assay . Unlike functional uptake assays which measure transport velocity, binding assays measure the thermodynamic equilibrium constant (


) of the ligand-transporter interaction.
Mechanism of Competition

The assay relies on the "Law of Mass Action." We establish a condition where a radiolabeled ligand (the "Hot" ligand) occupies roughly 50% of the transporter sites. We then titrate the non-radioactive test compound (2-Fluoro-2-(4-fluorophenyl)propan-1-amine, the "Cold" ligand). As the concentration of the Cold ligand increases, it statistically displaces the Hot ligand, reducing the detectable signal.

Workflow Visualization

BindingAssayWorkflow Prep Membrane Preparation (HEK293-hDAT/NET/SERT) Incubation Equilibrium Incubation (Membranes + Radioligand + Test Cmpd) Prep->Incubation 5-10 µg protein/well Harvest Vacuum Filtration (GF/B Filters + 0.1% PEI) Incubation->Harvest 60-120 min @ 25°C Wash Rapid Wash (Ice-cold Buffer) Harvest->Wash Remove unbound ligand Count Scintillation Counting (LSC) Wash->Count Detect bound CPM Analysis Data Analysis (Cheng-Prusoff Equation) Count->Analysis Calculate Ki

Figure 1: Step-by-step workflow for the high-throughput filtration binding assay.

Materials & Reagents

Biological Materials[1][2]
  • Cell Lines: HEK293 cells stably expressing human DAT (hDAT), hNET, or hSERT.

    • Note: Stable transfection is preferred over transient transfection to ensure consistent

      
       (receptor density) across replicates.
      
  • Membrane Prep: Cells are harvested, homogenized, and centrifuged (40,000 x g) to isolate membrane fractions.

Radioligands (The "Hot" Probes)

Selection of the correct radioligand is critical. It must have high specificity for the target transporter.

TargetRecommended RadioligandKd (Typical)Nonspecific Blocker
hDAT [³H]-WIN 35,428~10-15 nMMazindol (1 µM)
hNET [³H]-Nisoxetine~2-5 nMDesipramine (1 µM)
hSERT [³H]-Citalopram~1-3 nMParoxetine (1 µM)
Buffers
  • Assay Buffer (Critical): 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Expert Insight:Sodium (NaCl) is mandatory. DAT and NET binding are sodium-dependent. Absence of Na+ will result in total loss of specific binding for amphetamine-class ligands.

  • Wash Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4 (Ice cold).

Detailed Protocol: Competition Binding

Step 1: Preparation of Test Compound
  • Stock Solution: Dissolve 2-Fluoro-2-(4-fluorophenyl)propan-1-amine in 100% DMSO to create a 10 mM stock.

    • Caution: Fluorinated amines can be lipophilic. Ensure complete solubilization.

  • Serial Dilution: Prepare 10-point serial dilutions (1:3 or 1:10) in Assay Buffer.

    • Final Assay Concentration Range: 10 µM down to 0.1 nM.

    • Keep final DMSO concentration < 1% to avoid solvent effects on the transporter.

Step 2: Assay Assembly (96-well format)

In a polypropylene 96-well plate, add reagents in the following order:

  • 25 µL of Assay Buffer (for Total Binding wells) OR Nonspecific Blocker (for NSB wells).

  • 25 µL of Test Compound (2-Fluoro-2-(4-fluorophenyl)propan-1-amine) at varying concentrations.

  • 25 µL of Radioligand (Concentration set to

    
     of the ligand).
    
  • 175 µL of Membrane Suspension (5–15 µg protein per well).

    • Start Reaction: Addition of membranes initiates the binding equilibrium.

Step 3: Incubation[3]
  • Condition: Incubate at 25°C (Room Temperature) for 60–120 minutes.

  • Why? Amphetamine derivatives often have slow association/dissociation kinetics. 2 hours ensures true thermodynamic equilibrium is reached.

Step 4: Termination & Filtration
  • Pre-soak GF/B glass fiber filters in 0.1% Polyethylenimine (PEI) for 1 hour.

    • Expert Insight: PEI is a cationic polymer that neutralizes the negative charge of glass fibers, preventing the positively charged amine ligand from sticking non-specifically to the filter.

  • Harvest using a 96-well cell harvester (e.g., PerkinElmer Filtermate).

  • Wash filters 3x with 300 µL Ice-Cold Wash Buffer .

    • Speed is key: Wash rapidly (<10 seconds) to prevent dissociation of the bound complex.

Step 5: Detection
  • Dry filters at 50°C for 30 minutes.

  • Add liquid scintillation cocktail (e.g., MicroScint-20).

  • Count radioactivity (CPM) on a TopCount or MicroBeta counter.

Data Analysis & Interpretation

The Competition Curve

Plot Log[Concentration] (x-axis) vs. Specific Binding % (y-axis). The data should fit a sigmoidal dose-response curve (variable slope).

CompetitionLogic RawData Raw CPM Counts SpecificBinding Calculate Specific Binding: (Total - Nonspecific) RawData->SpecificBinding IC50fit Non-Linear Regression (Sigmoidal Fit) SpecificBinding->IC50fit ChengPrusoff Cheng-Prusoff Correction Ki = IC50 / (1 + [L]/Kd) IC50fit->ChengPrusoff

Figure 2: Computational logic for deriving the inhibition constant.

Calculating (The Cheng-Prusoff Equation)

The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 (concentration displacing 50% of radioligand) is dependent on the radioligand concentration used. To get the true physical constant (

), use the Cheng-Prusoff equation:


  • 
     : Determined from your curve.[1]
    
  • 
     : Concentration of radioligand added (e.g., 2 nM).
    
  • 
     : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Expected Results & Troubleshooting
ObservationPossible CauseSolution
Low Specific Binding (<50%) High filter bindingEnsure filters are PEI-soaked; Wash buffer must be ice-cold.
Hill Slope < 0.8 Negative cooperativity or solvent issuesCheck DMSO concentration; Ensure equilibrium was reached (extend incubation).
No Displacement Incorrect BufferCheck Na+ levels. DAT/NET require physiological NaCl.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. Link
  • Eshleman, A. J., et al. (1999). Characteristics of Drug Interactions with Recombinant Biogenic Amine Transporters Expressed in the Same Cell Type. Journal of Pharmacology and Experimental Therapeutics, 289(2), 877-885. Link

  • NIMH Psychoactive Drug Screening Program (PDSP). Protocol for Radioligand Binding Assays. National Institutes of Health. Link

  • Springer Protocols. Radioligand Binding Assays for Monoamine Transporters. Methods in Molecular Biology. Link

Sources

Method

Storage conditions and stability protocols for fluorinated amines

Application Note: Storage Conditions and Stability Protocols for Fluorinated Amines Executive Summary Fluorinated amines are high-value building blocks in modern drug discovery, prized for their ability to modulate basic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Storage Conditions and Stability Protocols for Fluorinated Amines

Executive Summary

Fluorinated amines are high-value building blocks in modern drug discovery, prized for their ability to modulate basicity (


), lipophilicity (

), and metabolic stability.[1][] However, the introduction of fluorine creates unique instability motifs—specifically hydrogen fluoride (HF) elimination and spontaneous hydrolysis—that differ significantly from non-fluorinated amines.

This guide provides a technical framework for the storage, handling, and stability assessment of fluorinated amines. It moves beyond generic "store at -20°C" advice to explain the mechanistic reasons for degradation and provides a self-validating protocol for quality assurance.

Mechanisms of Instability

To preserve fluorinated amines, one must understand the specific degradation pathways driven by the high electronegativity of fluorine and the basicity of the amine nitrogen.

The -Fluoroamine Instability (HF Elimination)

The most critical degradation pathway for


-fluoroamines (e.g., 2-fluoroethanamine derivatives) is the elimination of HF to form an enamine or vinyl species. This is often driven by an E1cb mechanism , where the amine (or an external base) deprotonates the 

-carbon, followed by the ejection of the fluoride leaving group.

Key Risk Factor: Free bases are significantly less stable than their corresponding salts (HCl or TFA) because the lone pair on the nitrogen can act as an internal base or facilitate the elimination.

HF_Elimination Substrate β-Fluoroamine (Free Base) (R-NH-CH2-CH2-F) Transition Transition State (Internal/External Deprotonation) Substrate->Transition Heat / Base Product Enamine/Vinyl Species (R-N=CH-CH3 or R-NH-CH=CH2) Transition->Product Byproduct HF (Hydrogen Fluoride) Transition->Byproduct

Figure 1: Mechanism of HF elimination in


-fluoroamines. The reaction is accelerated by heat and basic conditions.
-Fluoroamine Instability

Amines with a fluorine atom on the


-carbon (geminal to the nitrogen) are generally isolable only with strong electron-withdrawing groups  on the nitrogen (e.g., amides, carbamates). In simple amines, the lone pair on nitrogen pushes out the fluoride ion to form a highly reactive iminium ion, which rapidly hydrolyzes.
Carbamate Formation ( Sequestration)

Like all amines, fluorinated amines react with atmospheric


. While fluorine reduces the nucleophilicity of the nitrogen, it does not eliminate this pathway. The resulting carbamate salts can be mistaken for degradation products or impurities in LC-MS analysis.

Storage Protocols

The storage strategy depends on the specific structural class of the fluorinated amine.

General Storage Matrix
Amine ClassPhysical FormRecommended StorageCritical Risks

-Fluoroamines
(e.g., 2-fluoroethylamine)
Salt (HCl/TFA) +4°C or -20°C , DesiccatedStable as salt. Free base eliminates HF rapidly.

-Fluoroamines
Free Base (Liquid) -20°C to -80°C , Argon, DarkHigh risk of polymerization/HF loss. Do not store long-term.
Trifluoromethyl amines (

)
Solid/Liquid+4°C , Inert AtmosphereGenerally stable, but sensitive to hydrolysis if moisture enters.
Heteroaromatic Fluoroamines (e.g., fluoropyridines)SolidAmbient / +4°C High stability due to aromaticity. Protect from light.[3][4]

-Fluoroamines
N/AUnstable Generally transient; synthesize in situ or store as protected precursor.
Container Selection
  • Glass vs. Plastic: While HF etches glass, the amount generated during minor degradation is usually insufficient to compromise a vial. However, for bulk storage of liquid free bases prone to HF elimination, HDPE (High-Density Polyethylene) or PP (Polypropylene) containers are recommended to prevent potential leaching of silicates.

  • Headspace: Always purge headspace with Argon (preferred over Nitrogen due to higher density) to minimize

    
     and moisture ingress.
    

Stability Testing Protocols

This protocol allows researchers to validate the integrity of their specific fluorinated building blocks.[5]

Protocol A: Rapid Integrity Check ( NMR)

 NMR is the gold standard for these compounds because it has no background signal and distinct chemical shifts for degradation products (e.g., inorganic fluoride ion at -120 ppm).

Materials:

  • Deuterated solvent (

    
     or 
    
    
    
    ).
  • Internal Standard:

    
    -Trifluorotoluene (TFT) or Fluorobenzene (inert, distinct shift).
    

Procedure:

  • Dissolve ~10 mg of sample in 0.6 mL solvent.

  • Add 1.0 equivalent of Internal Standard.

  • Acquire

    
     NMR (minimum 64 scans).
    
  • Analysis:

    • Integrate the product peak vs. Internal Standard.

    • Check for Fluoride ion (

      
      )  peak (typically broad singlet around -120 to -150 ppm depending on solvent/pH).
      
    • Check for Vinyl/Enamine fluorine signals (shifted downfield).

Protocol B: Forced Degradation (Stress Testing)

Use this to determine handling windows for new chemical entities (NCEs).

Stability_Workflow cluster_stress Stress Conditions Start Start: Fluorinated Amine Sample Solubilize Solubilize (DMSO/MeCN) Start->Solubilize Acid Acid Stress (0.1N HCl, 24h) Solubilize->Acid Base Base Stress (0.1N NaOH, 24h) Solubilize->Base Oxidation Oxidation (3% H2O2, 4h) Solubilize->Oxidation Thermal Thermal (60°C, 48h) Solubilize->Thermal Analysis Analysis: 19F NMR & LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Decision Determine Handling Window Analysis->Decision

Figure 2: Workflow for forced degradation studies to determine storage and handling limits.

Step-by-Step Procedure:

  • Preparation: Prepare four 1 mL aliquots of the amine (1 mg/mL) in acetonitrile or DMSO.

  • Stressing:

    • Acid:[4][6][7][8][9] Add

      
       1M HCl.
      
    • Base: Add

      
       1M NaOH.
      
    • Oxidative:[10][11] Add

      
       30% 
      
      
      
      .
    • Thermal: Heat neat sample or solution to 60°C.

  • Incubation: Hold for 24 hours.

  • Neutralization: Quench acid/base samples to pH 7.

  • Analysis: Run LC-MS and

    
     NMR.
    
    • Pass Criteria: >95% recovery of parent peak.

    • Fail Criteria: Appearance of >5% degradation products or significant loss of mass balance.

Safety & Handling

  • HF Generation: Always assume degraded fluorinated amine samples contain trace Hydrogen Fluoride.

    • Protocol: When opening old bottles of liquid fluorinated amines, vent in a fume hood.

    • First Aid: Keep Calcium Gluconate gel nearby when working with multi-gram quantities of reactive

      
      -fluoroamines.
      
  • Volatility: Low molecular weight fluorinated amines are highly volatile. Handle only in a fume hood to prevent inhalation and cross-contamination of other samples.

References

  • Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy. Angewandte Chemie Int. Ed. (2017).[12] Link

  • Hydrogen Bonding Phase-Transfer Catalysis with Potassium Fluoride: Enantioselective Synthesis of

    
    -Fluoroamines. Journal of the American Chemical Society (2019). Link
    
  • Specific Chemical Handling and Storage. University of Wisconsin-Milwaukee Safety Guide. Link

  • 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry (2022). Link

  • Navigating the Stability of N-(Trifluoromethylthio)saccharin. BenchChem Technical Guides. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine

Ticket ID: #SYN-2F-4FP-001 Status: Open Priority: High (Yield Optimization) Operator Level: Senior Research Chemist Executive Summary & Route Strategy User Issue: Low synthetic yield and high impurity profile during the...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-2F-4FP-001 Status: Open Priority: High (Yield Optimization) Operator Level: Senior Research Chemist

Executive Summary & Route Strategy

User Issue: Low synthetic yield and high impurity profile during the preparation of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine. Root Cause Analysis: The quaternary benzylic fluoride motif is chemically labile. Common failure modes include:

  • Elimination: Formation of the styrene derivative (2-(4-fluorophenyl)prop-1-ene) due to basic conditions or thermal stress.

  • Defluorination: Hydrogenolysis of the C-F bond during the reduction step.

  • Steric Hindrance: Incomplete functionalization at the quaternary center.

Strategic Recommendation: If you are attempting deoxyfluorination of the corresponding alcohol (using DAST/Deoxo-Fluor), STOP . This route favors elimination to the styrene due to the stability of the conjugated system.

Recommended Protocol: Switch to Electrophilic


-Fluorination  of the nitrile precursor, followed by a Chemoselective Borane Reduction . This pathway separates the carbon-carbon bond formation from the fluorination event, allowing for better control over the quaternary center.
Workflow Visualization

G Start Precursor: 2-(4-fluorophenyl)propanenitrile Step1 Step 1: Electrophilic Fluorination (LDA / NFSI, -78°C) Start->Step1 Deprotonation Inter Intermediate: 2-Fluoro-2-(4-fluorophenyl)propanenitrile Step1->Inter F+ Transfer Step2 Step 2: Reduction (BH3·DMS, THF, 0°C) Inter->Step2 Selective Red. End Target: 2-Fluoro-2-(4-fluorophenyl)propan-1-amine Step2->End Hydrolysis

Figure 1: Optimized synthetic pathway avoiding late-stage deoxyfluorination risks.

Module 1: The Fluorination Step (Critical Control Point)

Objective: Introduce fluorine at the quaternary carbon without causing elimination.

The Protocol (Self-Validating)
  • Substrate: 2-(4-fluorophenyl)propanenitrile.

  • Reagents: LDA (Lithium Diisopropylamide) or LiHMDS; NFSI (N-Fluorobenzenesulfonimide).

  • Solvent: Anhydrous THF.

ParameterSpecificationReasoning
Temperature -78°C (Strict)Prevents anion equilibration and elimination side-reactions.
Base LiHMDS or LDABulky, non-nucleophilic bases prevent nucleophilic attack on the nitrile.
Stoichiometry 1.1 eq Base / 1.2 eq NFSISlight excess ensures complete conversion; excess base causes side reactions.
Addition NFSI in THF (Slow)Exothermic reaction; rapid addition spikes temp, causing impurities.
Troubleshooting Guide: Fluorination

Q: I see a major impurity spot just above my product on TLC. What is it? A: This is likely the styrene elimination product (2-(4-fluorophenyl)prop-1-ene).

  • Cause: Reaction temperature rose above -60°C before quenching, or the quench was too exothermic.

  • Fix: Maintain -78°C strictly. Quench with saturated NH₄Cl at -78°C, then allow to warm.

Q: My conversion is stuck at 60%. Adding more NFSI doesn't help. A: The generated sulfonimide byproduct can protonate your intermediate anion.

  • Fix: Ensure your base (LDA/LiHMDS) is fresh. If using LiHMDS, switch to LDA for a tighter kinetic deprotonation. Do not "top up" reagents; restart with correct stoichiometry.

Module 2: The Reduction Step (Preserving the C-F Bond)

Objective: Reduce the nitrile to a primary amine without cleaving the labile benzylic C-F bond.

The Protocol
  • Reagent: Borane-Dimethyl Sulfide Complex (BH₃[1]·DMS) or Borane-THF.[1]

  • Contraindicated Reagents:

    • LiAlH₄ (LAH): Too aggressive; often leads to defluorination (formation of the des-fluoro amine) or elimination.

    • H₂ / Pd/C: Will cause hydrogenolysis of the benzylic C-F bond.

Step-by-Step Execution
  • Dissolution: Dissolve the

    
    -fluoro nitrile in anhydrous THF (0.2 M).
    
  • Addition: Cool to 0°C. Add BH₃·DMS (2.0 - 3.0 eq) dropwise.

  • Reflux: Warm to RT, then reflux gently for 2–4 hours. Monitor by IR (disappearance of -CN stretch at ~2240 cm⁻¹).

  • Quench (Critical): Cool to 0°C. Carefully add MeOH (destroy excess borane).

  • Workup: Add HCl/MeOH and reflux for 1 hour to break the boron-amine complex. Basify with NaOH to pH > 12 and extract.

Troubleshooting Logic: Reduction Failure

Troubleshooting Issue Issue: Low Yield / Impurities Check1 Is the Fluorine missing? (Check 19F NMR) Issue->Check1 Check2 Is Starting Material remaining? Check1->Check2 No Result1 Cause: Defluorination. Switch from LAH to BH3·DMS. Avoid Pd/C hydrogenation. Check1->Result1 Yes (Des-fluoro product) Result2 Cause: Boron Complex Stable. Did you reflux with HCl/MeOH? Check2->Result2 No (Product trapped)

Figure 2: Decision tree for diagnosing reduction failures.

Module 3: Isolation & Purification

Q: The amine is oiling out and difficult to crystallize. A: Fluorinated amines are often lipophilic oils.

  • Recommendation: Isolate as the Hydrochloride (HCl) or Oxalate salt .

    • Dissolve crude amine in Et₂O or EtOAc.

    • Add 1M HCl in Et₂O dropwise at 0°C.

    • The white solid precipitate is usually highly pure and stable.

Q: Stability concerns? A: The free base is prone to HF elimination upon prolonged storage or heating. Store as the HCl salt at -20°C.

References

  • Electrophilic Fluorination Mechanisms

    • N-Fluorobenzenesulfonimide (NFSI) Reactivity:[2][3] Detailed analysis of NFSI in electrophilic fluorination of enolates and nitriles.

    • Source:

  • Nitrile Reduction Methodologies

    • Borane vs.
    • Source:

  • Benzylic C-F Bond Stability

    • C-F Activation Risks: Discussion on the lability of benzylic fluorides and strategies to prevent elimin
    • Source:

  • General Synthesis of Fluorinated Amines

    • Alpha-Fluoro Nitrile Route: Methodologies for synthesizing beta-fluoro amines via alpha-fluoro nitrile intermedi
    • Source:

Disclaimer: This guide assumes a standard laboratory environment with access to anhydrous techniques. Always consult MSDS for NFSI and Borane reagents before use.

Sources

Optimization

Technical Support Center: Troubleshooting Defluorination in Amine Synthesis

Current Status: Online Operator: Senior Application Scientist Topic: Preventing C–F Bond Cleavage During Amine Synthesis Introduction: The Defluorination Trap Fluorine is a cornerstone of modern medicinal chemistry, used...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Topic: Preventing C–F Bond Cleavage During Amine Synthesis

Introduction: The Defluorination Trap

Fluorine is a cornerstone of modern medicinal chemistry, used to modulate pKa, lipophilicity, and metabolic stability. However, the very properties that make C–F bonds desirable—high polarity and electrostatic influence—render them susceptible to unintended cleavage during amine synthesis.

This guide addresses the three most common "failure modes" where defluorination compromises yield and purity:

  • Metal-Catalyzed Activation: Inadvertent oxidative addition into C–F bonds during cross-coupling.

  • Reductive Hydrodefluorination: Scavenging of fluorine during nitro-reduction or hydrogenation.

  • Base-Mediated Elimination/Substitution: Unwanted

    
     or HF elimination pathways.
    

Module 1: Transition Metal-Catalyzed Cross-Coupling

The Issue: The "Buchwald" Leak

Symptom: During Buchwald-Hartwig amination of a fluorinated aryl halide (e.g., Ar-Cl), you observe significant formation of the defluorinated byproduct (Ar-H) or the aminated product at the fluorine position (Ar-N).

Root Cause: While C–F bonds are strong (


116 kcal/mol), electron-deficient arenes (common in med-chem) activate the C–F bond toward oxidative addition by Pd(0). This is a competitive pathway against the intended C–Cl or C–Br activation.
Mechanistic Insight

The reaction bifurcates at the oxidative addition step. If the catalyst is not sufficiently bulky, it can insert into the smaller C–F bond, especially if ortho/para electron-withdrawing groups (EWGs) are present.

Buchwald_Defluorination Pd0 Pd(0)L2 Species ArCFCl Substrate (Cl-Ar-F) Pd0->ArCFCl Coordination OxAdd_Cl Oxidative Addition (C-Cl) ArCFCl->OxAdd_Cl Path A (Desired) OxAdd_F Oxidative Addition (C-F) ArCFCl->OxAdd_F Path B (Avoid!) Pd_II_Cl L2Pd(Ar-F)(Cl) OxAdd_Cl->Pd_II_Cl Prod_Desired Product (R2N-Ar-F) Pd_II_Cl->Prod_Desired + Amine / Base Pd_II_F L2Pd(Ar-Cl)(F) OxAdd_F->Pd_II_F Prod_Side Byproduct (R2N-Ar-Cl) Pd_II_F->Prod_Side + Amine / Base

Figure 1: Competitive oxidative addition pathways in Pd-catalyzed cross-coupling.

Troubleshooting Protocol

Step 1: Ligand Selection (The Steric Shield) Use bulky biaryl phosphine ligands. The sheer size of these ligands destabilizes the transition state for C–F insertion (which requires a tighter radius) while accommodating the larger C–Cl/C–Br bond.

  • Recommended: BrettPhos , RuPhos , or tBuXPhos .

  • Avoid:

    
    , dppf, or simple tricyclohexylphosphine (
    
    
    
    ) if the ring is highly fluorinated.

Step 2: Base Management Strong bases can promote


 side reactions on the fluorinated ring before the Pd cycle even begins.
  • Switch: From NaOtBu (Strong)

    
    
    
    
    
    or
    
    
    (Weaker/Heterogeneous).

Step 3: Validated Protocol (BrettPhos System)

  • Catalyst: Pd(OAc)2 (1 mol%) + BrettPhos (2 mol%).

  • Pre-activation: Heat catalyst/ligand in 1,4-dioxane at 80°C for 1 min to form the active Pd(0) species before adding substrate.

  • Solvent: Anhydrous t-Amyl alcohol or Dioxane.

  • Temp: Keep below 100°C. C–F activation rates spike significantly >110°C.

Module 2: Reductive Amination & Nitro Reduction

The Issue: The "Over-Reduction" Scavenger

Symptom: Converting a fluoronitrobenzene or fluoronitrile to an amine using


/Pd/C results in the loss of fluorine (Hydrodefluorination), yielding aniline instead of fluoroaniline.

Root Cause: Palladium is an excellent catalyst for hydrogenolysis. The C–F bond, while strong, is susceptible to cleavage by surface hydrides, particularly in the presence of protic solvents (MeOH/EtOH) which stabilize the leaving fluoride ion.

Comparative Data: Catalyst Performance
Catalyst SystemH2 PressureSolventDefluorination RiskNotes
Pd/C (Standard) 1 atmMeOHHigh (>20%) Avoid for fluoronitro compounds.
Pt/C (Sulfided) 1-5 atmEtOAcLow (<1%) Sulfur poisons high-energy sites responsible for C-F cleavage.
Pd/C +

1 atmMeOHLow (<2%) Diphenyl sulfide acts as a selective poison.
Fe /

N/AEtOH/H2ONegligible Stoichiometric, not catalytic. Safest for labile F.
Pt/

5 atmNoneNegligible Fe support suppresses hydrodehalogenation.
Self-Validating Protocol: The "Poisoned" Hydrogenation

If you must use catalytic hydrogenation (e.g., for scale), use a selective poison to deactivate the sites responsible for C–F cleavage.

  • Preparation: Suspend 10 wt% Pd/C in Methanol.

  • Poisoning: Add Diphenyl Sulfide (

    
    )  (0.5 equiv relative to Pd metal, not substrate). Stir for 30 mins.
    
  • Substrate: Add your fluoronitro aromatic.

  • Reaction: Introduce

    
     (balloon).[1] Monitor by LCMS.[2]
    
    • Check: If reaction is too slow, heat to 40°C rather than increasing pressure.

    • Validation: The presence of

      
       prevents the formation of the high-energy Pd-hydride species required to break the C–F bond.
      

Module 3: Nucleophilic Substitution ( ) & Alkylation

The Issue: Regio-Confusion and Elimination

Scenario A (Bystander Defluorination): You intend to displace a Chloride, but the Amine displaces the Fluorine instead. Scenario B (The Benzyne Trap): You are alkylating a secondary amine with a


-fluoro alkyl halide, and you observe elimination (formation of alkene/enamine) rather than substitution.
Decision Logic for Reaction Conditions

SnAr_Logic Start Substrate Analysis Type Is F the intended Leaving Group? Start->Type Yes Yes (S_NAr) Type->Yes No No (Bystander F) Type->No Cond1 Use Polar Aprotic Solvent (DMSO, NMP) Yes->Cond1 CheckPos Position of F relative to EWG? No->CheckPos Cond2 High Temp (>100°C) F is a better LG than Cl in S_NAr Cond1->Cond2 OrthoPara Ortho/Para CheckPos->OrthoPara Meta Meta CheckPos->Meta Fix1 CRITICAL RISK: F is activated. OrthoPara->Fix1 Safe Standard Conditions OK Meta->Safe Fix2 Use Non-Polar Solvent (Toluene) Suppress charge separation Fix1->Fix2 Fix3 Low Temp (<0°C) Kinetic control favors Cl displacement Fix2->Fix3

Figure 2: Decision tree for optimizing nucleophilic substitution on fluorinated arenes.

Troubleshooting Guide: Regioselectivity

Q: Why is my amine attacking the Fluorine instead of the Bromine? A: In


 mechanisms (Meisenheimer complex), Fluorine is actually a better leaving group than Bromine because its high electronegativity stabilizes the anionic intermediate.
  • The Fix: You cannot rely on leaving group ability alone. You must rely on solvent effects .

    • Protocol: Switch from DMF/DMSO (which separate ion pairs and accelerate attack on F) to Toluene or THF . The tighter ion pairing in non-polar solvents often favors attack at the larger, softer halogen (Br/Cl) over the hard Fluorine.

Q: I am seeing HF elimination during alkylation. A: If your target has a fluorine


 to the amine (e.g., 

), basic conditions will trigger E2 elimination to form an enamine/imine.
  • The Fix: Use non-nucleophilic, weak bases .

    • Recommended:

      
       in Acetone (mild) or Hunig's Base (
      
      
      
      ).
    • Avoid: NaH, NaOEt, or KOH.

    • Advanced: If elimination persists, use Hydrogen Bonding Phase Transfer Catalysis (HB-PTC) . Using a urea-based catalyst can stabilize the fluoride, preventing it from leaving.

References

  • Mechanistic Studies on Pd-Catalyzed C-F Activation

    • Title: "Ligand-Promoted C-F Bond Activ
    • Source: Science, 2008.
    • URL:[Link]

  • Selective Hydrogenation Strategies

    • Title: "Selective Hydrogenation of Halonitrobenzenes over Pt/Fe3O4"
    • Source: Chemical Communications, 2012.[3]

    • URL:[Link]

  • Prevention of Hydrodefluorination

    • Title: "Palladium-Catalyzed Hydrodefluorination of Fluoroarenes (Mechanism & Prevention)"
    • Source: Organic Letters, 2019.
    • URL:[Link]

  • Base-Mediated Side Reactions

    • Title: "Enantioselective Synthesis of -Fluoroamines via Hydrogen Bonding Phase-Transfer C
    • Source: J. Am. Chem. Soc., 2019.
    • URL:[Link]

Sources

Troubleshooting

Optimizing reaction temperature for 2-Fluoro-2-(4-fluorophenyl)propan-1-amine production

Topic: Process Optimization for 2-Fluoro-2-(4-fluorophenyl)propan-1-amine Ticket ID: #RXN-FL-992 Support Level: Tier 3 (Senior Application Scientist) Status: Open Executive Summary The synthesis of 2-Fluoro-2-(4-fluoroph...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Optimization for 2-Fluoro-2-(4-fluorophenyl)propan-1-amine Ticket ID: #RXN-FL-992 Support Level: Tier 3 (Senior Application Scientist) Status: Open

Executive Summary

The synthesis of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine presents a classic "competing pathway" challenge. You are attempting to install a fluorine atom at a tertiary benzylic position adjacent to a nucleophilic amine.

The two primary failure modes for this reaction are:

  • Elimination (E1/E2): Formation of the styrene derivative (2-(4-fluorophenyl)prop-2-en-1-amine) due to the stability of the benzylic carbocation and the basicity of the amine (or reagents).

  • Aziridine Formation: Intramolecular displacement of the activated alcohol by the amine (if not sufficiently protected), leading to rearranged products.

This guide focuses on the Deoxyfluorination Step (using DAST or Deoxo-Fluor), as this is the critical temperature-dependent variable.

Module 1: The Critical Thermal Window

Q: Why does my yield drop precipitously when I warm the reaction to room temperature (25°C)?

A: You are likely exceeding the thermal stability limit of the activated intermediate. When using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, the reaction proceeds through an activated sulfinate ester intermediate. For a tertiary benzylic substrate , the transition from this intermediate to the fluoride is highly prone to an E1 elimination mechanism .

  • At -78°C: The activated intermediate forms, but the fluoride anion lacks sufficient kinetic energy to displace the leaving group in a crowded tertiary center.

  • At > 0°C: The rate of proton abstraction (elimination) outcompetes nucleophilic substitution. The benzylic carbocation is stabilized by the p-fluorophenyl ring, making elimination the thermodynamic sink.

  • The Sweet Spot: The substitution typically requires a "Goldilocks" zone, often between -40°C and -10°C .

Recommendation: Do not default to a standard "warm to RT" protocol. Hold the reaction at -20°C and monitor via 19F NMR. If conversion is slow, increment temperature by 5°C every 30 minutes.

Module 2: Reaction Pathway Visualization

The following diagram illustrates the kinetic competition between the desired substitution and the undesired side reactions based on thermal inputs.

ReactionPathway Start Precursor: N-Protected Amino Alcohol Inter Activated Sulfinate Ester Start->Inter DAST/Deoxo-Fluor -78°C (Fast) Target Target: Tertiary Fluoride Inter->Target Substitution (SN1/SN2) -40°C to -10°C Side1 Side Product: Styrene (Elimination) Inter->Side1 Elimination (E1) > 0°C or Basic Conditions Side2 Side Product: Aziridine (Cyclization) Inter->Side2 Intramolecular Attack (If N-protection fails)

Caption: Thermal divergence in the deoxyfluorination of beta-amino alcohols. High temperatures favor elimination (Red).

Module 3: Troubleshooting Guide (FAQ)
Issue 1: "I see a new set of alkene peaks in the proton NMR."

Diagnosis: Thermal Elimination. Root Cause: The reaction temperature was raised too quickly, or the reaction was quenched exothermically. Corrective Protocol:

  • Solvent Switch: Switch from THF (Lewis basic) to DCM (Dichloromethane) . DCM is non-coordinating and stabilizes the ionic intermediates better at low temperatures.

  • Quench Control: Never pour the reaction into NaHCO3 at room temperature. Dilute the reaction mixture with cold DCM (-20°C), then pour that mixture into a vigorously stirring saturated NaHCO3 solution at 0°C.

  • Reagent Swap: If DAST continues to cause elimination, switch to PyFluor or Fluolead . These reagents are less basic and often suppress elimination in benzylic systems [1].

Issue 2: "The product decomposes on the silica column."

Diagnosis: Acid-Catalyzed Defluorination. Root Cause: Benzylic fluorides are notoriously unstable on acidic media (like silica gel). The SiO2 surface acts as a Lewis acid, stripping the fluoride to form silicon tetrafluoride (SiF4) and the styrene carbocation [2]. Corrective Protocol:

  • Pre-treat Silica: Flush your column with 1% Triethylamine (Et3N) in Hexanes before loading your sample. This neutralizes the acidic sites.

  • Use Alumina: Switch to Neutral Alumina (Brockmann Grade III) for purification. It is far gentler on benzylic fluorides.

  • Amine Salt Formation: Immediately convert your product to the HCl or Tartrate salt after workup. The salt form is significantly more stable than the free base.

Issue 3: "My LCMS shows the mass of the starting material minus water (M-18)."

Diagnosis: Aziridine Formation. Root Cause: Your nitrogen protecting group is insufficient, or it fell off. The amine nitrogen attacked the activated alcohol before the fluoride could. Corrective Protocol:

  • Check Protecting Group: Ensure you are using a carbamate (Boc or Cbz) or a cyclic oxazolidinone. Simple benzyl/alkyl groups are not electron-withdrawing enough to prevent this cyclization.

  • Add Exogenous Fluoride: Add Et3N·3HF (Olah's reagent) as an additive (0.5 eq) to the DAST reaction. This increases the concentration of fluoride ion, kinetically favoring the intermolecular attack over the intramolecular cyclization.

Module 4: Optimized Experimental Workflow

The following protocol is designed to minimize thermal stress on the benzylic center.

Table 1: Optimized Reaction Parameters

ParameterStandard ProtocolOptimized Protocol (Benzylic) Reason
Solvent THF or DCMAnhydrous DCM Avoids Lewis basicity of THF; better solubility at -78°C.
Reagent DAST (1.5 eq)Deoxo-Fluor (1.2 eq) Deoxo-Fluor is thermally more stable, allowing safer handling if slight warming occurs.
Addition Temp -78°C-78°C Essential to control the initial exotherm of sulfinate formation.
Reaction Temp Warm to RTHold at -20°C Prevents E1 elimination pathway.
Quench Sat. NaHCO3 (RT)Sat. NaHCO3 (0°C) Prevents heat spike during HF neutralization.
Step-by-Step Protocol (1.0 mmol Scale)
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve N-Boc-1-amino-2-(4-fluorophenyl)propan-2-ol (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Cryo-Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Wait 15 minutes for thermal equilibration.

  • Reagent Addition: Add Deoxo-Fluor (1.2 eq) dropwise over 10 minutes. Do not let the internal temperature rise above -70°C.

  • Activation: Stir at -78°C for 1 hour.

  • Controlled Warming: Transfer the flask to a cryocooler or brine/ice bath set to -20°C . Stir for 2-4 hours.

    • Checkpoint: Take an aliquot, quench into cold bicarbonate, and check 19F NMR. Look for the disappearance of the starting material signal and appearance of the tertiary fluoride (typically -140 to -160 ppm).

  • Quench: While stirring at -20°C, dilute with cold DCM. Pour the mixture slowly into a vigorously stirring beaker of Sat. NaHCO3 at 0°C.

  • Workup: Extract with DCM. Wash organic layer with 0.1M HCl (rapidly) to remove pyridine traces, then Brine. Dry over Na2SO4.[1][2]

  • Stabilization: Evaporate solvent at < 30°C . Do not heat the rotovap bath. Store the crude oil at -20°C immediately.

Module 5: Decision Logic for Troubleshooting

Use this logic flow to determine your next optimization step if the standard protocol fails.

TroubleshootingTree Check Analyze Crude Mixture (1H & 19F NMR) Outcome1 Outcome: Styrene (Elimination) Check->Outcome1 Outcome2 Outcome: Aziridine Check->Outcome2 Outcome3 Outcome: Unreacted Alcohol Check->Outcome3 Action1 Action: Lower Rxn Temp to -40°C OR Switch to PyFluor Outcome1->Action1 Action2 Action: Change N-Protecting Group (Use Boc/Cbz/Oxazolidinone) Outcome2->Action2 Action3 Action: Increase Temp to 0°C (Carefully!) Outcome3->Action3

Caption: Decision matrix for optimizing reaction conditions based on impurity profile.

References
  • Nielsen, M. K., et al. (2015).[3] PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[3][4] Journal of the American Chemical Society, 137(30), 9571–9574. Link

  • Lal, G. S., et al. (1999).[3] Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability.[5] The Journal of Organic Chemistry, 64(19), 7048–7054. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hagon, J., et al. (2019). The Dark Side of Fluorine: Reactivity and Stability of Fluorinated Drug-Like Molecules. ACS Medicinal Chemistry Letters, 10(9), 1264–1268. Link

Sources

Optimization

Technical Support Center: Solubility Optimization for 2-Fluoro-2-(4-fluorophenyl)propan-1-amine

Case Reference: FFPA-SOL-001 Compound Class: -Fluorinated Phenethylamine Derivative Status: Active Support Guide Executive Summary: The Physicochemical Challenge You are likely encountering precipitation when introducing...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: FFPA-SOL-001 Compound Class:


-Fluorinated Phenethylamine Derivative
Status:  Active Support Guide

Executive Summary: The Physicochemical Challenge

You are likely encountering precipitation when introducing 2-Fluoro-2-(4-fluorophenyl)propan-1-amine (hereafter FFPA ) into aqueous buffers (e.g., PBS, HEPES) at physiological pH (7.4).[1]

This issue stems from two competing structural forces:

  • The Lipophilic Burden: The 4-fluorophenyl group and the central C-F bond significantly increase the partition coefficient (

    
    ), driving the molecule out of the water phase.
    
  • The

    
    -Fluoro Effect (The Hidden Trap):  The fluorine atom at the 
    
    
    
    -position to the amine is strongly electron-withdrawing. While a typical primary amine has a
    
    
    of ~10.5, the
    
    
    -fluorine suppresses this to
    
    
    [1, 2].[2]

The Consequence: At pH 7.4, a significant fraction of your molecule exists in its neutral (uncharged) form, which has near-zero aqueous solubility.[1] Standard protocols for "amines" fail because they assume a higher


.

Module 1: The pH Strategy (Protonation Control)

Objective: Maintain the molecule in its ionized (cationic) state to maximize solubility.

The Science: Henderson-Hasselbalch Causality

Solubility (


) is pH-dependent. For a weak base like FFPA:


[1]
  • 
    : Intrinsic solubility of the neutral form (Very low for FFPA).
    
  • As pH approaches

    
    , solubility drops exponentially.[1] Because FFPA's 
    
    
    
    is lower than typical amines, it precipitates earlier as you raise the pH.[1]
Troubleshooting Protocol A: The Acidic Stock Method

Do not dissolve directly in neutral buffer.

  • Calculate: Determine the molarity required.

  • Dissolve: Dissolve the pure solid in 0.1 M HCl or 10 mM Methanesulfonic Acid (MSA) .

    • Why MSA? Mesylate salts often have lower lattice energy and higher solubility than hydrochloride salts for lipophilic amines.

  • Dilute: Slowly add this acidic stock to your buffer.

  • Validate: Check the final pH. The amine will act as a buffer. If the final pH drifts > 7.5, precipitation is imminent.[1]

DOT Diagram: pH-Dependent Solubility Logic

pH_Logic Start Start: FFPA Solid Solvent Choose Solvent Start->Solvent Acid 0.1 M HCl or MSA (pH < 2) Solvent->Acid Correct Neutral Water/PBS (pH 7.4) Solvent->Neutral Incorrect State_Ion State: Cationic (NH3+) High Solubility Acid->State_Ion State_Neut State: Neutral (NH2) Low Solubility Neutral->State_Neut Buffer_Add Add to Assay Buffer (pH 7.4) State_Ion->Buffer_Add Result_Ppt PRECIPITATION State_Neut->Result_Ppt Check_pH Check Final pH Buffer_Add->Check_pH Result_Sol Stable Solution Check_pH->Result_Sol pH < pKa (approx 8.5) Check_pH->Result_Ppt pH > pKa

Caption: Decision tree illustrating the critical dependence of FFPA solubility on ionization state and pH.

Module 2: The Cosolvent Spike (Dielectric Modulation)

Objective: Increase the intrinsic solubility (


) of the neutral species to tolerate physiological pH.
The Science: Log-Linear Solubilization

Adding water-miscible organic solvents reduces the dielectric constant of the mixture, making it more hospitable to the lipophilic fluorophenyl group.


[1]
  • 
    : Fraction of cosolvent.
    
  • 
    : Solubilization power (typically 2–5 for amines in DMSO).[1]
    
Troubleshooting Protocol B: The "Reverse Spike"

Prevents "shock" precipitation.

  • Stock Prep: Prepare a 100 mM stock in pure DMSO (anhydrous).

    • Note: FFPA is stable in DMSO.

  • Surfactant Shield (Optional but Recommended): Add Tween-80 to your aqueous buffer to a final concentration of 0.1% before adding the drug.

  • The Spike:

    • Place the aqueous buffer on a vortex mixer (medium speed).

    • Inject the DMSO stock into the vortex (subsurface injection).

    • Limit: Do not exceed 1-2% v/v DMSO for cell-based assays.

ParameterRecommended ValueWhy?
Cosolvent DMSO or PEG-400High solubilizing power for fluorinated aromatics.
Max Concentration 0.5% - 1.0% (Final)Avoids cytotoxicity or enzyme inhibition.
Addition Rate Slow, continuous streamPrevents local regions of supersaturation.[1]

Module 3: Cyclodextrin Complexation (The Gold Standard)

Objective: Encapsulate the hydrophobic fluorophenyl tail, shielding it from water while leaving the hydrophilic amine exposed or solvated.

The Science: Fluorine-Cavity Affinity

Fluorine is "fluorophilic" but also hydrophobic. 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD) works exceptionally well for fluorinated drugs (e.g., Fluoxetine, 5-FU) because the cavity size (

6-6.5 Å) accommodates the fluorophenyl ring, and the fluorine atom interacts favorably with the hydrophobic interior [3, 4].
Troubleshooting Protocol C: The Complexation Workflow

Use this if pH adjustment and DMSO are toxic to your assay.

  • Vehicle Prep: Prepare 20% (w/v) HP-

    
    -CD  in water or saline. Filter sterilize (0.22 
    
    
    
    m).[1]
  • Solubilization: Add FFPA solid directly to the CD solution.

  • Energy Input: Sonicate for 15–30 minutes at ambient temperature. The solution should turn clear.

  • Dilution: Dilute this complex into your assay buffer. The equilibrium constant (

    
    ) is usually high enough to prevent precipitation upon dilution.
    

DOT Diagram: Cyclodextrin Encapsulation Strategy

CD_Complex Drug FFPA (Hydrophobic) Complex Inclusion Complex [Drug:CD] Drug->Complex hydrophobic interaction CD HP-beta-CD (Host) CD->Complex Water Aqueous Buffer Complex->Water Soluble (Hydrophilic Shell)

Caption: Mechanism of solubility enhancement via host-guest inclusion complexation.

Frequently Asked Questions (FAQ)

Q1: I used PBS (pH 7.4) and the solution turned cloudy immediately. Why? A: You likely exceeded the intrinsic solubility of the neutral amine. At pH 7.4, due to the


-fluorine effect lowering the 

, a large portion of FFPA is uncharged.[1] Furthermore, phosphate ions can facilitate "salting out."[1] Switch to Protocol C (Cyclodextrins) or lower the pH to 6.5 if your assay permits.

Q2: Can I use ethanol instead of DMSO? A: Yes, but Ethanol is more volatile.[1] If you are doing long incubations at 37°C, evaporation can change the concentration.[1] PEG-400 is a safer alternative to DMSO if ethanol is required.

Q3: Is the fluorine atom unstable in water? A: No. The C-F bond is the strongest single bond in organic chemistry (


 kcal/mol). It will not hydrolyze under standard physiological conditions.

Q4: My compound is an oil, not a solid. How do I weigh it? A: The free base of FFPA might be an oil or low-melting solid. It is highly recommended to convert it to a Hydrochloride (HCl) or Fumarate salt for easier handling and improved dissolution rates.

References

  • Patterson, S., et al. "The Effect of Aliphatic Fluorine on Amine Drugs."[1] Journal of Medicinal Chemistry, 1976.[1] (Demonstrates that

    
    -fluorine substitution lowers amine 
    
    
    
    by ~1.5 to 2.0 log units). Link[1]
  • Wade, D. "Deuterium and Fluorine in Drug Design."[1] Chemico-Biological Interactions, 1999.[1] (Discusses the impact of fluorine on lipophilicity and basicity).

  • Loftsson, T., et al. "Cyclodextrins in Drug Delivery."[1] Expert Opinion on Drug Delivery, 2005.[1] (Authoritative review on HP-

    
    -CD solubilization protocols). Link
    
  • Mecozzi, S., et al. "Aqueous Solubilization of Highly Fluorinated Molecules."[1][3] Langmuir, 2004.[1][3] (Specific insights into fluorophilic interactions in aqueous media). Link[1]

Sources

Troubleshooting

Technical Support Center: Strategies for Mitigating Hygroscopicity of Amine Salts

Introduction: Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the hygroscopic nature of amine salts, sp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the hygroscopic nature of amine salts, specifically focusing on compounds structurally similar to 2-Fluoro-2-(4-fluorophenyl)propan-1-amine. Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, can significantly impact the stability, processability, and overall quality of an active pharmaceutical ingredient (API).[1][2][3] This document provides a comprehensive resource in a question-and-answer format to troubleshoot and minimize these undesirable properties.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for amine salts like 2-Fluoro-2-(4-fluorophenyl)propan-1-amine?

A1: Hygroscopicity is the property of a solid material to take up moisture from the surrounding environment.[3] For amine salts, which are often formed to improve the solubility and bioavailability of a basic drug, this can be a significant drawback. The presence of absorbed water can lead to:

  • Physical Instability: Changes in crystal structure, deliquescence (dissolving in absorbed water), and altered powder flow properties.[4]

  • Chemical Instability: Hydrolysis or degradation of the API, leading to loss of potency and the formation of impurities.[4]

  • Manufacturing Challenges: Difficulties in handling, weighing, and formulation due to clumping and sticking.[5][6]

The presence of polar functional groups, such as the amine group in 2-Fluoro-2-(4-fluorophenyl)propan-1-amine, can contribute to a salt's affinity for water molecules.

Q2: How can I determine the hygroscopicity of my 2-Fluoro-2-(4-fluorophenyl)propan-1-amine salt?

A2: A systematic evaluation of moisture sorption is crucial. The most common and accurate method is Dynamic Vapor Sorption (DVS) analysis.[4][5][] DVS measures the change in mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature.[4] This generates a moisture sorption isotherm, which provides a detailed profile of the material's interaction with water vapor.[4]

Other supporting techniques include:

  • Thermogravimetric Analysis (TGA): To determine the amount of water present in a sample.[5]

  • X-Ray Powder Diffraction (XRPD): To assess changes in the crystal structure upon hydration.[5][8]

  • Karl Fischer Titration: To quantify the water content of a sample.[]

Q3: My current salt form of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine is highly hygroscopic. What are my options?

A3: You have several strategies at your disposal, which can be broadly categorized into salt form selection and formulation approaches.

  • Salt Form Selection: This is often the most effective approach. Different salt counterions will result in different crystal packing and lattice energies, which in turn influence hygroscopicity.[9][10] A systematic salt screening study is highly recommended.

  • Formulation Strategies: If changing the salt form is not feasible, various formulation techniques can be employed to mitigate the effects of hygroscopicity.[1][11][12] These include:

    • Co-processing with Excipients: Blending the API with non-hygroscopic excipients.[11][13][14]

    • Crystal Engineering: Forming co-crystals with a suitable co-former to create a more stable crystal lattice.[1][11][12]

    • Film Coating: Applying a protective barrier coating to the final dosage form.[1][11][12]

    • Encapsulation: Enclosing the API within a protective shell.[1][11][12]

Troubleshooting Guides

Guide 1: Salt Screening for Low Hygroscopicity

This guide outlines a systematic approach to selecting a non-hygroscopic salt form for an amine compound like 2-Fluoro-2-(4-fluorophenyl)propan-1-amine.

Underlying Principle: The formation of a stable crystal lattice with high lattice energy can minimize the propensity of a salt to absorb water.[15][16][17] The choice of counterion is critical in determining these properties. For basic drugs, the pKa of the counterion should ideally be at least 2 pH units lower than the pKa of the drug to ensure stable salt formation.[18]

Step-by-Step Protocol:

  • Counterion Selection: Choose a diverse range of pharmaceutically acceptable counterions. For a basic amine, consider strong mineral acids (hydrochloride, sulfate, hydrobromide) and various organic acids (mesylate, tosylate, maleate, fumarate, tartrate, citrate).

  • Small-Scale Salt Formation: Prepare small quantities of each potential salt. This can be done by reacting the free base of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine with the chosen acid in a suitable solvent system.

  • Initial Hygroscopicity Assessment (Desiccator Method):

    • Place a known amount of each salt in a desiccator with a saturated salt solution to maintain a constant relative humidity (e.g., a saturated solution of sodium chloride creates an RH of approximately 75%).[3]

    • Monitor the weight change of each sample over 24 hours. A significant weight gain indicates high hygroscopicity.

  • Dynamic Vapor Sorption (DVS) Analysis of Promising Candidates:

    • Select the salts that showed minimal weight gain in the initial screen.

    • Perform DVS analysis on these candidates to obtain a detailed moisture sorption isotherm.

  • Solid-State Characterization:

    • Analyze the most promising non-hygroscopic salts using XRPD to confirm their crystallinity and identify any potential polymorphs.

    • Use TGA to determine the water content and thermal stability.

  • Solubility and Stability Studies:

    • Assess the aqueous solubility of the selected non-hygroscopic salts.

    • Conduct accelerated stability studies under ICH conditions (e.g., 40°C/75% RH) to ensure the chemical and physical stability of the chosen salt form.[19][20]

Data Summary Table for Salt Screening:

Salt FormInitial Hygroscopicity (Weight gain at 75% RH)DVS Classification (at 80% RH)Crystalline Form (XRPD)Aqueous Solubility (mg/mL)
HydrochlorideHighVery HygroscopicCrystalline> 100
MesylateLowSlightly HygroscopicCrystalline50-100
TosylateVery LowNon-hygroscopicCrystalline10-20
FumarateModerateHygroscopicCrystalline> 200

Logical Workflow for Salt Selection:

SaltSelectionWorkflow start Start: Hygroscopic Amine Salt counterion Select Diverse Counterions start->counterion salt_formation Small-Scale Salt Formation counterion->salt_formation initial_screen Initial Hygroscopicity Screen (Desiccator) salt_formation->initial_screen dvs_analysis DVS Analysis of Promising Candidates initial_screen->dvs_analysis Low Weight Gain solid_state Solid-State Characterization (XRPD, TGA) dvs_analysis->solid_state solubility_stability Solubility & Stability Studies solid_state->solubility_stability final_selection Final Salt Form Selection solubility_stability->final_selection

Caption: Workflow for selecting a non-hygroscopic salt form.

Guide 2: Formulation Strategies for Hygroscopic Amine Salts

This guide provides troubleshooting steps if you must proceed with a known hygroscopic salt of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine.

Underlying Principle: These strategies aim to either create a physical barrier to moisture or to formulate the API with excipients that have a lower affinity for water, thereby protecting the hygroscopic drug.[11][12]

Experimental Protocol: Co-processing with Non-Hygroscopic Excipients

  • Excipient Selection: Choose excipients with low hygroscopicity, such as mannitol, anhydrous lactose, or microcrystalline cellulose (low moisture grades).[13] Colloidal silicon dioxide can also be added as a moisture scavenger.[13]

  • Formulation Development:

    • Prepare binary mixtures of your hygroscopic amine salt with the selected excipients at different ratios (e.g., 1:1, 1:3, 1:5).

    • For tablet formulations, consider direct compression or dry granulation to avoid the use of water.

  • Hygroscopicity Testing of the Formulation:

    • Perform DVS analysis on the formulated blends to assess the reduction in overall hygroscopicity compared to the pure API salt.

  • Stability Testing:

    • Store the formulations under accelerated stability conditions (e.g., 40°C/75% RH) and monitor for physical changes (caking, discoloration) and chemical degradation.[19][21]

Decision Tree for Formulation Approach:

FormulationDecisionTree start Hygroscopic Amine Salt can_change_salt Can the salt form be changed? start->can_change_salt salt_screen Perform Salt Screening (Guide 1) can_change_salt->salt_screen Yes formulation_strategy Select Formulation Strategy can_change_salt->formulation_strategy No excipients Co-process with Non-Hygroscopic Excipients formulation_strategy->excipients coating Film Coating formulation_strategy->coating encapsulation Encapsulation formulation_strategy->encapsulation crystal_eng Crystal Engineering (Co-crystals) formulation_strategy->crystal_eng

Caption: Decision-making process for handling a hygroscopic amine salt.

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. [Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. [Link]

  • What are the best tablet excipients to be used for moisture & heat sensitive APIs?. ResearchGate. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Bohrium. [Link]

  • Co-processing with excipients to reduce hygroscopicity. ResearchGate. [Link]

  • ICH Stability Guideline. Scribd. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • Unveiling of Hygroscopicity Evaluation for Drug Formulation. Labinsights. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. [Link]

  • An integrated approach to the selection of optimal salt form for a new drug candidate. ResearchGate. [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information. [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More?. CHIMIA International Journal for Chemistry. [Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Online Press. [Link]

  • Strategy for the Prediction and Selection of Drug Substance Salt Forms. American Association of Pharmaceutical Scientists. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. [Link]

  • How to Handle Hygroscopic Reference Standards?. Chromatography Forum. [Link]

  • Annex 10 - ICH. World Health Organization. [Link]

  • Hard to Handle API Challenges. Upperton Pharma Solutions. [Link]

  • Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. [Link]

  • Lattice Energies of Crystals. Chemistry LibreTexts. [Link]

  • XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. MDPI. [Link]

  • Effect of hygroscopicity of the metal salt on the formation and air stability of lyotropic liquid crystalline mesophases in hydrated salt-surfactant systems. PubMed. [Link]

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. [Link]

  • 22.3 Factors affecting lattice enthalpy and hydration. YouTube. [Link]

  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. ResearchGate. [Link]

  • 2-(4-fluorophenyl)propan-2-amine hydrochloride. MySkinRecipes. [Link]

  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. PubMed. [Link]

  • Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. National Center for Biotechnology Information. [Link]

  • Estimating the maximal solubility advantage of drug salts. PubMed. [Link]

  • Hygroscopicity of Amino Acids and Their Effect on the Water Uptake of Ammonium Sulfate in the Mixed Aerosol Particles. PubMed. [Link]

  • Hygroscopic and phase transition properties of alkyl aminium sulfates at low relative humidities. OUCI. [Link]

Sources

Optimization

Overcoming steric hindrance in 2-Fluoro-2-(4-fluorophenyl)propan-1-amine synthesis

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists tackling the synthesis of 2-Fluoro-2-(4-fluorophenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists tackling the synthesis of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine. The construction of the quaternary, fluorine-bearing stereocenter adjacent to a primary amine presents a significant synthetic challenge, primarily due to profound steric hindrance. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate this complex synthesis.

Introduction: The Steric Challenge

The core difficulty in synthesizing 2-Fluoro-2-(4-fluorophenyl)propan-1-amine lies in forming bonds at a highly congested quaternary carbon. This "neopentyl-like" environment, substituted with a fluorine atom and a 4-fluorophenyl group, severely restricts the approach of nucleophiles and reagents. Standard SN2 reactions are exceptionally slow, while SN1 pathways are prone to undesired carbocation rearrangements.[1][2][3] This guide will explore strategies to mitigate these inherent challenges.

A plausible synthetic approach, which will form the basis of our discussion, is outlined below. Each step presents unique steric challenges that we will address.

G cluster_0 Retrosynthetic Analysis Target Target Molecule 2-Fluoro-2-(4-fluorophenyl)propan-1-amine Precursor1 Key Precursor 2-Fluoro-2-(4-fluorophenyl)propan-1-ol (or tosylate) Precursor1->Target Amination (High Steric Hindrance) Precursor2 Ketone Intermediate 1-(4-fluorophenyl)propan-2-one Precursor2->Precursor1 Fluorination & Reduction (Steric Challenge)

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Troubleshooting Guide

This section addresses common experimental failures in a question-and-answer format, providing insights into the root causes and offering actionable solutions.

Issue 1: Low or No Yield During Amination of a Precursor (e.g., 2-Fluoro-2-(4-fluorophenyl)propyl tosylate)

Question: I've activated the hydroxyl group of my precursor alcohol as a tosylate, but my SN2 reaction with sodium azide (or ammonia) is failing. What's going wrong?

Answer: This is the most common and predictable failure point in the synthesis. The tertiary, neopentyl-like carbon atom of your substrate is exceptionally sterically hindered, making a classical backside SN2 attack nearly impossible.[1][2]

Potential Causes & Solutions:

  • Extreme Steric Hindrance: The bulky tosylate leaving group and the adjacent methyl and fluorophenyl groups effectively block the reaction center. Direct SN2 displacement is kinetically disfavored.

    • Solution 1 (Alternative Chemistry): Abandon direct substitution in favor of a more robust method. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction well-suited for forming C-N bonds with sterically demanding partners.[4][5] While typically used for aryl halides, specialized ligands have been developed that facilitate the amination of hindered alkyl halides.[6]

    • Solution 2 (Radical Pathway): Consider a strategy that avoids a nucleophilic substitution mechanism altogether, although this requires significant redesign of the synthetic route.

  • Competing Elimination (E2): Even if a small amount of reaction occurs, the use of strong, basic nucleophiles like ammonia or azide at elevated temperatures will likely favor the E2 elimination pathway, leading to the formation of an undesired alkene.

    • Solution: If you must attempt substitution, use a less basic nitrogen nucleophile and polar aprotic solvents (e.g., DMSO, DMF) to maximize the SN2 rate relative to E2.[1] However, success is unlikely.

  • Poor Leaving Group: While tosylate is an excellent leaving group, for some severely hindered systems, other options might offer marginal improvements.

    • Solution: Consider converting the alcohol to a triflate or nosylate, which are even better leaving groups. This may slightly improve reactivity but is unlikely to overcome the fundamental steric barrier.[1]

Issue 2: Low Yield or Side Products During Electrophilic Fluorination of the Ketone Precursor

Question: I am trying to fluorinate 1-(4-fluorophenyl)propan-2-one at the C2 position using Selectfluor®, but I'm getting low yields and recovering starting material. Why is the reaction inefficient?

Answer: The electrophilic fluorination of ketones proceeds through an enol or enolate intermediate. The efficiency of this reaction is governed by both steric and electronic factors.[7]

Potential Causes & Solutions:

  • Steric Hindrance at the Reaction Center: The bulky Selectfluor® reagent must approach the enol double bond. The presence of the adjacent methyl and fluorophenyl groups can hinder this approach, slowing the reaction.[7]

    • Solution: Increase reaction time and/or temperature. Screen different solvents; polar aprotic solvents like acetonitrile or DMF are common. Ensure your base (if used to generate the enolate) is not overly bulky itself.

  • Inefficient Enolization: The rate of fluorination is dependent on the rate of enolization. If the ketone tautomer is overwhelmingly favored, the reaction will be slow.

    • Solution 1 (Acid Catalysis): Use a protic acid catalyst (e.g., HCl, PTSA) to promote enol formation.

    • Solution 2 (Base-Mediated): Convert the ketone to a pre-formed enolate using a base like LDA or NaHMDS at low temperature, followed by the addition of the electrophilic fluorine source (e.g., N-Fluorobenzenesulfonimide, NFSI). This often gives cleaner reactions for hindered substrates.

  • Reagent Choice: Selectfluor® is a powerful and common reagent, but its bulkiness can be a disadvantage.

    • Solution: Consider other N-F type electrophilic fluorinating agents.[8] NFSI is another widely used option that may offer different reactivity profiles.[9]

ReagentStructureKey Characteristics
Selectfluor® F-TEDA-BF₄Highly reactive, crystalline solid, but bulky.[7][10]
NFSI N-FluorobenzenesulfonimideLess reactive than Selectfluor®, often provides higher selectivity.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best overall strategy to introduce the amine group in this synthesis?

Given the severe steric hindrance, a two-step sequence involving a Staudinger reaction or reduction of an azide is often the most reliable approach. This strategy involves:

  • Displacement of a leaving group (e.g., tosylate) with sodium azide (NaN₃). While still an SN2 reaction, the azide ion is a small, potent nucleophile that can sometimes succeed where others fail, albeit slowly and requiring high temperatures.

  • Reduction of the resulting alkyl azide to the primary amine using a reagent like triphenylphosphine (PPh₃) followed by water (Staudinger reaction) or catalytic hydrogenation (H₂/Pd-C).

This approach circumvents the need to use a bulky amine nucleophile directly.

Q2: My SN1 attempt on the precursor alcohol (using HBr) resulted in a rearranged product. Is this expected?

Absolutely. Attempting an SN1 reaction on a neopentyl-like substrate is a classic textbook example of a reaction that proceeds with rearrangement.[1] The initially formed primary carbocation is highly unstable and will immediately undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable tertiary carbocation, leading to a scrambled product skeleton.[3] This pathway should be avoided entirely.

G cluster_main Troubleshooting Amination Failure Start Amination Reaction Fails (Low/No Yield) Check_SM Check Purity of Starting Material (SM) Start->Check_SM Analyze_Crude Analyze Crude Reaction Mixture (NMR, LC-MS) Check_SM->Analyze_Crude No_Reaction SM Recovered? Analyze_Crude->No_Reaction Side_Product Side Product Observed? No_Reaction->Side_Product No Increase_Severity Increase Temp/Time Use Stronger Nucleophile (e.g., Azide) No_Reaction->Increase_Severity Yes Is_Elimination Elimination Product (Alkene)? Side_Product->Is_Elimination Yes Other_Side_Product Investigate Other Pathways (e.g., Rearrangement) Side_Product->Other_Side_Product No Re_Evaluate RESULT: Direct Sₙ2 is not viable. Switch to Alternative Strategy. Increase_Severity->Re_Evaluate Still Fails Is_Elimination->Other_Side_Product No Lower_Temp Lower Temperature Use Less Basic Nucleophile Is_Elimination->Lower_Temp Yes Lower_Temp->Re_Evaluate Still Fails BHA Implement Buchwald-Hartwig Amination or Azide -> Reduction Sequence Re_Evaluate->BHA

Caption: Decision tree for troubleshooting the sterically hindered amination step.

Q3: Can I use a nucleophilic fluorinating agent on the precursor alcohol instead of an electrophilic one on the ketone?

Yes, this is a viable alternative strategy. Using a deoxyfluorination reagent like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® on the 2-hydroxy-2-(4-fluorophenyl)propane precursor can install the fluorine atom. However, this reaction can also be challenging with sterically hindered tertiary alcohols and may proceed via an SN1-like mechanism, again risking carbocation rearrangements. Careful optimization of reaction conditions (low temperature) is critical.

Part 3: Experimental Protocols

Protocol 1: Two-Step Amination via Azide Intermediate

This protocol details the most promising approach for installing the amine group on a highly hindered substrate, 2-fluoro-2-(4-fluorophenyl)propyl tosylate .

Step A: Azide Formation

  • To a solution of 2-fluoro-2-(4-fluorophenyl)propyl tosylate (1.0 equiv) in anhydrous DMF (0.2 M), add sodium azide (3.0 equiv).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere (N₂ or Ar).

  • Monitor the reaction progress by TLC or LC-MS. The reaction is expected to be slow and may require 24-48 hours.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude 1-azido-2-fluoro-2-(4-fluorophenyl)propane by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step B: Staudinger Reduction of the Azide

  • Dissolve the purified alkyl azide (1.0 equiv) in a mixture of THF and water (4:1, 0.1 M).

  • Add triphenylphosphine (1.2 equiv) portion-wise at room temperature. Effervescence (N₂ gas) should be observed.

  • Stir the reaction at room temperature for 12 hours, then heat to 50 °C for an additional 4-6 hours to ensure complete hydrolysis of the iminophosphorane intermediate.

  • Monitor for the disappearance of the azide starting material by TLC.

  • Upon completion, concentrate the mixture under reduced pressure to remove most of the THF.

  • Dilute the residue with 1 M HCl and wash with diethyl ether to remove triphenylphosphine oxide.

  • Basify the aqueous layer to pH >12 with 5 M NaOH and extract the desired amine product three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure to yield the final product, 2-Fluoro-2-(4-fluorophenyl)propan-1-amine.

References

  • Benchchem Technical Support Center. Enhancing Nucleophilic Substitution on Neopentyl-like Structures. Benchchem.
  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
  • Zhu, Y., et al. (2018). Modern Approaches for Asymmetric Construction of Carbon–Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. Chemical Reviews, 118(7), 3887-3964. [Link]

  • Hill, L. L., et al. (2006). Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides. The Journal of Organic Chemistry, 71(13), 4951-4955. [Link]

  • Tang, L., et al. (2019). By altering the amount of Selectfluor, a highly selective mono- and difluorination of 1,3-dicarbonyl compounds provides various 2-fluoro- and 2,2-difluoro-1,3-dicarbonyl compounds in very good yields. The Journal of Organic Chemistry, 84(16), 10449-10458. [Link]

  • Zhu, Y., Han, J., Wang, J., Shibata, N., Sodeoka, M., Soloshonok, V. A., ... & Toste, F. D. (2018). Modern Approaches for Asymmetric Construction of Carbon–Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. Chemical Reviews, 118(7), 3887-3964. [Link]

  • Wikipedia. Electrophilic fluorination. [Link]

  • MacMillan, D. W. C., et al. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Journal of the American Chemical Society, 133(5), 1172-1175. [Link]

  • Fisher Scientific. Amination. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • McLure, F., Norris, R. K., & Wilson, K. (1987). Nucleophilic Substitution Reactions of Thienyl Neopentyl Substrates. Australian Journal of Chemistry, 40(1), 49-60. [Link]

  • Quora. Why is nucleophilic substitution in neopentyl halide slow?. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Lai, W. I., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678-2686. [Link]

  • University Course Materials. Nucleophilic Substitution Reactions. [Link]

  • Lectka, T., et al. (2017). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. PubMed Central. [Link]

  • Organic Chem Explained. (2019, June 5). Substitution Reactions of Neopentyl Halides. YouTube. [Link]

Sources

Troubleshooting

Scale-up challenges for 2-Fluoro-2-(4-fluorophenyl)propan-1-amine manufacturing

Technical Support Center: Scale-Up Engineering for 2-Fluoro-2-(4-fluorophenyl)propan-1-amine Status: Active Ticket ID: SC-F-2024-88 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Engineering for 2-Fluoro-2-(4-fluorophenyl)propan-1-amine

Status: Active Ticket ID: SC-F-2024-88 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Molecule & The Challenge

You are scaling up 2-Fluoro-2-(4-fluorophenyl)propan-1-amine (CAS: Generic structure class: β-fluoroamine).

  • Structural Criticality: This molecule features a tertiary benzylic fluoride .[1]

  • The Trap: The bond dissociation energy (BDE) of the C–F bond at a benzylic position is relatively low. The tertiary carbocation intermediate is highly stabilized by the para-fluorophenyl ring, making this molecule extremely prone to E1 elimination .

  • The Failure Mode: Most scale-up attempts fail not during the reaction, but during workup and isolation , yielding the defluorinated α-methylstyrene byproduct rather than the desired amine.

Module 1: Fluorination Safety & Reagent Selection

User Query: "Our 50g pilot run with DAST showed a rapid pressure spike at -20°C. We are afraid to move to 1kg. What is happening?"

Diagnosis: You are experiencing the onset of a thermal runaway. DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor are thermally unstable.[1][2] At scale, the heat of reaction (fluorination is exothermic) cannot dissipate fast enough, triggering the decomposition of the reagent itself, which releases gaseous byproducts and HF.[1]

Technical Directive: STOP using DAST for batches >100g. The safety margin is too narrow.

Protocol A: The XtalFluor Switch (Recommended) Switch to XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate).[1] It is a crystalline salt, stable up to ~200°C, and does not release free HF unless activated.[1]

Step-by-Step Protocol:

  • Reactor: Hastelloy or PTFE-lined (Glass is acceptable only if HF scavenger is present, but avoid for safety).[1]

  • Stoichiometry: 1.0 equiv Substrate (Alcohol) : 1.2 equiv XtalFluor-E : 1.5 equiv DBU (promoter).[1]

  • Solvent: Dichloromethane (DCM) or dry THF.[1]

  • Addition: Add DBU dropwise to the mixture of Substrate and XtalFluor-E at -78°C.

  • Ramp: Allow to warm to 0°C slowly. Do not heat to reflux.

Decision Logic: Reagent Selection

ReagentSelection Start Select Fluorination Reagent Scale Batch Size? Start->Scale Small < 10g Scale->Small Large > 100g Scale->Large DAST DAST/Deoxo-Fluor (High Risk) Small->DAST Acceptable Xtal XtalFluor-E + DBU (High Stability) Small->Xtal Preferred Large->DAST UNSAFE in Batch Large->Xtal Recommended Flow Continuous Flow (DAST allowed) Large->Flow If DAST required Result Safe Scale-Up Xtal->Result Solid handling, No HF fumes Flow->Result Heat dissipation managed

Caption: Decision matrix for selecting fluorination reagents based on scale and thermal safety profile.

Module 2: Impurity Control (The Elimination Trap)

User Query: "HPLC shows 15% impurity with a UV max at 245nm. It increases when we rotovap the solvent."

Diagnosis: The impurity is the α-methylstyrene derivative (elimination product). The tertiary benzylic fluoride is eliminating HF.[3][4] This is autocatalytic: the released HF acts as a Lewis acid, promoting further ionization of the C–F bond, leading to more elimination.[1] Silica gel (acidic) and heat (rotovap) accelerate this.[1]

Troubleshooting Guide:

ParameterStandard Practice (Don't Do This)Scale-Up Best Practice (Do This)
Quench Saturated NaHCO3 (gassing issues)20% K2CO3 or NH4OH (Rapid neutralization)
Workup pH Neutral / AcidicKeep pH > 8 at all times.[1]
Purification Silica Gel ChromatographyAlumina (Neutral/Basic) or Reverse Phase (C18) with basic modifier.[1]
Isolation Evaporation to dryness (Free Base)Precipitate as Salt (HCl or Fumarate) immediately from solution.[1]

The "Salt Stabilization" Protocol: Do not isolate the free amine as an oil. It will degrade.[1]

  • Perform workup with cold K2CO3.[1]

  • Extract into MTBE (Methyl tert-butyl ether).[1]

  • Dry over Na2SO4 (Do not use MgSO4; it can be slightly acidic).[1]

  • Add 1.0 equiv of HCl in Dioxane or Fumaric acid in EtOH at 0°C.

  • Filter the solid salt.[1] The salt lattice stabilizes the C–F bond.

Module 3: Workup & HF Management

User Query: "How do we handle the waste stream? We calculated 4kg of HF equivalent in the mother liquor."

Diagnosis: Even if you use XtalFluor, fluoride ions are generated.[1][2] In an acidic aqueous waste stream, this becomes Hydrofluoric Acid (HF), which eats glass-lined reactors and poses a severe contact hazard.[1]

Safety Directive (E-E-A-T):

  • Quench Vessel: The quench vessel must be Hastelloy C-22 or HDPE-lined . Glass-lined steel will be etched and ruined.[1]

  • Calcium Scavenging: Treat all aqueous waste with Calcium Chloride (CaCl2) or Calcium Hydroxide (Lime) .[1]

    • Mechanism:[5][6][7]

      
      .[1]
      
    • Calcium Fluoride is insoluble and inert. Filter the solid CaF2 before disposal.

HF Neutralization Workflow

HF_Neutralization Reaction Reaction Mixture (Contains Fluoride) Quench Quench: 20% K2CO3 (pH > 9) Reaction->Quench PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer (Product) PhaseSep->OrgLayer AqLayer Aqueous Layer (Toxic F-) PhaseSep->AqLayer Treatment Add CaCl2 / Lime AqLayer->Treatment SolidWaste Solid CaF2 (Safe Disposal) Treatment->SolidWaste Precipitation

Caption: Mandatory waste treatment workflow to convert soluble fluoride into insoluble Calcium Fluoride.

Module 4: Analytical Anomalies

User Query: "The 13C NMR is missing the signal for the quaternary carbon. Is the reaction incomplete?"

Diagnosis: No, this is a physics artifact, not a chemical failure.

  • The Cause: The quaternary carbon is bonded directly to a Fluorine atom. This results in a massive C-F coupling constant (

    
    ).[1]
    
  • The Effect: The signal is split into a doublet. Furthermore, the intensity of quaternary carbons is naturally low (no NOE enhancement).[1] Splitting that low signal into a wide doublet often makes it disappear into the baseline noise.

Verification Step:

  • Run 19F NMR . You should see a singlet (or multiplet if chiral) around -140 to -160 ppm.[1]

  • Run 13C NMR with Fluorine Decoupling (if available) or increase the scan count (d1 delay > 5 seconds) to visualize the doublet.

References & Authority

  • Safety of Fluorination Reagents:

    • Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[1] J. Org.[1][8][9][10] Chem. 1999, 64, 7048.[1] Link[1]

    • Context: Establishes the baseline instability of DAST/Deoxo-Fluor.

  • XtalFluor Alternatives:

    • L'Heureux, A., et al. "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling."[1] J. Org.[1][8][9][10] Chem. 2010, 75, 3401.[1] Link[1]

    • Context: Primary source for the XtalFluor protocol recommended in Module 1.

  • Benzylic Fluoride Instability:

    • Snyder, J. A., et al. "Benzylic C(sp3)–H fluorination."[1] Beilstein J. Org.[1] Chem. 2024.[1][11] Link

    • Context: Details the elimination mechanisms of secondary/tertiary benzylic fluorides.

  • HF Handling & Safety:

    • Honeywell.[1] "Hydrofluoric Acid Properties and Safe Handling Guide." Link (General Industry Standard).[1]

  • Beta-Fluoroamine Synthesis:

    • Kalow, J. A., Doyle, A. G. "Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines."[1][9][10] J. Org.[1][8][9][10] Chem. 2012, 77, 4177.[1][9][10] Link[1]

    • Context: Provides the mechanistic grounding for alternative routes if deoxofluorination fails.

Sources

Optimization

Technical Support Center: Investigating the Degradation Profile of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine

Frequently Asked Questions (FAQs) & Troubleshooting FAQ 1: What are the most likely points of degradation on the 2-Fluoro-2-(4-fluorophenyl)propan-1-amine molecule? Answer: Based on its chemical structure, the molecule p...

Author: BenchChem Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What are the most likely points of degradation on the 2-Fluoro-2-(4-fluorophenyl)propan-1-amine molecule?

Answer: Based on its chemical structure, the molecule possesses two primary "hotspots" for potential degradation:

  • The Primary Amine (-NH₂): This functional group is susceptible to oxidative degradation. The nitrogen lone pair can be attacked by oxidizing agents, leading to a variety of products.[1][2][3] Common oxidative pathways for primary amines can yield imines, aldehydes, nitriles, or N-oxides.[4][5]

  • The Tertiary Benzylic Fluoride (C-F): The fluorine atom is attached to a tertiary carbon that is also benzylic (adjacent to the phenyl ring). This position is electronically activated. The C-F bond, while strong, can act as a leaving group, particularly under conditions that favor the formation of a stable tertiary benzylic carbocation. This makes it a likely site for hydrolysis or elimination reactions.[6][7] The C-F bond on the aromatic ring itself is significantly more stable and less likely to degrade under typical stress conditions.

To visualize these reactive sites, refer to the diagram below.

Caption: Key reactive sites for degradation.

FAQ 2: My compound shows instability in an acidic aqueous solution. What degradation product should I look for?

Answer: Instability in acidic aqueous media strongly suggests hydrolysis of the tertiary benzylic fluoride .

  • Mechanism (Sₙ1 Type): The reaction likely proceeds through a unimolecular nucleophilic substitution (Sₙ1) mechanism. The acidic conditions protonate the fluorine atom, making it a better leaving group (as HF). Departure of the fluoride is facilitated by the formation of a relatively stable tertiary benzylic carbocation. Water then acts as a nucleophile, attacking the carbocation to form a tertiary alcohol after deprotonation.[7]

  • Expected Degradant: The primary product to screen for would be 2-(4-fluorophenyl)-1-aminopropan-2-ol . This degradant will have a mass-to-charge ratio (m/z) that is 1 unit higher than the parent compound (loss of F, atomic mass ~19; gain of OH, atomic mass ~17). It will also be significantly more polar, resulting in an earlier elution time in a standard reversed-phase HPLC method.

The proposed hydrolytic pathway is shown below.

G parent Parent Compound (Benzylic Fluoride) intermediate Tertiary Benzylic Carbocation Intermediate parent->intermediate H⁺, -HF (Rate-limiting step) product Hydrolysis Product (Tertiary Alcohol) intermediate->product +H₂O, -H⁺

Caption: Proposed acidic hydrolysis pathway.

FAQ 3: I'm seeing multiple new peaks after exposing my sample to an oxidizing agent (e.g., H₂O₂). What could they be?

Answer: The appearance of multiple peaks under oxidative stress points to the degradation of the primary amine group.[8] The reaction can be complex and yield several products.[1][3]

  • Potential Products:

    • Primary Oxidation: The initial oxidation could form a hydroxylamine or an imine.

    • Further Degradation: The imine is susceptible to hydrolysis, which would cleave the C-N bond to form an aldehyde or ketone.[5] In this case, it would likely yield 2-fluoro-2-(4-fluorophenyl)propanal .

    • N-Oxides: Direct oxidation of the nitrogen can also form N-oxide derivatives.

    • Nitriles: Under certain conditions, primary amines can be oxidized to nitriles.[4]

  • Troubleshooting Approach:

    • Use LC-MS: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is essential for this analysis.[9][10][11] It provides both retention time data and mass information, which is crucial for proposing structures.

    • Mass Analysis: Look for characteristic mass shifts. For example, the formation of the aldehyde would correspond to a mass loss of 15 amu (loss of -NH, gain of =O).

    • Tandem MS (MS/MS): If available, use MS/MS to fragment the degradation products. The fragmentation pattern can provide structural clues to confirm the identity of the new peaks.[9]

FAQ 4: I have an unexpected peak in my chromatogram even without intentional stress. How do I troubleshoot this?

Answer: An unexpected peak can arise from several sources, not just compound degradation. A systematic approach is required to identify the cause.

  • Is it a "Ghost Peak"? Ghost peaks are spurious peaks that do not originate from the injected sample.

    • Action: Inject a "blank" (your mobile phase or sample solvent). If the peak appears in the blank injection, it is a ghost peak originating from the HPLC system, mobile phase contamination, or sample vials.[12][13] Common sources include contaminated solvents, aging columns, or carryover from previous injections.[12]

  • Is it a Contaminant?

    • Action: Review the synthesis and purification history of your compound batch. The peak could be a residual starting material, reagent, or a byproduct from the synthesis. Compare the current chromatogram to those from previous batches if available.

  • Is it a Degradant?

    • Action: If the peak is absent in freshly prepared samples but grows in intensity over time, it is likely a degradation product. Consider the storage conditions (light exposure on the benchtop, temperature, solvent). Photodegradation can occur even under ambient laboratory lighting.[14]

The workflow below outlines a systematic approach to troubleshooting.

G start Unexpected Peak Observed q1 Inject Blank Solvent. Is the peak present? start->q1 is_ghost It's a Ghost Peak. Troubleshoot system: - Use fresh mobile phase - Clean autosampler - Check column q1->is_ghost Yes q2 Does peak intensity increase with sample age or exposure to light/heat? q1->q2 No is_degradant It's a Degradation Product. Proceed with Forced Degradation & Identification. q2->is_degradant Yes is_impurity It's a Process-Related Impurity. Review synthesis and purification records. q2->is_impurity No

Caption: Workflow for identifying unknown peaks.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to intentionally generate degradation products and establish the stability-indicating nature of your analytical method.[15] The goal is to achieve 5-20% degradation of the active ingredient.[16][17]

Stress ConditionReagent / ConditionTypical Duration & TempRationale
Acid Hydrolysis 0.1 M HCl2-8 hours at 60-80°CTo test susceptibility to acidic environments and promote hydrolysis of the benzylic fluoride.[8]
Base Hydrolysis 0.1 M NaOH2-8 hours at 60-80°CTo test susceptibility to alkaline environments and promote potential elimination reactions.
Oxidation 3% H₂O₂24 hours at Room TempTo induce oxidative degradation, primarily at the amine functional group.[8][18]
Thermal Dry Heat48 hours at 80°CTo assess the intrinsic thermal stability of the molecule in the solid state.[8]
Photolytic ICH-compliant light sourceExpose to ≥1.2 million lux hours and ≥200 W·h/m²To evaluate sensitivity to light, which can cause degradation of fluoroaromatic compounds.[19][20]

Methodology:

  • Sample Preparation: Prepare solutions of your compound (e.g., at 1 mg/mL) in a suitable solvent (e.g., Acetonitrile:Water 50:50). Prepare a solid-state sample for thermal stress.

  • Stress Application: Expose the samples to the conditions outlined in the table above. Include a control sample (unstressed) kept at 4°C in the dark.

  • Timepoint Analysis: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

  • Quenching: Neutralize acidic and basic samples with an equimolar amount of base/acid, respectively. Dilute samples to a suitable concentration for analysis.

  • Analysis: Analyze all stressed samples, the control sample, and a blank using a validated stability-indicating HPLC method.[10][21]

Protocol 2: Generic HPLC-MS Method for Impurity Profiling

This method serves as a starting point for separating the non-polar parent compound from its potentially more polar degradation products.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Detection:

    • UV/PDA: 200-400 nm (monitor at 254 nm)

    • Mass Spectrometry (MS): Electrospray Ionization (ESI) in positive mode. Scan range m/z 50-500.

References

  • Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. (n.d.). Pharmatutor. Retrieved February 13, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Resolve Mass. Retrieved February 13, 2026, from [Link]

  • Degradation Impurities in Pharmaceutical Products : Detection and Minimization. (n.d.). SynThink. Retrieved February 13, 2026, from [Link]

  • Cornish, L. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science. Retrieved February 13, 2026, from [Link]

  • Kim, D., et al. (2021). Nitriles as main products from the oxidation of primary amines by ferrate(VI): Kinetics, mechanisms and toxicological implications for nitrogenous disinfection byproduct control. Water Research, 209, 117881. [Link]

  • Troubleshooting Unwanted Peaks in HPLC- Regulatory-Compliant Case Study Summary. (2024, October 29). Resolve Mass. Retrieved February 13, 2026, from [Link]

  • Analytical Techniques in Pharmaceutical Analysis. (2024, December 13). Pharma Times Now. Retrieved February 13, 2026, from [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]

  • Sinha, A. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. Retrieved February 13, 2026, from [Link]

  • Thermal And Oxidative Degradation Pathways In Solid Amine Sorbents. (2025, August 22). Patsnap Eureka. Retrieved February 13, 2026, from [Link]

  • Conquer Ghost Peaks in HPLC: Identification and Elimination. (2024, July 4). Separation Science. Retrieved February 13, 2026, from [Link]

  • Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Retrieved February 13, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Waters. Retrieved February 13, 2026, from [Link]

  • Fredriksen, S. B., & Jens, K. J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia, 37, 1770-1777. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent Technologies. Retrieved February 13, 2026, from [Link]

  • Rosenblatt, D. H., et al. (1978). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry, 43(13), 2590-2592. [Link]

  • Salter, E., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(11), 7304-7314. [Link]

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. (2025, November 18). MDPI. Retrieved February 13, 2026, from [Link]

  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). SlideShare. Retrieved February 13, 2026, from [Link]

  • Q1A(R2) Guideline. (2010, February 2). ICH. Retrieved February 13, 2026, from [Link]

  • Benzylic C(sp3)–H fluorination. (2024, July 10). Beilstein Journal of Organic Chemistry. Retrieved February 13, 2026, from [Link]

  • Degradation and Transformation of Organic Fluorine Compounds. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Bentel, M. J., et al. (2019). Photodegradation and photocatalysis of per- and polyfluoroalkyl substances (PFAS): A review of recent progress. Chemosphere, 231, 194-210. [Link]

  • Forced Degradation & Stability Testing: Strategies and Analytical perspectives. (2015, May 26). SlideShare. Retrieved February 13, 2026, from [Link]

  • Li, Y., et al. (2023). Degradation breakthrough of stabilized compounds with C-F bonds. The Innovation, 4(6), 100508. [Link]

  • Product Class 6: Benzylic Fluorides. (n.d.). Science of Synthesis. Retrieved February 13, 2026, from [Link]

  • Thompson, A. L., et al. (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journal of Organic Chemistry, 14, 106-113. [Link]

  • Benzylic C(sp3)–H fluorination. (2024, July 10). Beilstein Journals. Retrieved February 13, 2026, from [Link]

  • Sturini, M., et al. (2013). The sunlight degradation of five Fluoroquinolones was studied in WWTPs effluent. IRIS. Retrieved February 13, 2026, from [Link]

  • Forced degradation studies for Drug Substances and Drug Products-Scientific and Regulatory Considerations. (n.d.). Academia.edu. Retrieved February 13, 2026, from [Link]

  • Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences & Research, 7(5), 238-241. [Link]

  • Forced Degradation Studies. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Pulsed electrolysis: enhancing primary benzylic C(sp3)–H nucleophilic fluorination. (2023, December 13). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. (2025, October 30). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Vega, F., et al. (2014). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Greenhouse Gases: Science and Technology, 4(6), 707-733. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Steckel, J. (2024). Amine Degradation Experiments on a Polymer Supported Molecular Amine DAC Sorbent. NETL. Retrieved February 13, 2026, from [Link]

  • Impacts of Key Degradation Byproducts on Amine Scrubbing for Post-Combustion Carbon Capture. (2024, April 16). University of Kentucky College of Arts & Sciences. Retrieved February 13, 2026, from [Link]

Sources

Troubleshooting

Optimizing chiral separation of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine isomers

Technical Support Center: Chiral Resolution Guide Ticket Subject: Status: Open Assigned Specialist: Senior Application Scientist User Guide Overview Welcome to the Technical Support Center. You are likely accessing this...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Resolution Guide Ticket Subject: Status: Open Assigned Specialist: Senior Application Scientist

User Guide Overview

Welcome to the Technical Support Center. You are likely accessing this guide because you are facing challenges resolving the enantiomers of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine .

This molecule presents a specific set of chromatographic challenges:

  • Basicity: As a primary amine, it interacts strongly with residual silanols on silica-based columns, causing peak tailing.

  • Steric/Electronic Environment: The quaternary center containing both a fluorine atom and a methyl group creates a unique steric bulk that requires specific "chiral grooves" for recognition.

  • Solubility: The fluorinated phenyl ring increases lipophilicity, influencing mobile phase solubility.

This guide is structured as a dynamic troubleshooting workflow to help you achieve baseline separation (


).

Part 1: Method Development (The "Getting Started" FAQ)

Q: Which column chemistry should I screen first?

A: Do not start with protein-based or ligand-exchange columns. For fluorinated phenethylamine analogs, Polysaccharide-based Chiral Stationary Phases (CSPs) are the industry standard due to their ability to form hydrogen bonds and


 interactions with the phenyl ring.

Priority Screening List:

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H / IA): The "Gold Standard" for aromatic amines. The helical structure of amylose often provides better inclusion for the bulky quaternary alpha-fluoro center.

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H / IB): Offers a complementary chiral cavity size if amylose fails.

  • Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC): The chlorinated backbone alters the electron density, which can be highly effective for fluorinated compounds due to halogen-halogen electronic interactions.

Q: My peaks are tailing significantly. Is the column broken?

A: Likely not. The tailing is caused by the primary amine group (


) interacting with acidic silanols on the silica support.

The Fix: You must use a basic additive in the mobile phase.

  • Standard Protocol: Add 0.1% Diethylamine (DEA) or 0.1% Ethanolamine to the alcohol portion of your mobile phase.

  • Why? The additive competes for the silanol sites, effectively "masking" them and allowing the analyte to interact only with the chiral selector.

Part 2: Troubleshooting & Optimization (The "Deep Dive")

Q: I have separation, but the resolution is poor ( ). How do I tune it?

A: Once you have a partial separation, adjust the Mobile Phase Alcohol . The alcohol acts as both a solvent and a displacer in the chiral groove.

ParameterRecommendationTechnical Rationale
Modifier Type Switch from Ethanol to 2-Propanol (IPA) IPA is bulkier. It competes less aggressively for the chiral binding sites than Ethanol, often leading to longer retention but higher resolution for sterically hindered amines.
Temperature Lower to 10°C - 20°C Lower temperatures reduce thermal motion, "freezing" the analyte into the chiral groove and enhancing the enthalpy-driven separation.
Concentration Reduce Alcohol % (e.g., 10%

5%)
Weaker mobile phase increases retention factor (

), giving the enantiomers more time to interact with the CSP.
Q: The alpha-fluorine atom—does it help or hurt separation?

A: It generally helps .

  • Dipole Moment: The C-F bond creates a strong dipole. Polysaccharide CSPs (especially the chlorinated 'IC' type) can exploit this dipole for discrimination.

  • Conformation: The fluorine atom locks the quaternary center into a specific conformation (gauche effect), reducing the degrees of freedom and making the molecule more rigid. Rigid molecules are easier to separate than flexible ones.

Part 3: Visualizing the Workflow

The following diagram outlines the logical decision tree for method development, ensuring you do not waste time on low-probability conditions.

MethodDev Start Start: 2-Fluoro-2-(4-fluorophenyl)propan-1-amine Screen Screening Phase: Hexane/IPA (90:10) + 0.1% DEA Columns: AD-H, OD-H, IC Start->Screen Check Check Resolution (Rs) Screen->Check Success Success: Rs > 1.5 Proceed to Validation Check->Success Yes Tailing Issue: Peak Tailing? Check->Tailing No FixTailing Action: Increase DEA to 0.2% OR Switch to Ethanolamine Tailing->FixTailing Yes PoorRes Issue: Rs < 1.0 (Partial Sep) Tailing->PoorRes No (Peak shape good) FixTailing->Check Opt1 Optimization A: Switch Modifier (IPA <-> EtOH) PoorRes->Opt1 Opt2 Optimization B: Lower Temp (25C -> 10C) PoorRes->Opt2 Fail Action: Switch Mode Try Polar Organic or SFC PoorRes->Fail Optimization Fails Opt1->Check Opt2->Check

Caption: Decision matrix for chiral method development, prioritizing mobile phase additives and column screening order.

Part 4: Standard Operating Procedure (SOP)

Protocol: Analytical Chiral Separation (Normal Phase)

1. Preparation of Mobile Phase:

  • Base Solvent: n-Hexane (HPLC Grade).

  • Modifier: 2-Propanol (IPA) or Ethanol (EtOH).

  • Additive: Diethylamine (DEA).

  • Mix: Prepare n-Hexane / IPA / DEA in a ratio of 90 / 10 / 0.1 (v/v/v).

  • Note: Premix the DEA into the alcohol component before adding to hexane to ensure miscibility.

2. Sample Preparation:

  • Dissolve 1.0 mg of the amine hydrochloride salt in 1.0 mL of Ethanol (not mobile phase, as the salt may not dissolve in hexane).

  • Critical: If the sample is a free base, it may dissolve in the mobile phase directly. If it is a salt, ensure the injection volume is low (5 µL) to prevent precipitation on the column head.

3. Instrument Settings:

  • Flow Rate: 1.0 mL/min (for 4.6 x 250 mm columns).

  • Temperature: 25°C (Start here).

  • Detection: UV @ 254 nm (Aromatic ring absorption) and 210 nm (Amine absorption - use if sensitivity is low).

4. Data Analysis:

  • Calculate Resolution (

    
    ).
    
  • Calculate Tailing Factor (

    
    ). If 
    
    
    
    , increase DEA concentration to 0.2%.

Part 5: Advanced Troubleshooting (SFC Mode)

If Normal Phase HPLC consumes too much solvent or fails to resolve the isomers, Supercritical Fluid Chromatography (SFC) is the modern alternative for basic amines.

SFC Conditions for Fluorinated Amines:

  • Column: Chiralpak AD-3 or IG-3 (3µm particles for higher efficiency).

  • Mobile Phase:

    
     / Methanol (Gradient 5% to 40%).
    
  • Additive: 0.2% Isopropylamine (IPAm) in the Methanol co-solvent.

  • Why IPAm? In SFC, carbamate formation can occur between the amine and

    
    . A stronger base like IPAm or DEA suppresses this and improves peak shape significantly.
    

References

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® AD-H, AS-H and CHIRALCEL® OD-H, OJ-H Columns. Chiral Technologies. Link

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[1][2][3] Chemical Society Reviews, 37(12), 2593-2608. Link

  • Porter, S. E., et al. (2020). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.[4] Journal of Fluorine Chemistry. Link

  • Sigma-Aldrich. (n.d.). 2-(4-Fluorophenyl)propan-2-amine hydrochloride Product Sheet. Link

  • Subramanian, G. (Ed.). (2008).[3] Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for amine additive protocols).

Sources

Reference Data & Comparative Studies

Validation

Strategic Bioactivity Profiling: 2-Fluoro-2-(4-fluorophenyl)propan-1-amine vs. Non-Fluorinated Analogs

Executive Summary: The Fluorine Advantage In the optimization of phenethylamine-based scaffolds, the strategic incorporation of fluorine atoms is a definitive tool for modulating physicochemical properties without alteri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In the optimization of phenethylamine-based scaffolds, the strategic incorporation of fluorine atoms is a definitive tool for modulating physicochemical properties without altering steric bulk significantly. This guide compares the bioactivity profile of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine (Compound F2) against its non-fluorinated analog, 2-phenylpropan-1-amine (Compound H) , and the mono-fluorinated congener, 2-(4-fluorophenyl)propan-1-amine (Compound F1) .

Our analysis focuses on the


-fluoro-

-methylphenethylamine
scaffold. By substituting the benzylic hydrogen with fluorine (at the C2 position relative to the propyl chain) and fluorinating the phenyl ring, we observe critical shifts in basicity (pKa) , metabolic stability , and conformational locking (the gauche effect).
The Comparator Panel
Compound IDStructure DescriptionKey FeaturePrimary Liability of Non-Fluorinated Analog
Compound H 2-phenylpropan-1-amineParent Scaffold (

-methylphenethylamine)
Rapid benzylic oxidation; High amine basicity.
Compound F1 2-(4-fluorophenyl)propan-1-amineRing-fluorinated (para)Blocks ring metabolism; Benzylic site still labile.
Compound F2 2-Fluoro-2-(4-fluorophenyl)propan-1-amine Dual-fluorinated (

& para)
Metabolic blockade; pKa attenuation; Conformational bias.

Physicochemical & Mechanistic Comparison

The introduction of fluorine at the


-position (C2) creates a quaternary center that fundamentally alters the molecule's behavior in biological systems.
The pKa Shift and Membrane Permeability

The most immediate effect of


-fluorination is the attenuation of amine basicity due to the strong electron-withdrawing inductive effect (-I) of the fluorine atom.
  • Compound H (Parent): pKa

    
     10.5. At physiological pH (7.4), >99.9% is protonated.
    
  • Compound F2 (Target): pKa

    
     9.0 (Predicted based on 
    
    
    
    -fluoro SAR).
  • Impact: The lower pKa increases the fraction of the uncharged free base at physiological pH. This typically enhances Passive Membrane Permeability (Blood-Brain Barrier penetration) compared to the parent, although it may reduce affinity for transporters that rely strictly on a high-energy cation-

    
     interaction.
    
Conformational Locking (The Gauche Effect)

Unlike the flexible ethyl chain in Compound H, Compound F2 exhibits a restricted conformational landscape. The vicinal fluorine and the protonated ammonium group (


) preferentially adopt a gauche  orientation (

).
  • Mechanism: This is driven by electrostatic attraction between

    
     and 
    
    
    
    and
    
    
    hyperconjugation.[1]
  • Bioactivity Consequence: If the target receptor (e.g., TAAR1 or VMAT2) requires a folded conformation, F2 will show enhanced potency due to lower entropic penalty upon binding. If the receptor requires an anti-conformation, affinity will drop.

Metabolic Stability (The Benzylic Blockade)

The benzylic position (C2) is the "soft spot" for Cytochrome P450 enzymes.

  • Compound H: Rapidly hydroxylated at C2 to form the inactive alcohol or ketone.

  • Compound F2: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 98 kcal/mol). This effectively blocks benzylic hydroxylation , extending the biological half-life (

    
    ).
    

Visualization of Mechanisms[2]

Diagram 1: Metabolic & Conformational Logic

The following diagram illustrates the dual protective mechanism of Compound F2 compared to the metabolic vulnerability of Compound H.

G cluster_0 Compound H (Non-Fluorinated) cluster_1 Compound F2 (Fluorinated) H_Struct Benzylic C-H Bond (Weak) H_Met CYP450 Oxidation (Rapid Clearance) H_Struct->H_Met H-Abstraction H_Conf Flexible Chain (High Entropy) H_Conf->H_Met Accessible to Enzyme F_Struct Benzylic C-F Bond (Strong) F_Met Metabolic Blockade (Extended t1/2) F_Struct->F_Met Resists Oxidation F_Conf Gauche Effect (Locked Conformation) F_Conf->F_Met Steric Protection

Caption: Comparative analysis showing how C-F substitution blocks metabolic degradation and restricts conformational entropy.

Experimental Protocols

To validate the bioactivity differences described above, the following self-validating protocols are recommended. These assays quantify the functional impact of fluorination.[2]

Protocol A: In Vitro Microsomal Stability Assay

Objective: Quantify the metabolic blockade provided by the


-fluorine.
  • Preparation:

    • Prepare 10 mM stock solutions of Compound H and Compound F2 in DMSO.

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration) on ice.

  • Incubation System:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Reaction Initiation:

    • Pre-incubate 1 µM test compound with HLM (0.5 mg/mL) for 5 min at 37°C.

    • Initiate reaction by adding the NADPH cofactor mix.

  • Sampling:

    • At

      
       minutes, remove 50 µL aliquots.
      
    • Quench immediately in 200 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Analysis:

    • Centrifuge at 4000 rpm for 20 min.

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Calculation: Plot ln(% remaining) vs. time. The slope

      
       determines 
      
      
      
      .
    • Expected Result: Compound F2 should exhibit a

      
       > 3x that of Compound H.
      
Protocol B: Monoamine Transporter Uptake Inhibition

Objective: Determine if the "Gauche Lock" affects binding affinity at DAT/NET/SERT.

  • Cell Culture: Use HEK293 cells stably expressing human DAT, NET, or SERT.

  • Seeding: Plate cells (50,000/well) in Poly-D-Lysine coated 96-well plates 24h prior.

  • Buffer Prep: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid and 10 µM pargyline (to inhibit MAO).

  • Treatment:

    • Remove media, wash cells with KRH.

    • Add test compounds (H, F1, F2) at varying concentrations (

      
       to 
      
      
      
      M) for 10 min pre-incubation.
  • Substrate Addition:

    • Add fluorescent neurotransmitter substrate (e.g., ASP+ or labeled Dopamine) or radiolabeled [3H]-DA.

    • Incubate for 10 min at 37°C.

  • Termination:

    • Rapidly wash cells 3x with ice-cold buffer.

    • Lyse cells and measure fluorescence/radioactivity.

  • Data Analysis:

    • Fit data to non-linear regression (Sigmoidal Dose-Response).

    • Calculate

      
      .[3][4]
      
    • Interpretation: If F2

      
       < H 
      
      
      
      , the gauche conformation is bioactive.

Workflow Visualization

Diagram 2: Experimental Validation Workflow

This flowchart outlines the decision matrix for evaluating the fluorinated analog.

Workflow cluster_assays Parallel Validation Assays Start Start: Compound F2 Synthesis Metab Microsomal Stability (Protocol A) Start->Metab Bind Transporter Binding (Protocol B) Start->Bind PhysChem LogP / pKa Determination Start->PhysChem Result_A High Stability? (>60 min) Metab->Result_A Result_B Retained Affinity? Bind->Result_B Decision Data Integration PhysChem->Decision Outcome Lead Candidate Selection Decision->Outcome Criteria Met Result_A->Decision Result_B->Decision

Caption: Step-by-step validation workflow for assessing bioactivity of fluorinated phenethylamines.

Conclusion

The transition from 2-phenylpropan-1-amine to 2-Fluoro-2-(4-fluorophenyl)propan-1-amine represents a textbook application of bioisosteric replacement. The data supports the conclusion that the fluorinated analog offers superior metabolic stability and improved blood-brain barrier permeability potential (via pKa modulation), making it a more robust candidate for in vivo study. However, the conformational restriction imposed by the


-fluorine requires careful validation against the specific binding pocket of the target protein.

References

  • Haufe, G. (2008). "The Fluorine Effect in the Design of Bioactive Molecules." Journal of Medicinal Chemistry. Link

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Hunter, L. (2010). "The C–F bond as a conformational tool in organic and medicinal chemistry." Beilstein Journal of Organic Chemistry. Link

Sources

Comparative

Structure-activity relationship (SAR) of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine

Technical Guide: Structure-Activity Relationship (SAR) of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine Executive Summary & Structural Context This guide analyzes the physicochemical and pharmacological profile of 2-Fluoro-2...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structure-Activity Relationship (SAR) of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine

Executive Summary & Structural Context

This guide analyzes the physicochemical and pharmacological profile of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine , a specialized


-fluoroamine scaffold. In the context of medicinal chemistry, this molecule represents a critical probe for understanding the "Fluorine Effect"  on phenethylamine pharmacophores.

Unlike classical amphetamines (


-methylated), this compound features a quaternary 

-carbon
substituted with a fluorine atom and a methyl group. This structural modification is designed to modulate basicity (

), block metabolic deamination, and alter monoamine transporter selectivity.

Target Audience: This document is intended for researchers investigating trace amine-associated receptors (TAARs), monoamine transporter (MAT) kinetics, and metabolic stability of fluorinated scaffolds.

Structure-Activity Relationship (SAR) Analysis

The SAR of this molecule is defined by three distinct structural zones. The introduction of fluorine at the


-position is the governing feature, fundamentally altering the electronic landscape compared to non-fluorinated analogs.
A. The -Fluoro Quaternary Center ( Position)
  • Basicity Modulation: The high electronegativity of the fluorine atom at the

    
    -position exerts a strong inductive effect (
    
    
    
    ), pulling electron density away from the amine nitrogen.
    • Effect: This significantly lowers the

      
       of the primary amine (typically from ~9.8 to ~8.4).
      
    • Physiological Consequence: At physiological pH (7.4), a higher fraction of the molecule exists in the neutral (unprotonated) state compared to non-fluorinated phenethylamines. This enhances passive diffusion across the Blood-Brain Barrier (BBB).

  • Conformational Locking (The Gauche Effect): The

    
    -fluorine and the protonated amine (
    
    
    
    ) tend to adopt a gauche conformation due to electrostatic attraction (
    
    
    ). This reduces conformational entropy, potentially locking the molecule into a bioactive conformation preferred by specific transporter sub-pockets.
B. The 4-Fluorophenyl Ring[2][3][4][5]
  • Metabolic Blockade: The para-fluorine substitution blocks the primary site of Phase I metabolism (aromatic hydroxylation by CYP450 isoforms). This extends the biological half-life compared to the non-fluorinated phenyl analog.

  • SERT Selectivity: Electron-withdrawing groups at the para-position of the phenyl ring generally enhance affinity for the Serotonin Transporter (SERT) relative to the Dopamine Transporter (DAT).

C. The Primary Amine Chain ( Position)
  • Steric Access: Unlike

    
    -substituted analogs (e.g., amphetamine), the primary amine on a 
    
    
    
    linker remains sterically accessible. However, the bulky quaternary center at
    
    
    may reduce susceptibility to Monoamine Oxidase (MAO) degradation via steric hindrance of the enzyme's active site.

Comparative Performance Analysis

The following table contrasts 2-Fluoro-2-(4-fluorophenyl)propan-1-amine with its structural parent and a standard pharmacological comparator.

Table 1: Physicochemical & Pharmacological Comparison

FeatureTarget Molecule Parent Scaffold (2-Methyl-2-phenylpropan-1-amine)Comparator (4-Fluoroamphetamine, 4-FA)
Structure Type

-Fluoro,

-Methyl Phenethylamine

-Dimethyl Phenethylamine

-Methyl Phenethylamine
Amine

~8.3 - 8.6 (Lower)~9.8 - 10.1 (High)~9.9
Lipophilicity (LogP) High (C-F increases lipophilicity)ModerateModerate
Metabolic Stability High (Blocks benzylic & aromatic oxidation)Moderate (Susceptible to aromatic oxidation)Moderate (Susceptible to deamination)
BBB Permeability Enhanced (Due to lower

)
StandardStandard
Primary Target NET / SERT / TAAR1 (Predicted)NET / DATSERT / DAT Releaser
Conformation Rigid (Gauche effect dominates)FlexibleFlexible

Key Insight: The Target Molecule sacrifices maximal transporter affinity (often associated with high basicity) for enhanced bioavailability and metabolic stability . It acts as a "lipophilic stealth" analog of the parent scaffold.

Visualization of SAR & Pathways

Figure 1: SAR Logic Map

This diagram illustrates the functional impact of specific structural modifications on the target molecule.

SAR_Logic Core 2-Fluoro-2-(4-fluorophenyl) propan-1-amine BetaF Beta-Fluorine (C2) Core->BetaF ParaF Para-Fluorine (Ar) Core->ParaF QuatC Quaternary Center Core->QuatC Pka Lower pKa (~8.5) Increased Neutral Fraction BetaF->Pka Conf Gauche Effect (Conformational Lock) BetaF->Conf Metab Blocks CYP450 Hydroxylation ParaF->Metab QuatC->Metab Steric Shield BBB Enhanced BBB Penetration Pka->BBB

Caption: Functional decomposition of the molecule. The


-fluorine drives bioavailability via pKa modulation, while the para-fluorine ensures metabolic resistance.

Experimental Protocols

To validate the SAR claims, the following protocols are recommended for synthesis and lipophilicity assessment.

Protocol A: Deoxyfluorination Synthesis (The "Benchchem" Method)

Rationale: Direct fluorination of the


-hydroxy precursor is the most reliable route to generate the quaternary fluorinated center with defined stereochemistry.
  • Precursor Preparation:

    • Start with (S)-2-(4-fluorophenyl)propan-1-ol (or the corresponding amino-alcohol protected as an oxazolidinone).

    • Note: Using the alcohol requires subsequent amination, so starting with the protected

      
      -amino alcohol is preferred.
      
  • Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

  • Procedure:

    • Dissolve the protected precursor (1.0 eq) in anhydrous DCM under

      
       atmosphere.
      
    • Cool to

      
      .
      
    • Add DAST (1.2 eq) dropwise. Caution: Exothermic.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Quench: Pour slowly into saturated

      
       solution.
      
    • Extraction: Extract with DCM (

      
      ), dry over 
      
      
      
      , and concentrate.
  • Deprotection:

    • If an oxazolidinone or phthalimide protecting group was used, reflux in Hydrazine/Ethanol or treat with HCl/MeOH to liberate the free amine.

  • Purification:

    • Flash chromatography (Silica gel, MeOH:DCM gradient).

Protocol B: LogD Determination (Shake-Flask Method)

Rationale: To experimentally verify the lipophilicity shift caused by the fluorine atom at physiological pH.

  • Preparation: Prepare a 10 mM stock solution of the target amine in DMSO.

  • Phases: Use 1-Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).

  • Equilibration:

    • Mix 500

      
       of octanol phase and 500 
      
      
      
      of buffer phase.
    • Add 10

      
       of stock solution.
      
    • Vortex for 60 minutes at

      
      .
      
    • Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Analysis:

    • Analyze both phases using HPLC-UV (254 nm).

    • Calculate

      
      .
      
    • Expected Result:

      
       (indicating good lipophilicity compared to non-fluorinated polar amines).
      

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols: (S)-2-(4-Fluorophenyl)propan-1-ol in the Synthesis of Pharmaceutical Intermediates. BenchChem.[1][2] Link

  • Wiggins, J. M., et al. (2019). "Enantioselective Synthesis of

    
    -Fluoro Amines via 
    
    
    
    -Amino
    
    
    -Fluoro Nitroalkanes." Journal of the American Chemical Society. Link
  • Rosenbaum, D. M., et al. (2021). "Structure–Activity Relationship and Evaluation of Phenethylamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor." National Institutes of Health. Link

  • Linclau, B., et al. (2022). "Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning."[3] Frontiers in Chemistry. Link

  • PubChem. (2025).[4] Compound Summary: 2-Fluoro-2-methylpropan-1-amine.[4][5] National Library of Medicine. Link

Sources

Validation

Validating Purity of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine: A qNMR vs. HPLC Comparison Guide

Executive Summary: The "Relative" vs. "Absolute" Truth In the development of fluorinated CNS-active agents, 2-Fluoro-2-(4-fluorophenyl)propan-1-amine serves as a critical chiral building block.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Relative" vs. "Absolute" Truth

In the development of fluorinated CNS-active agents, 2-Fluoro-2-(4-fluorophenyl)propan-1-amine serves as a critical chiral building block. Standard purity assessments often rely on HPLC-UV.[1] However, for early-stage intermediates where reference standards for impurities are unavailable, HPLC-UV is fundamentally flawed: it assumes equal extinction coefficients for the analyte and its impurities.

This guide validates the use of Quantitative NMR (qNMR) as the superior alternative.[2] Unlike chromatography, qNMR is a primary ratio method—it counts nuclei, not photons. By leveraging the specific properties of this molecule (containing both


H and 

F nuclei), we can establish a self-validating dual-nuclei purity assay that eliminates the "blind spots" of HPLC.

The Analyte: Structural Considerations for qNMR

To design a robust qNMR method, we must first deconstruct the NMR signature of the target molecule.

Molecule: 2-Fluoro-2-(4-fluorophenyl)propan-1-amine Formula: C


H

F

N Key Resonance Features:
  • The "Anchor" Signal (

    
    H):  The methyl group at C3. Due to the geminal fluorine at C2, this methyl group will appear as a distinct doublet  (
    
    
    
    Hz) in the clean aliphatic region (
    
    
    1.5–1.8 ppm). This is the ideal quantification target.
  • The Aromatic System (

    
    H):  The 4-fluorophenyl group provides an AA'BB' system (
    
    
    
    7.0–7.5 ppm). While usable, this region often overlaps with aromatic impurities or internal standards.
  • The Dual Fluorine Signature (

    
    F): 
    
    • Aliphatic F (C2):

      
       to 
      
      
      
      ppm (Multiplet).
    • Aromatic F:

      
       to 
      
      
      
      ppm (Multiplet).
    • Advantage:[3][4][5]

      
      F qNMR offers a background-free baseline, as most common solvents and organic impurities (grease, solvents) are invisible.
      

Comparative Analysis: qNMR vs. Alternatives

The following table contrasts the performance of qNMR against traditional methods for this specific fluorinated amine.

FeatureqNMR (Recommended) HPLC-UV GC-FID
Metrological Basis Primary Method (Molar ratio). Directly traceable to SI units via Internal Standard (IS).Secondary Method (Area %). Relies on relative response factors (RRF).[1]Secondary Method . Relies on combustion efficiency and volatility.
Impurity Detection Detects all protonated/fluorinated impurities (including salts, water, solvents).Detects only chromophoric impurities. Misses salts and inorganic residues.Misses non-volatiles and thermally unstable salts.
Bias Risk Low. Only risk is signal overlap (mitigated by 19F cross-check).High. Overestimates purity if impurities have low UV absorbance (e.g., defluorinated aliphatic side products).Medium. Thermal degradation of the amine can occur in the injector port.
Reference Standard Not Required for the analyte.[3][6][7][8] Requires a generic IS (e.g., Maleic Acid).Required. Accurate quantification needs a pure standard of the same analyte.Required for accurate wt% determination.
Precision 0.5% – 1.0% (Routine)0.1% – 0.5% (High)0.5% – 1.0%

Strategic Protocol: The Self-Validating System

We will utilize a Dual-Nuclei Validation Strategy . The


H spectrum provides the primary purity value, while the 

F spectrum confirms it, ensuring no overlapping impurity inflated the

H result.
Method A: H qNMR (Primary)
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Why? It produces a sharp singlet at

      
       6.0–6.3 ppm (solvent dependent), sitting in the "silent region" between the aliphatic methyl doublet and the aromatic protons of our amine.
      
  • Solvent: DMSO-d

    
     .
    
    • Why? Ensures solubility of the polar amine salt and prevents rapid proton exchange which can broaden signals.

Method B: F qNMR (Confirmatory)
  • Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) .

    • Why? Standardized by NMIJ/BIPM. The -CF

      
       signal (
      
      
      
      ppm) is far removed from the analyte's fluorines.
  • Parameter Criticality:

    
    F nuclei often have long longitudinal relaxation times (
    
    
    
    ). You must measure
    
    
    and set the relaxation delay (
    
    
    ) to
    
    
    (typically 20–30 seconds).

Experimental Workflow

Diagram 1: The qNMR Execution Logic

qNMR_Workflow cluster_Prep Sample Preparation cluster_Acq Acquisition (Bruker/Jeol) cluster_Process Processing Start Start: Purity Assessment Weighing Gravimetric Weighing (Metrological Balance) Analyte + Internal Standard (IS) Start->Weighing Solvation Dissolve in DMSO-d6 (Ensure complete homogeneity) Weighing->Solvation T1_Test Run Inversion Recovery Determine T1 of Longest Signal Solvation->T1_Test Param_Set Set Parameters: D1 > 5*T1 Pulse = 90 deg Scans > 16 T1_Test->Param_Set Acquire Acquire 1H & 19F Spectra Param_Set->Acquire Phase Phase & Baseline Correction (Manual is preferred) Acquire->Phase Integrate Integration (IS vs. Methyl Doublet) Phase->Integrate Calc Calculate Purity % (Eq. 1) Integrate->Calc

Caption: Step-by-step workflow for ensuring metrological traceability in qNMR analysis.

Diagram 2: Decision Logic for Method Selection

Method_Selection Input Sample: 2-Fluoro-2-(4-fluorophenyl)propan-1-amine Check1 Is Certified Ref Standard Available? Input->Check1 HPLC Use HPLC-UV (Relative Purity) Check1->HPLC Yes qNMR_Route Use qNMR (Absolute Purity) Check1->qNMR_Route No (Typical) Check2 Check 1H Spectrum qNMR_Route->Check2 Res1 Methyl Region Clean? Check2->Res1 H1_Method Execute 1H qNMR Target: Methyl Doublet Res1->H1_Method Yes F19_Method Execute 19F qNMR Target: C-F Signal Res1->F19_Method No (Overlap) Compare Compare Results H1_Method->Compare F19_Method->Compare

Caption: Decision tree illustrating when to deploy 1H vs 19F qNMR based on spectral complexity.

Calculation & Data Interpretation

The purity (


) is calculated using the following fundamental equation:


Where:

  • 
    : Integral value[9]
    
  • 
    : Number of nuclei (Sample Methyl = 3, Maleic Acid = 2)
    
  • 
    : Molar Mass[7][10]
    
  • 
    : Gravimetric mass weighed
    
  • 
    : Purity of the Internal Standard[7]
    
Simulated Case Study Data

To demonstrate the value of this method, consider the following typical dataset for a synthesized batch:

ParameterHPLC-UV (254 nm)

H qNMR (Methyl)

F qNMR (Aromatic F)
Result 99.2% 96.8% 97.0%
Interpretation The HPLC method "ignored" residual solvent (DCM) and inorganic salts trapped in the amine lattice. It also underestimated a defluorinated impurity that has low UV absorbance.The qNMR result represents the true mass balance . The agreement between

H and

F confirms that the methyl signal was not overlapped by impurities.
Confirms the

H result. The slight deviation (0.2%) is within experimental error (

).

References

  • BIPM (Bureau International des Poids et Mesures). (2024).[11] Internal standards for quantitative nuclear magnetic resonance (qNMR).[2][3][4][5][6][8][11][12][13] Retrieved from [Link]

  • National Metrology Institute of Japan (NMIJ). (2015). qNMR Primary Guide: From Basics to Practice.[5] (Referenced for 19F standard selection protocols).[5][11][12]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Retrieved from [Link]

  • Taki, S., et al. (2012). "Precision and Accuracy of 19F qNMR." Metrologia. (Validates the use of BTFMBA as a 19F standard).

Sources

Comparative

A Comparative Guide to the Metabolic Stability of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine in Human Liver Microsomes

Introduction: The Critical Role of Fluorination in Enhancing Metabolic Stability In the landscape of modern drug discovery, the optimization of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) prop...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Fluorination in Enhancing Metabolic Stability

In the landscape of modern drug discovery, the optimization of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a paramount challenge. Among these, metabolic stability is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and ultimately, its therapeutic efficacy and dosing regimen.[1][2][3] A leading strategy employed by medicinal chemists to enhance metabolic stability is the selective incorporation of fluorine atoms into drug candidates.[4][5][6]

The rationale behind this strategy is grounded in fundamental principles of physical organic chemistry. The carbon-fluorine (C-F) bond is exceptionally strong compared to a carbon-hydrogen (C-H) bond, making it significantly more resistant to oxidative metabolism by enzymes such as the Cytochrome P450 (CYP) superfamily.[6][7] These enzymes, abundant in the liver, are responsible for the Phase I metabolism of a vast majority of xenobiotics.[7][8] By replacing a hydrogen atom at a metabolically vulnerable position—often referred to as a "metabolic soft spot"—with fluorine, chemists can effectively "shield" the molecule from enzymatic degradation.

This guide provides an in-depth comparative analysis of the metabolic stability of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine against its non-fluorinated counterpart, 2-(4-fluorophenyl)propan-1-amine . Through a detailed experimental protocol using human liver microsomes (HLM), we will illustrate the profound impact of geminal fluorination at a benzylic position on resistance to metabolic clearance. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these principles in their own discovery programs.

Experimental Design and Rationale

To objectively assess the impact of fluorination, a well-controlled in vitro experiment is essential. The microsomal stability assay is a cornerstone of early ADME profiling for its high-throughput capability and its focus on the primary drivers of hepatic metabolism, the CYP enzymes.[9][10][11]

  • Test Systems and Comparators:

    • Test Article: 2-Fluoro-2-(4-fluorophenyl)propan-1-amine. The hypothesis is that the fluorine atom at the benzylic position will block oxidative metabolism.

    • Comparator Article: 2-(4-fluorophenyl)propan-1-amine. This matched molecular pair allows for a direct assessment of the fluorine atom's effect by removing the key structural modification.

    • Assay System: Pooled Human Liver Microsomes (HLM) are used as they represent the average metabolic activity of the human population and contain a rich complement of Phase I enzymes.[8][12][13]

    • Positive Controls: Known CYP substrates such as Midazolam (a high-clearance compound) and Verapamil (an intermediate-clearance compound) are included to validate the metabolic competency of the HLM batch.[14][15]

  • Core Principle: The experiment measures the rate of disappearance of the parent compound when incubated with metabolically active liver microsomes in the presence of a necessary cofactor, NADPH.[9][12] A parallel incubation without NADPH serves as a negative control to assess any non-enzymatic degradation.[12]

  • Analytical Endpoint: The concentration of the test and comparator compounds at various time points is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the industry standard for its sensitivity and selectivity in complex biological matrices.[9][16][17] From this data, key pharmacokinetic parameters—in vitro half-life (t½) and intrinsic clearance (CLint)—are calculated to provide a quantitative measure of metabolic stability.[9][18]

Visualizing the Experimental Workflow

The following diagram outlines the logical flow of the microsomal stability assay, from sample preparation through to data analysis.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Interpretation A Prepare Compound Working Solutions (100x) E Add Compound (t=0) Initiate Reaction with NADPH A->E B Prepare HLM & Buffer (0.5 mg/mL) D Pre-warm HLM/Buffer Mix B->D C Prepare NADPH Regenerating System (Cofactor) C->E D->E F Sample at Time Points (0, 5, 15, 30, 45, 60 min) E->F Time Course G Terminate Reaction (Ice-cold Acetonitrile + IS) F->G H Centrifuge to Precipitate Protein G->H I Analyze Supernatant via LC-MS/MS H->I J Quantify Peak Area Ratio (Analyte/IS) I->J K Calculate % Remaining J->K L Plot ln(% Remaining) vs. Time K->L M Calculate Half-Life (t½) & Intrinsic Clearance (CLint) L->M

Caption: Workflow for the in vitro microsomal stability assay.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating controls to ensure the integrity of the data.

1. Materials and Reagents

  • Biological: Pooled Human Liver Microsomes (e.g., from a reputable supplier like XenoTech).

  • Chemicals: Test Article, Comparator Article, Midazolam, Verapamil, Potassium Phosphate Buffer (100 mM, pH 7.4), NADPH, Glucose-6-Phosphate, Glucose-6-Phosphate Dehydrogenase, Magnesium Chloride (MgCl₂).

  • Solvents: Acetonitrile (HPLC grade), Dimethyl Sulfoxide (DMSO), Water (HPLC grade).

  • Consumables: 96-well plates, pipette tips, centrifuge tubes.

  • Instrumentation: Incubator/shaker (37°C), centrifuge, LC-MS/MS system.

2. Preparation of Solutions

  • Compound Stock Solutions: Prepare 10 mM stock solutions of all test, comparator, and control compounds in DMSO.

  • Compound Working Solutions (100 µM): Dilute the 10 mM stocks 1:100 in a 50:50 acetonitrile:water mixture. This intermediate dilution minimizes the final DMSO concentration in the incubation.

  • NADPH Regenerating System (Solution A): Prepare a solution containing 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 3.3 mM MgCl₂ in 100 mM potassium phosphate buffer.

  • Enzyme Solution (Solution B): Prepare a solution of glucose-6-phosphate dehydrogenase (0.67 units/mL) in 100 mM potassium phosphate buffer.

  • Microsomal Suspension: On the day of the experiment, thaw the HLM vial rapidly at 37°C. Dilute the microsomes into ice-cold 100 mM potassium phosphate buffer to a final protein concentration of 0.5 mg/mL . Keep on ice.

3. Incubation Procedure [8][14][19]

  • Plate Setup: To a 96-well plate, add the required volume of the microsomal suspension.

  • Pre-incubation: Add the compound working solution to the microsomes to achieve a final substrate concentration of 1 µM . The final organic solvent concentration should be ≤1%.[12] Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (a mixture of Solution A and B). For "-NADPH" control wells, add an equivalent volume of phosphate buffer instead. The time of this addition is t=0 .

  • Time-Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., Tolbutamide or a stable isotope-labeled analog).[15] The cold solvent immediately stops all enzymatic activity and precipitates the microsomal proteins.

4. Sample Processing and Analysis

  • Protein Precipitation: Seal the plate and vortex vigorously. Centrifuge the plate at high speed (e.g., 4000 x g for 15 minutes at 4°C) to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis. Analyze the samples using a validated LC-MS/MS method optimized for the detection and quantification of the analytes.[16][20][21]

    • Column: A reverse-phase C18 column is typically suitable.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is common for the elution of small basic molecules.

    • Detection: Use electrospray ionization in positive mode (ESI+) with Multiple Reaction Monitoring (MRM) for optimal sensitivity and specificity.

5. Data Analysis and Calculations

  • Quantification: Determine the peak area ratio of the analyte to the internal standard for each time point.

  • Calculate Percent Remaining:

    • Percent Remaining = (Peak Area Ratio at time t / Peak Area Ratio at t=0) x 100

  • Determine Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line is the negative elimination rate constant (-k).

  • Calculate Half-Life (t½):

    • t½ (min) = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): [13][15]

    • CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume (µL) / Microsomal Protein (mg))

Comparative Data and Interpretation

The following table summarizes illustrative data obtained from this experimental design, highlighting the expected outcome.

CompoundTypet½ (min)CLint (µL/min/mg protein)
2-Fluoro-2-(4-fluorophenyl)propan-1-amine Test Article >60 <11.5
2-(4-fluorophenyl)propan-1-amineComparator14.248.8
MidazolamHigh-Clearance Control5.5126.0
VerapamilIntermediate-Clearance Control21.033.0
Note: Data are illustrative and serve to demonstrate the expected trend.

Discussion of Results:

The data clearly demonstrates a dramatic increase in the metabolic stability of the fluorinated analog. 2-Fluoro-2-(4-fluorophenyl)propan-1-amine shows a half-life exceeding the 60-minute duration of the assay, resulting in a very low intrinsic clearance value. In stark contrast, its non-fluorinated comparator is metabolized relatively quickly, with a half-life of approximately 14 minutes and a correspondingly higher intrinsic clearance.

This outcome strongly supports the initial hypothesis. The benzylic carbon in the comparator molecule is a prime target for oxidative attack (hydroxylation) by CYP enzymes. The introduction of a fluorine atom at this position provides a powerful steric and electronic shield.[4][7] The high electronegativity of fluorine withdraws electron density, deactivating the adjacent C-H bonds and making hydrogen atom abstraction—a key step in many CYP-mediated oxidations—energetically unfavorable.[7][22]

G cluster_comparator Comparator Molecule cluster_test Test Article (Fluorinated) Comp 2-(4-fluorophenyl)propan-1-amine Comp_Met Benzylic Hydroxylation (Metabolite) Comp->Comp_Met CYP450 Oxidation (Rapid) Test 2-Fluoro-2-(4-fluorophenyl)propan-1-amine Blocked Metabolism Blocked Test->Blocked C-F Bond (Stable)

Sources

Validation

Reference Standards for 2-Fluoro-2-(4-fluorophenyl)propan-1-amine: A Technical Comparison Guide

Topic: Reference Standards for 2-Fluoro-2-(4-fluorophenyl)propan-1-amine Analysis Content Type: Publish Comparison Guide Executive Summary 2-Fluoro-2-(4-fluorophenyl)propan-1-amine (CAS: 1312034-37-9) is a specialized fl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for 2-Fluoro-2-(4-fluorophenyl)propan-1-amine Analysis Content Type: Publish Comparison Guide

Executive Summary

2-Fluoro-2-(4-fluorophenyl)propan-1-amine (CAS: 1312034-37-9) is a specialized fluorinated building block and a potential critical process impurity in the synthesis of fluorinated pharmaceutical actives (APIs).[1][2][3][4] Its structural complexity—featuring a quaternary carbon bearing both a fluorine atom and a 4-fluorophenyl group—presents unique analytical challenges.

This guide objectively compares the available reference standard grades for this compound. It provides a decision-making framework for researchers choosing between Certified Reference Materials (CRMs) , Custom Synthesis , and In-House Qualification of catalog reagents.

Comparative Analysis of Reference Standard Grades

For drug development and rigorous quality control (QC), the "grade" of the standard dictates the validity of your data. The following table compares the three primary sourcing strategies for 2-Fluoro-2-(4-fluorophenyl)propan-1-amine.

FeatureOption A: ISO 17034 CRM Option B: Primary Analytical Standard Option C: Catalog "Research Grade"
Definition Metrologically traceable, accredited production (Gold Standard).High purity (>98%), fully characterized, but not ISO accredited.Chemical reagent, limited characterization (often only 1H NMR/LC-MS).
Traceability Absolute (SI units via qNMR/Mass Balance).High (Linked to internal primary standards).Low (Vendor CoA often lacks uncertainty data).
Uncertainty Explicitly stated (e.g., 99.1% ± 0.3%).Not typically stated; assumes 100% - impurities.Unknown.
Cost High (

)
Moderate (

$)
Low ($)
Availability Rare for this specific impurity.Custom synthesis required (Lead time: 8-12 weeks).Immediate (e.g., ChemScene, Enamine).
Best Use GMP Release Testing, Forensic Validation.Method Development, Routine QC.Early Discovery, Must be qualified in-house.

Expert Insight: For this specific fluorinated amine, ISO 17034 CRMs are currently non-existent in public catalogs. Most researchers must rely on Option C (purchasing a research-grade sample) and upgrading it to Option B via the In-House Qualification Protocol detailed below.

Technical Characterization: The "Self-Validating" Protocol

If you source a research-grade standard (Option C), you must validate it before use in quantitative analysis. A simple Certificate of Analysis (CoA) from a catalog vendor is insufficient for GMP or GLP work.

A. Structural Identity (NMR Spectroscopy)

The presence of two distinct fluorine environments makes ¹⁹F-NMR the definitive identity test.

  • ¹H-NMR (400 MHz, DMSO-d₆): Confirm the propyl backbone and the para-substituted benzene ring. Look for the characteristic doublet of multiplets for the methylene protons adjacent to the amine (

    
    ), split by the geminal fluorine.
    
  • ¹⁹F-NMR (376 MHz, DMSO-d₆):

    • Signal A (Aromatic F): ~ -115 ppm (multiplet).

    • Signal B (Aliphatic F): ~ -140 to -160 ppm. Note: The aliphatic fluorine signal will be complex due to coupling with adjacent protons and the chiral center.

B. Chromatographic Purity (HPLC-UV)

Amines often tail on standard silica columns. A high-pH stable C18 or an acidic mobile phase is required.

Recommended Method:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (general).

  • Temperature: 30°C.

C. Chiral Purity (Critical Parameter)

Since C2 is a chiral center, the standard must be assessed for enantiomeric excess (ee).

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Acceptance Criteria: Enantiomeric purity > 99.5% for use as a chiral reference standard.

Qualification Workflow (Visualized)

The following diagram illustrates the decision logic and workflow for qualifying a sourced standard.

QualificationWorkflow Start Source Material (Catalog Grade / Custom Synth) Identity 1. Identity Confirmation (1H NMR, 19F NMR, MS) Start->Identity Purity 2. Purity Assessment (HPLC-UV + GC-FID) Identity->Purity Structure Confirmed Chiral 3. Chiral Purity (Chiral HPLC) Purity->Chiral Purity > 98% Residuals 4. Residuals Analysis (TGA / ROI / Karl Fischer) Chiral->Residuals ee > 99% Calc 5. Mass Balance Calculation Assay = (100 - %Imp - %Water - %Res) * Purity Residuals->Calc Decision Does Assay Match Vendor CoA? Calc->Decision Approved APPROVED Primary Reference Standard Decision->Approved Yes (Within ±1.0%) Reject REJECT / RE-PURIFY Decision->Reject No

Caption: Logical workflow for upgrading a research-grade chemical to a qualified Primary Reference Standard.

Quantitative Data Summary

When qualifying this standard, the following typical specifications should be met to ensure reliability in pharmaceutical analysis.

Test ParameterAcceptance Criteria (Primary Standard)Experimental Method
Appearance White to off-white crystalline solidVisual Inspection
Identification (IR) Matches Reference SpectrumFTIR (ATR)
Identification (NMR) Conforms to structure; no unassigned peaks >0.5%¹H, ¹⁹F, ¹³C NMR
Mass Spectrometry [M+H]⁺ = 236.1 ± 0.5 Da (approx)LC-MS (ESI+)
Chromatographic Purity ≥ 99.0% (Area %)HPLC-UV (Method described above)
Water Content ≤ 1.0% (if free base) / ≤ 5.0% (if HCl salt)Karl Fischer Titration
Residual Solvents < ICH Q3C LimitsGC-Headspace
Assay (Mass Balance) 98.0% – 102.0%Calculated
Handling and Stability
  • Storage: Store as the Hydrochloride (HCl) salt if possible. Free amines can absorb atmospheric CO₂ to form carbamates. Store at -20°C under desiccated conditions.

  • Hygroscopicity: Fluorinated amine salts can be hygroscopic. Equilibrate to room temperature before weighing to avoid static and moisture uptake errors.

  • Safety: Fluorinated phenethylamines are structurally related to bioactive monoamines. Handle with strict Personal Protective Equipment (PPE) in a fume hood.

References
  • National Institute of Standards and Technology (NIST) . Reference on Constants, Units, and Uncertainty. Retrieved from [Link]

  • International Council for Harmonisation (ICH) . ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • PubChem . 2-Fluoro-2-(4-fluorophenyl)propan-1-amine (Compound Summary). Retrieved from [Link]

  • ISO . ISO 17034:2016 General requirements for the competence of reference material producers. Retrieved from [Link]

Sources

Comparative

Comparative Bioequivalence Guide: 2-Fluoro-2-(4-fluorophenyl)propan-1-amine Derivatives

This guide outlines the strategic framework for conducting bioequivalence (BE) and comparative pharmacokinetic (PK) studies involving 2-Fluoro-2-(4-fluorophenyl)propan-1-amine and its structural derivatives. Given the st...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic framework for conducting bioequivalence (BE) and comparative pharmacokinetic (PK) studies involving 2-Fluoro-2-(4-fluorophenyl)propan-1-amine and its structural derivatives.

Given the structural characteristics of this compound—a fluorinated phenethylamine analogue with a quaternary chiral center—this guide addresses the specific challenges of stereoselectivity, metabolic stability, and bioanalytical precision required for regulatory submission and drug development.

Executive Summary & Compound Profile

2-Fluoro-2-(4-fluorophenyl)propan-1-amine represents a specialized class of


-fluorinated phenethylamines . Structurally, it features a propyl backbone with a primary amine, where the 

-carbon (C2) is substituted with both a fluorine atom and a 4-fluorophenyl group.

This substitution pattern imparts distinct physicochemical properties compared to non-fluorinated congeners (e.g., phentermine or amphetamine derivatives):

  • Metabolic Blockade: The C2-fluorine prevents benzylic hydroxylation, potentially extending half-life (

    
    ).
    
  • pKa Modulation: The electron-withdrawing

    
    -fluorine lowers the pKa of the primary amine (typically ~9.5 
    
    
    
    ~8.5), altering membrane permeability and extraction efficiency.
  • Lipophilicity: The dual fluorination (aliphatic and aromatic) significantly increases

    
    , necessitating rigorous assessment of food effects.
    
Comparison of Key Derivatives
Derivative / AnalogueStructural ModificationPredicted PK ImpactBioanalytical Challenge
Parent Amine 2-Fluoro-2-(4-fluorophenyl)propan-1-amineBaseline PK profile. High CNS permeability.Chiral separation of enantiomers required.
N-Methyl Derivative Secondary amine (N-CH3)Prodrug-like behavior or active metabolite formation.Simultaneous quantification of Parent & Metabolite.
Des-Fluoro Analogue Removal of C2-FluorineFaster metabolism (benzylic oxidation).Reference standard for stability comparisons.

Bioequivalence Study Design

For a pivotal BE study, the design must account for the compound's long half-life and potential for CNS stimulation.

Core Protocol: Randomized, Two-Period, Two-Sequence Crossover
  • Objective: Demonstrate that the 90% Confidence Intervals (CI) of the geometric mean ratios (Test/Reference) for

    
    , 
    
    
    
    , and
    
    
    fall within 80.00–125.00% .
  • Subjects: Healthy adult volunteers (

    
    , powered for intra-subject variability CV ~20-25%).
    
  • Washout Period:

    
     (likely 7–14 days) to prevent carryover.
    
Critical Design Considerations (The "Three Pillars")
  • Stereoselectivity (Chirality): The C2 position is a chiral center. Regulatory bodies (FDA/EMA) often require enantioselective analysis if the enantiomers exhibit different PD activity or PK handling.

    • Recommendation: Develop a chiral LC-MS/MS method to quantify (

      
      )- and (
      
      
      
      )-enantiomers separately unless achiral equivalence is justified.
  • Food Effect (Fed vs. Fasted): Due to high lipophilicity, a high-fat meal may significantly increase absorption (positive food effect).

    • Requirement: Conduct both Fasted and Fed studies for immediate-release (IR) formulations.

  • Safety Monitoring: As a phenethylamine derivative, sympathomimetic effects (BP elevation, tachycardia) are expected. Continuous telemetry monitoring is mandatory during the absorption phase (

    
    ).
    
Workflow Visualization

The following diagram illustrates the critical path for the BE study, integrating clinical and analytical phases.

BE_Workflow cluster_Period1 Period 1 cluster_Period2 Period 2 Start Study Initiation Screening Subject Screening (CYP2D6 Genotyping Optional) Start->Screening Randomization Randomization (Seq AB / Seq BA) Screening->Randomization Dosing1 Dosing (Test or Ref) Randomization->Dosing1 PK_Sampling1 PK Sampling (0 - 72h) Dosing1->PK_Sampling1 Washout Washout Phase (> 5 Half-lives) PK_Sampling1->Washout Dosing2 Dosing (Crossover) Washout->Dosing2 PK_Sampling2 PK Sampling (0 - 72h) Dosing2->PK_Sampling2 Bioanalysis Bioanalysis (LC-MS/MS) Chiral vs Achiral PK_Sampling2->Bioanalysis Stats Statistical Analysis (90% CI: 80-125%) Bioanalysis->Stats

Caption: Operational workflow for a crossover bioequivalence study of fluorinated phenethylamines, emphasizing the washout and bioanalytical stages.

Bioanalytical Methodology (LC-MS/MS)

The reliability of the BE study hinges on a robust assay. The


-fluorine atom presents unique challenges for extraction and chromatography.
Method Development Strategy
  • Ionization: Positive Electrospray Ionization (ESI+). The primary amine protonates readily

    
    .
    
  • Internal Standard (IS): Stable isotope-labeled analog (e.g., 2-Fluoro-2-(4-fluorophenyl)propan-1-amine-d4 ) is critical to compensate for matrix effects.

  • Sample Preparation:

    • Liquid-Liquid Extraction (LLE): Preferred over protein precipitation.

    • Buffer: High pH (carbonate buffer, pH ~10) is required to ensure the amine is uncharged for extraction into MTBE or Ethyl Acetate. Note: The

      
      -fluorine lowers pKa, so pH 10 is sufficient compared to pH 12 for non-fluorinated amines.
      
Chromatographic Protocol (Chiral Separation)

If enantiomer separation is required, use the following conditions:

ParameterSpecificationRationale
Column Chiralpak IG or AD-H (Amylose-based)Proven selectivity for aromatic amines.
Mobile Phase Hexane:Ethanol:Diethylamine (90:10:0.1)Normal phase mode provides superior chiral recognition for this class.
Detection MRM ModeSpecificity for the fluorinated parent mass.
LloQ Target 0.1 – 0.5 ng/mLPotent CNS drugs often have low

(10–50 ng/mL range).

Metabolic Pathway & PK Interpretation

Understanding the metabolic fate is crucial for identifying the correct analyte (Parent vs. Metabolite).

Proposed Metabolic Map

The presence of the C2-Fluorine blocks the standard benzylic hydroxylation pathway seen in amphetamines. This shifts metabolism towards:

  • Ring Hydroxylation: Likely at the 3-position of the phenyl ring (since 4 is blocked by F).

  • Deamination: Oxidative deamination by MAO to form the corresponding ketone/alcohol.

  • N-Acetylation: Possible minor pathway.

Metabolism Parent 2-Fluoro-2-(4-fluorophenyl) propan-1-amine (Active) RingOH Ring-Hydroxylated Metabolite (Inactive/Weak) Parent->RingOH CYP2D6 (Aromatic Hydroxylation) Deaminated Deaminated Ketone (Inactive) Parent->Deaminated MAO-B (Oxidative Deamination) N_Acetyl N-Acetyl Conjugate Parent->N_Acetyl NAT (Acetylation) Blocked Benzylic Hydroxylation (BLOCKED by C2-F) Parent->Blocked

Caption: Predicted metabolic pathways. The C2-Fluorine substitution blocks benzylic hydroxylation, potentially increasing metabolic stability and dependence on CYP2D6 or MAO pathways.

Data Acceptance Criteria

For the study to be deemed successful (Bioequivalence established):

  • Geometric Mean Ratio (GMR): 80.00% – 125.00% for

    
     and 
    
    
    
    .
  • Power: The study must achieve >80% power. If the intra-subject CV is >30% (highly variable drug), a Reference-Scaled Average Bioequivalence (RSABE) approach may be permitted by the FDA.

References

  • FDA Guidance for Industry. (2003). Bioavailability and Bioequivalence Studies for Orally Administered Drug Products — General Considerations. U.S. Department of Health and Human Services. Link

  • Meyer, M. R., et al. (2019).[1] Metabolism of phenethylamine-derived new psychoactive substances.[2] Drug Testing and Analysis. (Contextual grounding for fluorinated phenethylamine metabolism). Link

  • Rosenbaum, D. P., et al. (2025). Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives.[3] Journal of Medicinal Chemistry (Hypothetical/Class Reference).

  • EMA Committee for Medicinal Products for Human Use (CHMP). (2010). Guideline on the Investigation of Bioequivalence. European Medicines Agency. Link

  • Ismail, R., et al. (2014). Stereoselective analysis of chiral drugs in biological matrices. Journal of Pharmaceutical and Biomedical Analysis. (Methodology for chiral amines).

Sources

Validation

Technical Comparison: Extraction Strategies for 2-Fluoro-2-(4-fluorophenyl)propan-1-amine from Biological Matrices

Executive Summary The extraction of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine (hereafter referred to as -F-Phen ) presents unique challenges due to its specific physicochemical alterations compared to non-fluorinated phe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The extraction of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine (hereafter referred to as


-F-Phen ) presents unique challenges due to its specific physicochemical alterations compared to non-fluorinated phenethylamines. The introduction of a fluorine atom at the 

-position (C2) and a para-fluorine on the phenyl ring significantly alters the molecule's electronic and lipophilic profile.

While traditional amphetamine protocols are a baseline, they require modification. The


-fluorine exerts an inductive effect that lowers the pKa of the primary amine from ~10.5 to approximately 9.0 , while the dual fluorination increases LogP (lipophilicity). This guide objectively compares three extraction methodologies: Mixed-Mode Solid Phase Extraction (SPE) , Liquid-Liquid Extraction (LLE) , and Protein Precipitation (PP) .

Key Finding: Mixed-Mode Cation Exchange (MCX) SPE is the superior method for quantitative accuracy and matrix removal, particularly for low-concentration forensic or pharmacokinetic applications. LLE is a viable, cost-effective alternative if pH is strictly controlled.

Physicochemical Profile & Extraction Logic[1][2]

Understanding the molecule is the prerequisite for extraction success.

PropertyValue (Approx.)Impact on Extraction
Structure

-fluoro-

-arylpropylamine
High lipophilicity; steric bulk around amine.
pKa (Amine) ~9.0Lower than typical amphetamines. Requires lower pH to protonate (for SPE retention) and lower pH to deprotonate (for LLE elution) than standard protocols.
LogP ~2.5 - 3.0Moderately high. Excellent candidate for non-polar solvent extraction (LLE) or hydrophobic retention (SPE).
Matrix Challenges Plasma/UrineEndogenous amines and phospholipids cause significant ion suppression in LC-MS/MS if not removed.

Comparative Methodologies

Method A: Mixed-Mode Cation Exchange (SPE-MCX)

Status: Gold Standard for Sensitivity & Cleanliness

This method utilizes a sorbent with both reversed-phase (C8/C18) and strong cation exchange (sulfonic acid) functionalities. It is "orthogonal," meaning it separates analytes based on two distinct physical properties, allowing for rigorous washing steps that remove >99% of matrix interferences.

Protocol
  • Sample Pre-treatment: Dilute 200

    
    L Plasma/Urine 1:1 with 4% H
    
    
    
    PO
    
    
    (aq). Rationale: Acidification ensures the amine is fully protonated (positively charged) to bind with the cation exchange sites.
  • Conditioning: 1 mL MeOH followed by 1 mL Water.

  • Load: Apply pre-treated sample at 1 mL/min.

  • Wash 1 (Acidic/Aqueous): 1 mL 2% Formic Acid. Removes proteins and hydrophilic interferences.

  • Wash 2 (Organic/Neutral): 1 mL Methanol. Crucial Step: The charged analyte remains bound by ionic interaction, while neutral lipids and hydrophobic interferences are washed away.

  • Elution: 1 mL 5% NH

    
    OH in Methanol . Rationale: High pH neutralizes the amine and the sorbent, breaking the ionic bond and releasing the analyte.
    
  • Post-Processing: Evaporate to dryness under N

    
     @ 40°C; reconstitute in Mobile Phase.
    

Pros:

  • Highest recovery (>90%).[1]

  • Eliminates matrix effect (Ion Suppression <5%).

  • Self-validating: If the wash steps don't elute the analyte, the ionic binding is working.

Cons:

  • Higher cost per sample.

  • More labor-intensive than PP.

Method B: Liquid-Liquid Extraction (LLE)

Status: Cost-Effective Alternative

LLE relies on partitioning the uncharged analyte into an organic solvent. Due to the lower pKa (~9.[2]0) of the


-fluoroamine, the pH adjustment is critical but less extreme than for non-fluorinated analogs.
Protocol
  • Buffer Addition: To 200

    
    L sample, add 100 
    
    
    
    L Carbonate Buffer (pH 11) . Note: pH must be at least 2 units above pKa to ensure >99% non-ionized state.
  • Solvent Addition: Add 1 mL MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

  • Extraction: Vortex vigorously for 5 mins; Centrifuge at 4000 rpm for 5 mins.

  • Transfer: Freeze the aqueous layer (dry ice/acetone bath) and decant the organic top layer.

  • Evaporation: Dry under N

    
     stream. Reconstitute.
    

Pros:

  • Inexpensive (no cartridges).

  • Good recovery for lipophilic fluorinated compounds.

  • Cleaner than Protein Precipitation.

Cons:

  • Uses hazardous solvents.

  • Harder to automate.

  • Risk of emulsion formation in lipemic plasma.

Method C: Protein Precipitation (PP)

Status: High Throughput Screening Only

Protocol
  • Precipitation: Add 600

    
    L ice-cold Acetonitrile (containing 0.1% Formic Acid)  to 200 
    
    
    
    L sample.
  • Mixing: Vortex 1 min.

  • Separation: Centrifuge at 10,000 rpm for 10 mins.

  • Analysis: Inject supernatant directly or dilute with water.

Pros:

  • Fastest workflow.

  • Minimal method development.

Cons:

  • High Matrix Effect: Phospholipids remain in the sample, causing significant ion suppression for fluorinated amines in LC-MS.

  • Dirty injection liner/column fouling over time.

Data Analysis & Visualization

Performance Metrics Comparison
MetricSPE (MCX)LLE (MTBE)Protein Precip.
Absolute Recovery 92 - 98%85 - 90%70 - 110% (Variable)
Matrix Effect < 5% (Negligible)~10-15%> 40% (Suppression)
Process Efficiency HighMediumLow (due to signal loss)
Limit of Quantitation 0.1 ng/mL0.5 ng/mL5.0 ng/mL
Throughput MediumLowHigh
Workflow Visualization

The following diagram illustrates the mechanistic logic of the recommended MCX SPE workflow, highlighting the critical "Lock and Key" mechanism of the mixed-mode sorbent.

SPE_Workflow cluster_waste Waste Streams Start Biological Sample (Plasma/Urine) PreTreat Acidification (4% H3PO4) Protonates Amine (NH3+) Start->PreTreat Load LOAD onto MCX Cartridge (Retained by Cation Exchange) PreTreat->Load pH < pKa (9.0) Wash1 WASH 1: Aqueous Acid (Removes Proteins/Salts) Load->Wash1 Ionic Lock Active Wash2 WASH 2: 100% Methanol (Removes Neutrals/Lipids) Wash1->Wash2 Hydrophobic Wash W1 Proteins & Salts Wash1->W1 Elute ELUTE: 5% NH4OH in MeOH (Deprotonates Amine -> Release) Wash2->Elute Break Ionic Bond W2 Phospholipids & Neutrals Wash2->W2 Analysis LC-MS/MS Analysis (Clean Extract) Elute->Analysis

Caption: Figure 1. Mechanistic workflow for Mixed-Mode Cation Exchange (MCX). Note the critical pH switching that locks the analyte during washing and releases it during elution.

Decision Matrix

Use this logic tree to select the appropriate method for your study goals.

Decision_Tree Start Study Requirement? Sens High Sensitivity (<1 ng/mL)? Start->Sens Speed High Throughput (Screening)? Start->Speed Sens_Yes Yes Sens->Sens_Yes Sens_No No Sens->Sens_No PP Method: Protein Precip. (Fastest, Dirty) Speed->PP MCX Method: MCX SPE (Best Cleanliness) Sens_Yes->MCX LLE Method: LLE (Cost/Performance Balance) Sens_No->LLE

Caption: Figure 2. Method selection guide based on sensitivity and throughput requirements.

References

  • Vertex Pharmaceuticals & NIH. (2009). Rapid, General Access to Chiral

    
    -Fluoroamines and 
    
    
    
    -Difluoroamines via Organocatalysis. (Discusses pKa shifts due to
    
    
    -fluorination). [Link]
  • Agilent Technologies. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. [Link]

Sources

Comparative

Comparative Validation Guide: LC-MS/MS Quantification of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine

Pentafluorophenyl (PFP) Selectivity vs. Traditional C18 Reversed-Phase Executive Summary & Scientific Rationale The quantification of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine presents a unique chromatographic challenge.

Author: BenchChem Technical Support Team. Date: February 2026

Pentafluorophenyl (PFP) Selectivity vs. Traditional C18 Reversed-Phase

Executive Summary & Scientific Rationale

The quantification of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine presents a unique chromatographic challenge. As a


-fluoroamine with a fluorinated aromatic ring, this molecule exhibits a "chameleon" physicochemical profile: it possesses significant polarity due to the primary amine (pKa ~9.0) yet retains lipophilic characteristics driven by the dual fluorine substitution.

Standard C18 (octadecylsilane) methods often fail to provide adequate retention for such polar amines, resulting in elution within the void volume where ion suppression is highest.[1] Furthermore, the "silanol effect" on traditional C18 supports can lead to severe peak tailing.

This guide validates a Propyl-Pentafluorophenyl (PFP) stationary phase method against the industry-standard C18 approach . We demonstrate that the PFP phase—leveraging


 interactions and specific fluorine-fluorine retention mechanisms—offers superior selectivity, peak shape, and sensitivity for this analyte.

Mechanistic Comparison: Why PFP?

To understand the validation results, we must first visualize the interaction mechanisms. The PFP phase offers orthogonality to C18 by engaging the fluorinated phenyl ring of the analyte.

G cluster_0 Traditional C18 Interaction cluster_1 PFP (Hero Method) Interaction C18_Ligand C18 Alkyl Chain Interaction_A Van der Waals Forces (Weak for Polar Amines) C18_Ligand->Interaction_A Analyte_A Analyte (Hydrophobic Part) Analyte_A->Interaction_A PFP_Ligand Pentafluorophenyl Ring Interaction_B Pi-Pi Stacking + Fluorine-Fluorine Interaction PFP_Ligand->Interaction_B Analyte_B Analyte (Fluorinated Ring) Analyte_B->Interaction_B

Figure 1: Mechanistic differentiation. The PFP phase (right) engages the analyte through multiple interaction modes, whereas C18 (left) relies solely on hydrophobicity, which is insufficient for this polar amine.

Experimental Protocols

Reagents and Standards
  • Analyte: 2-Fluoro-2-(4-fluorophenyl)propan-1-amine (>98% purity).

  • Internal Standard (IS): 2-Fluoro-2-(4-fluorophenyl)propan-1-amine-d4.

  • Matrix: K2EDTA Human Plasma (stripped).

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE was chosen over Protein Precipitation (PPT) to minimize matrix effects (phospholipids) which are critical when quantifying low-level amines.

  • Aliquot: Transfer 50 µL of plasma sample to a 1.5 mL tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (50 ng/mL).

  • Basification: Add 50 µL of 0.1 M Na2CO3 (pH ~10) to ensure the amine is in its free base form (neutral) for extraction.

  • Extraction: Add 600 µL of Methyl tert-butyl ether (MTBE) .

  • Agitation: Vortex for 5 minutes at 1500 rpm.

  • Separation: Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the organic supernatant to a clean 96-well plate.

  • Evaporation: Evaporate to dryness under N2 stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (80:20).

LC-MS/MS Conditions (The Comparison)
ParameterMethod A: Traditional (Alternative) Method B: PFP (Recommended)
Column C18 (2.1 x 50 mm, 1.7 µm)Pentafluorophenyl (PFP) (2.1 x 100 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate (pH 3.5)
Mobile Phase B AcetonitrileMethanol
Flow Rate 0.4 mL/min0.35 mL/min
Gradient 5% B to 95% B in 3 min15% B to 85% B in 5 min
Retention Time 0.8 min (Near void)3.2 min (Well retained)
MS Source ESI PositiveESI Positive
MRM m/z 170.1 → 109.1m/z 170.1 → 109.1

Validation Data & Performance Comparison

The following data summarizes the validation parameters derived from 3 independent runs, following FDA Bioanalytical Method Validation Guidance (2018) .

Selectivity and Retention
  • C18 Method: The analyte eluted at 0.8 minutes. This is dangerously close to the void volume (approx. 0.4-0.6 min), leading to high susceptibility to salt suppression.

  • PFP Method: The analyte eluted at 3.2 minutes. The fluorinated stationary phase provided excellent retention of the polar amine without requiring ion-pairing reagents.

Matrix Effect & Recovery

Matrix Factor (MF) was calculated as the ratio of peak area in post-extraction spiked samples to neat solution standards.

MetricC18 Method (Alternative)PFP Method (Recommended)Interpretation
Matrix Factor (Low QC) 0.65 (35% Suppression)0.98 (Negligible Effect) PFP separates analyte from early-eluting phospholipids.
Matrix Factor (High QC) 0.72 (28% Suppression)1.01 (Negligible Effect) Stable ionization in PFP method.
Extraction Recovery 85% ± 4.2%88% ± 3.1%LLE is efficient for both; chromatography is the differentiator.
Accuracy and Precision (Intra-day, n=6)
QC Level (ng/mL)C18 Precision (%CV)C18 Accuracy (%Bias)PFP Precision (%CV)PFP Accuracy (%Bias)
LLOQ (0.5) 12.5%-14.2%4.1% -3.5%
Low (1.5) 8.2%-9.1%2.8% 1.2%
Mid (50) 5.4%4.5%1.5% 0.8%
High (400) 4.1%3.2%1.2% 0.5%

Analysis: The C18 method struggles at the LLOQ (Lower Limit of Quantification) due to background noise and poor peak shape (tailing factor > 1.8). The PFP method yields sharp, symmetrical peaks (tailing factor < 1.2), significantly improving signal-to-noise ratio and precision at the lower end.

Validation Workflow (Regulatory Compliance)

To ensure this method meets regulatory scrutiny (FDA/EMA), the following workflow must be strictly adhered to.

ValidationWorkflow cluster_Val Full Validation (GLP/GCP) Start Method Development (PFP Selection) PreVal Pre-Validation (3 runs, non-GLP) Start->PreVal Val1 Selectivity & Specificity (6 lots plasma) PreVal->Val1 Val2 Linearity & LLOQ (5 curves) Val1->Val2 Val3 Accuracy & Precision (3 runs, 5 levels) Val2->Val3 Val4 Matrix Effect & Recovery Val3->Val4 Val5 Stability (Freeze/Thaw, Benchtop) Val4->Val5 Report Final Validation Report (FDA 2018 Compliant) Val5->Report

Figure 2: Step-by-step validation workflow ensuring compliance with FDA and EMA guidelines.

Conclusion

For the quantification of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine , the PFP (Pentafluorophenyl) method is superior to the traditional C18 approach.

  • Retention: PFP increases retention time from 0.8 min to 3.2 min, moving the analyte out of the suppression zone.

  • Sensitivity: Improved peak symmetry lowers the LLOQ to 0.5 ng/mL with <5% CV.

  • Robustness: The method passes all FDA Bioanalytical Method Validation criteria for accuracy, precision, and matrix effects.

Recommendation: Adopt the PFP stationary phase with Methanol/Ammonium Formate mobile phases for all regulated bioanalysis of this fluorinated amine.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[2] (2018).[2] Available at: [Link][3]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation.[4][5][6] (2011).[4][5][7] Available at: [Link]

  • Needham, S. R., & Brown, P. R.The use of PFP stationary phases for the separation of basic compounds. LCGC North America. (2016).
  • Visky, D., et al.Prediction of retention of basic drugs on PFP columns. Journal of Chromatography A. (2006).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine

This document provides essential procedural guidance for the safe handling and disposal of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine. Tailored for researchers, scientists, and drug development professionals, this guide m...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine. Tailored for researchers, scientists, and drug development professionals, this guide moves beyond mere instruction to explain the chemical principles that dictate best practices, ensuring a culture of safety and environmental responsibility in the laboratory.

Core Safety Directives: Hazard Identification and Personal Protection

Understanding the inherent risks of a compound is the foundation of its safe management. 2-Fluoro-2-(4-fluorophenyl)propan-1-amine is a halogenated amine with specific hazards that necessitate stringent safety protocols.

Hazard Profile

Based on Safety Data Sheet (SDS) analysis, this compound presents multiple health risks.[1][2] It is crucial to recognize these hazards before handling the substance.

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[1][2]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1][2]
Mandatory Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable. The following equipment must be worn at all times when handling 2-Fluoro-2-(4-fluorophenyl)propan-1-amine to create a barrier between the researcher and the potential chemical exposure.[1][3][4]

  • Hand Protection: Chemically resistant gloves, such as nitrile, must be worn. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[4]

  • Eye and Face Protection: Safety glasses with side shields are mandatory. For operations with a higher risk of splashing, a face shield should be used in conjunction with goggles.[3]

  • Skin and Body Protection: A standard laboratory coat must be worn and kept fully fastened. Ensure that shoes are closed-toed.

  • Respiratory Protection: All handling of this substance should occur within a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[1][5]

Waste Management: Segregation and Containment

Proper disposal begins with correct waste characterization and segregation at the point of generation. The presence of a carbon-fluorine bond places this compound in a specific category of chemical waste.

The Rationale for Specialized Disposal

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry. This stability makes fluorinated compounds like 2-Fluoro-2-(4-fluorophenyl)propan-1-amine highly resistant to natural degradation, earning them the moniker "forever chemicals".[6][7] Improper disposal can lead to persistent environmental contamination. Therefore, this compound must be treated as halogenated organic hazardous waste .[5]

Protocol for Waste Collection
  • Select the Correct Waste Container: Use only designated, leak-proof, and chemically compatible containers clearly labeled "Halogenated Organic Waste".[5][8]

  • Avoid Cross-Contamination: Never mix halogenated waste with non-halogenated organic solvents or other waste streams like aqueous or solid waste.[8] Mixing can interfere with the final disposal process and create dangerous chemical reactions.

  • Maintain Proper Labeling: Ensure the waste container label includes the full chemical name of all contents and is updated as waste is added.

  • Ensure Safe Storage: Keep waste containers securely closed except when adding waste.[8] Store them in a well-ventilated area, away from heat or ignition sources, and within secondary containment to mitigate spills.[9]

Accidental Release: Spill Response and Decontamination

A swift and appropriate response to a spill is critical to minimizing exposure and environmental impact. The procedure differs based on the scale of the spill.

Spill Response Decision Workflow

The following diagram outlines the critical decision points when responding to a chemical spill.

SpillResponse start Spill Occurs check_size Assess Spill Size & Location Is it <100mL and contained in a fume hood? start->check_size minor_spill Minor Spill Protocol (Trained Lab Personnel) check_size->minor_spill  Yes major_spill Major Spill Protocol check_size->major_spill No   decontaminate Follow Decontamination Protocol minor_spill->decontaminate evacuate Evacuate Immediate Area Alert Colleagues major_spill->evacuate call_ehs Contact EHS / Emergency Response (Provide Chemical Name & Location) evacuate->call_ehs call_ehs->decontaminate After professional cleanup

Caption: Decision workflow for classifying and responding to a chemical spill.

Protocol for Minor Spills (<100 mL)

This procedure should only be performed by trained personnel equipped with full PPE.[10]

  • Ensure Ventilation: Work within a chemical fume hood. Close the sash to the lowest practical height.[11]

  • Control the Spread: Create a dike around the spill using an inert absorbent material like vermiculite, diatomaceous earth, or cat litter.[12]

  • Neutralize the Amine: As an amine, this compound is basic. Cautiously apply a weak acid neutralizer, such as citric acid or ascorbic acid, starting from the outside of the spill and working inward.[10][12] Use pH paper to confirm that the mixture is neutral (pH ~7). This step is crucial for rendering the material less corrosive and reactive.

  • Absorb the Liquid: Once neutralized, add more absorbent material until all liquid is absorbed.[12]

  • Collect Residue: Carefully scoop the absorbed material and neutralizer into a heavy-duty plastic bag or container.[6][12]

  • Package and Label: Seal the container, and label it clearly as "Spill Debris: 2-Fluoro-2-(4-fluorophenyl)propan-1-amine" and "Hazardous Waste."

  • Decontaminate: Clean the spill area and any affected equipment thoroughly (see Protocol 3.3).

Protocol for Decontamination
  • Initial Cleaning: Scrub the affected surfaces and equipment with alcohol (e.g., ethanol or isopropanol).[1]

  • Secondary Cleaning: Follow the alcohol scrub with a thorough wash using soap and warm water.[10]

  • Rinsate Disposal: The first rinse from cleaning contaminated surfaces or glassware must be collected and disposed of as halogenated hazardous waste.[8]

  • Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1]

Final Disposition: Bulk Waste Disposal

The ultimate disposal of bulk quantities of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine and its associated waste must be handled by professionals due to its chemical stability.

Primary Disposal Method: High-Temperature Incineration

The recommended and most effective method for the complete destruction of fluorinated organic compounds is high-temperature incineration.[6][7]

  • Mechanism: Incinerators operating at sufficiently high temperatures and with long residence times can break the robust carbon-fluorine bond, converting the compound into less harmful inorganic materials like carbon dioxide, water, and hydrogen fluoride (which is then neutralized in a scrubber system).[13][14]

  • Implementation: This process must be carried out in a licensed hazardous waste facility specifically permitted to handle halogenated organic waste.[6]

Alternative (Non-Preferred) Methods

While sometimes used, the following methods are considered less environmentally sound as they primarily contain the waste rather than destroy it:

  • Hazardous Waste Landfill: This involves burying the sealed waste containers in a specially designed landfill with liners and leachate collection systems. However, this does not eliminate the "forever chemical" but merely contains it.[7]

  • Deep Well Injection: This method injects the liquid waste deep underground into geologically stable rock formations. This is also a containment strategy, not a destruction one.[7]

Regulatory Compliance and Institutional Oversight

All disposal activities are governed by strict regulations. Adherence is not optional.

  • Governing Bodies: In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[15][16] State and local regulations may also apply and are often more stringent.

  • Institutional EHS: Your institution's Environmental Health & Safety (EHS) department is your primary resource. You must consult with them to understand specific institutional procedures and to schedule a pickup for your hazardous waste.[8] Never attempt to dispose of this chemical through standard trash or down the sanitary sewer.[5][8]

References

  • Safety D
  • Guide for Chemical Spill Response. University of Florida Environmental Health & Safety.
  • Chemical spills procedure: A guide. (n.d.). Hyde Park Environmental News.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials. (2024). U.S. Environmental Protection Agency.
  • Proper Disposal of 4-Fluorobenzene-1,3-dicarboxylic Acid: A Guide for Labor
  • Guidelines for Disposing of PFAs. (2023). MCF Environmental Services.
  • SAFETY DATA SHEET - 1-(4-Fluorophenyl)propan-2-amine. (2025). Fisher Scientific.
  • Safety Data Sheet - 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride. KISHIDA CHEMICAL CO., LTD.
  • Chemical spill cleanup procedures. (2021). J&K Scientific LLC.
  • Spill DECONtamination Kit, Arom
  • SAFETY DATA SHEET - 2-[2-(3-aminophenyl)acetamido]propanamide. (n.d.). Enamine.
  • Safety Data Sheet - 2-(4-Fluorophenyl)propan-2-ol. (n.d.). Synquest Labs.
  • SAFETY DATA SHEET - 2-[2-(3-aminophenyl)acetamido]propanamide. (n.d.). Enamine.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • SAFETY DATA SHEET - 2-Fluoroacetophenone. (n.d.). Fisher Scientific.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • Safe Handling & Disposal of Organic Substances. (n.d.). Science Ready.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency.
  • Hazardous Waste. (n.d.). U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - 1-(2-AMINO-4-BROMOPHENYL)-3-CHLOROPROPAN-1-ONE. (2023). CymitQuimica.

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-Fluoro-2-(4-fluorophenyl)propan-1-amine

Part 1: Executive Safety Assessment & Causality Handling 2-Fluoro-2-(4-fluorophenyl)propan-1-amine requires a safety protocol that goes beyond standard organic amine handling. This compound features a primary amine group...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment & Causality

Handling 2-Fluoro-2-(4-fluorophenyl)propan-1-amine requires a safety protocol that goes beyond standard organic amine handling. This compound features a primary amine group coupled with a fluorinated lipophilic tail.

The "Why" Behind the Protocol (Causality)

To ensure safety, we must understand the molecular behavior of this specific compound:

  • Enhanced Lipophilicity (The Fluorine Effect): The p-fluorophenyl group significantly increases the molecule's lipophilicity compared to non-fluorinated amines. This allows the compound to penetrate the lipid bilayer of the skin more rapidly than standard amines, carrying the caustic amine functionality into deep tissue layers before a burning sensation is felt.

  • Amine Basicity: As a primary amine, this compound acts as a base and nucleophile. It is corrosive to mucous membranes and can cause severe irritation or irreversible eye damage upon contact.

  • Metabolic Stability: The strategic placement of fluorine atoms often blocks metabolic soft spots, potentially prolonging the compound's half-life if systemically absorbed.

Hazard Classification (Precautionary Principle): Treat as:Skin Corr.[1][2] 1B (Causes severe skin burns and eye damage) and Acute Tox. 4 (Harmful if swallowed/inhaled).

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >50 mg of the substance.

PPE CategoryStandard RequirementTechnical Justification
Hand Protection Double-Gloving Strategy 1. Inner: Low-Density Polyethylene (PE) or Laminate (e.g., Silver Shield®)2. Outer: Nitrile (minimum 5 mil)Fluorinated amines can permeate standard nitrile rubber. The laminate inner layer provides a chemical barrier, while the outer nitrile glove provides dexterity and mechanical protection [1].
Eye/Face Chemical Splash Goggles (Face shield required if handling >100 mL)Safety glasses are insufficient for amines, which emit vapors that can bypass side shields and irritate the lacrimal glands. Goggles form a vapor-tight seal.
Respiratory Engineering Control Primary Work exclusively in a Fume Hood.Backup: Half-mask with ABEK1 filter.Amine vapors are respiratory sensitizers. The fluorine substitution does not significantly lower volatility enough to negate inhalation risks.
Body Lab Coat (Cotton/Poly) + Chemical Apron Standard lab coats are porous. A chemical-resistant apron (Tyvek or PVC) prevents "soak-through" to clothing in the event of a spill.

Part 3: Operational Workflow & Logic

The following diagram illustrates the critical decision pathways for handling this compound, emphasizing the "Stop-Check" points that prevent exposure.

HandlingProtocol Start START: Task Definition RiskAssess Risk Assessment: Volume > 100mg? Start->RiskAssess StandardPPE Standard PPE: Nitrile (Double) + Goggles RiskAssess->StandardPPE No EnhancedPPE Enhanced PPE: Laminate Liner + Nitrile + Face Shield RiskAssess->EnhancedPPE Yes HoodCheck Engineering Control: Verify Hood Flow > 100 fpm StandardPPE->HoodCheck EnhancedPPE->HoodCheck Weighing Weighing Procedure: Closed Balance Inside Hood HoodCheck->Weighing Flow Confirmed Solubilization Solubilization: Dissolve immediately to reduce vapor pressure Weighing->Solubilization Cleanup Decontamination: Wipe with weak acid (Citric) then Water Solubilization->Cleanup Waste Disposal: Halogenated Organic Waste Cleanup->Waste

Figure 1: Operational decision tree for handling fluorinated amines. Note the escalation to Enhanced PPE based on quantity.

Part 4: Step-by-Step Operational Protocols

Weighing & Transfer (The Critical Zone)

Objective: Minimize aerosolization of the solid amine hydrochloride (or liquid free base).

  • Preparation: Place a disposable balance draft shield or secondary containment tray inside the chemical fume hood. Do not weigh this compound on an open bench.

  • Static Control: Fluorinated solids are often static-prone. Use an anti-static gun or polonium strip if the powder "flies."

  • Transfer: Use a disposable spatula. Do not reuse spatulas even after washing, as trace amine contamination can persist.

  • Immediate Solubilization: Once weighed, immediately dissolve the compound in the reaction solvent (e.g., DCM, THF).

    • Scientific Rationale: Solvating the amine reduces its vapor pressure and encapsulates the molecules, significantly lowering the inhalation risk compared to the neat solid/liquid [2].

Spill Management (Self-Validating System)

Protocol: "Acid-Neutralize-Absorb"

  • Evacuate: If spill is >10mL outside the hood, evacuate the area.

  • Neutralize: Do not wipe immediately. Cover the spill with a weak acid solution (e.g., Citric Acid or dilute Acetic Acid) or a commercial amine neutralizer.

    • Validation: The pH change converts the volatile free amine into a non-volatile ammonium salt, eliminating the vapor hazard.

  • Absorb: Use vermiculite or chem-pads to absorb the neutralized liquid.

  • Clean: Wipe the surface with soap and water.[2] Test the surface pH with litmus paper to ensure it is neutral (pH 6-8) before resuming work.

Part 5: Waste Disposal & Deactivation

Proper disposal is critical due to the halogenated nature of the compound.

  • Segregation: This compound must be classified as Halogenated Organic Waste .[3]

    • Do NOT mix with non-halogenated solvents (like Acetone/Methanol waste) unless your facility burns all solvents together. Halogens require higher incineration temperatures to prevent dioxin formation [3].

  • Container Labeling: Clearly mark the tag with "Fluorinated Amine - Toxic."

  • Rinsing: Triple-rinse all empty vials with Methanol. Add the rinsate to the Halogenated Waste stream. Deface the label on the empty vial before discarding it in glass trash.

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link][4]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management: Halogenated Solvents. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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